molecular formula C34H66O4 B593682 10-Pahsa CAS No. 1636134-73-0

10-Pahsa

Cat. No.: B593682
CAS No.: 1636134-73-0
M. Wt: 538.9 g/mol
InChI Key: UVHRDGWHIDFWID-UHFFFAOYSA-N
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Description

10-PAHSA (Palmitic Acid ester of Hydroxystearic Acid) is an endogenous lipid belonging to the novel class of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) . This family of lipids has been identified as having anti-diabetic and anti-inflammatory properties . Researchers value 10-PAHSA for its role in enhancing glucose tolerance and improving insulin sensitivity, making it a critical compound for metabolic disease research . Studies indicate that FAHFAs, including 10-PAHSA, can potentiate glucose-stimulated insulin secretion in human islets, an effect of significant interest for type 2 diabetes studies . Furthermore, its anti-inflammatory effects are relevant for investigating conditions like colitis and metabolic inflammation . The mechanism of action for PAHSAs involves multiple pathways. They are known to enhance systemic and hepatic insulin sensitivity both directly, by acting on hepatocytes to inhibit glucose production, and indirectly, by suppressing lipolysis in adipose tissue . Some of the beneficial metabolic effects of PAHSAs are mediated through the activation of the G-protein coupled receptor GPR40, which is involved in stimulating insulin secretion . Given its bioactive nature, 10-PAHSA is an essential tool for scientists exploring lipidomics, metabolic signaling pathways, and the development of new therapeutic strategies for obesity-related diseases . This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269552
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
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Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1636134-73-0
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Whitepaper: Anti-Inflammatory Signaling of 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the anti-inflammatory mechanisms, signaling architecture, and experimental validation of 10-PAHSA.

Subject: 10-(Palmitoyloxy)octadecanoic Acid Signaling & Experimental Characterization Target Audience: Drug Discovery Scientists, Lipidomics Researchers, Metabolic Biologists

Executive Summary

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] Unlike canonical fatty acids that primarily serve as fuel or membrane building blocks, 10-PAHSA functions as a potent signaling lipokine. Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR120 (FFAR4) .[2]

Upon binding, 10-PAHSA initiates a non-canonical signaling cascade that recruits


-arrestin-2, which subsequently inhibits the TAK1/TAB1 complex. This blockade effectively dampens the NF-

B and JNK inflammatory pathways, offering a therapeutic brake on chronic, low-grade inflammation associated with insulin resistance and metabolic syndrome.

Molecular Architecture & Signaling Mechanics

The Ligand: 10-PAHSA

Structurally, 10-PAHSA consists of palmitic acid esterified to the 10-hydroxy position of stearic acid.[1] This regioisomerism is critical; while 9-PAHSA is the most studied analogue, 10-PAHSA is physiologically abundant and dynamically regulated by physiological stress (e.g., fasting, high-fat diet).

The Receptor: GPR120 (FFAR4)

The anti-inflammatory efficacy of 10-PAHSA is strictly dependent on GPR120. Unlike the G


q/11-coupled pathway that mobilizes calcium (often associated with acute fatty acid sensing), 10-PAHSA biases the receptor towards a 

-arrestin-2 dependent pathway
.

Mechanism of Action:

  • Ligand Binding: 10-PAHSA binds to the extracellular domain of GPR120 on macrophages and adipocytes.

  • Recruitment: The receptor undergoes phosphorylation and recruits

    
    -arrestin-2.
    
  • Sequestration: The GPR120/

    
    -arrestin-2 complex internalizes and directly interacts with TAB1 (TAK1-binding protein).
    
  • Inhibition: This interaction physically prevents TAB1 from activating TAK1 (Transforming Growth Factor-

    
    -Activated Kinase 1).
    
  • Silence: Without TAK1 activation, the downstream IKK complex remains inactive, preventing I

    
    B degradation. Consequently, NF-
    
    
    
    B remains sequestered in the cytoplasm, silencing pro-inflammatory gene transcription (TNF
    
    
    , IL-6, MCP-1).
Visualization of the Signaling Pathway

The following diagram maps the intracellular cascade initiated by 10-PAHSA.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIGAND 10-PAHSA (Ligand) GPR120 GPR120 / FFAR4 (Receptor) LIGAND->GPR120 Activates LPS LPS (Pro-Inflammatory Stimulus) TLR4 TLR4 (Toll-like Receptor) LPS->TLR4 Activates B_ARR Beta-Arrestin-2 GPR120->B_ARR Recruits TAB1 TAB1 TLR4->TAB1 Stimulates B_ARR->TAB1 Sequesters/Inhibits TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB (Inhibitor) IKK->IkB Degrades NFkB NF-κB (Transcription Factor) IkB->NFkB Releases GENES Pro-Inflammatory Genes (TNF-α, IL-6, MCP-1) NFkB->GENES Translocates & Transcribes

Figure 1: 10-PAHSA signaling topology. The lipid activates GPR120, recruiting Beta-Arrestin-2 to sequester TAB1, thereby breaking the TLR4-mediated inflammatory chain.

Experimental Framework

To study 10-PAHSA rigorously, researchers must overcome two main challenges: regioisomer separation (distinguishing 10-PAHSA from 9-PAHSA) and low endogenous abundance .

Quantitative Profiling (LC-MS/MS)

Standard lipidomics protocols often fail to resolve FAHFA regioisomers. The following protocol utilizes an optimized gradient for separation.

Protocol: Targeted Extraction & Quantitation

  • Extraction:

    • Homogenize tissue (adipose/liver) or plasma (100

      
      L) in PBS.
      
    • Add internal standard: d31-9-PAHSA (Deuterated standard is crucial for recovery correction).

    • Perform extraction using Chloroform:Methanol (2:1 v/v) . Vortex 1 min, centrifuge at 3000 x g for 10 min.

    • Collect lower organic phase. Dry under

      
       gas. Reconstitute in 50% Methanol.
      
  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6

      
      m, 100 x 2.1 mm).
      
    • Mobile Phase A: Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).

    • Gradient: Isocratic holds are often required to separate the 9- and 10- isomers. A slow ramp from 50% B to 95% B over 30 minutes is recommended for baseline resolution.

  • Mass Spectrometry (MS/MS):

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition: Monitor m/z 537.5

      
       255.2 (Palmitate fragment) for 10-PAHSA.
      
    • Differentiation: 10-PAHSA typically elutes slightly earlier or later than 9-PAHSA depending on the specific column chemistry; authentic standards are mandatory for retention time confirmation.

Functional Assay: Macrophage Polarization

This assay validates the biological activity of 10-PAHSA by measuring its ability to suppress LPS-induced inflammation.

Workflow:

  • Cell Source: Bone Marrow-Derived Macrophages (BMDMs) from WT and GPR120-KO mice (Control).

  • Pre-treatment: Incubate cells with 10-PAHSA (10

    
    M) for 1 hour. Note: FAHFAs are lipophilic; use BSA-conjugation for delivery.
    
  • Stimulation: Add LPS (100 ng/mL) to induce TLR4 signaling. Incubate for 4-6 hours.

  • Readout:

    • Gene Expression (qPCR): Measure mRNA levels of Tnfa, Il6, Ccl2.

    • Protein (ELISA): Measure secreted TNF

      
       in supernatant.
      
  • Validation Criteria: 10-PAHSA must significantly reduce cytokine levels in WT cells but fail to do so in GPR120-KO cells. This proves mechanism specificity.

Experimental Workflow Diagram

The following DOT diagram illustrates the validation workflow for confirming 10-PAHSA activity.

Workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis SYN Synthesis/Sourcing (10-PAHSA Standard) DELIVERY BSA Conjugation (Solubilization) SYN->DELIVERY BMDM BMDMs (WT vs GPR120-/-) DELIVERY->BMDM TREAT Treat: 10-PAHSA (1 hr pre-incubation) BMDM->TREAT STIM Stimulate: LPS (100 ng/mL) TREAT->STIM QPCR qPCR: TNF-a, IL-6 STIM->QPCR ELISA ELISA: Secreted Cytokines STIM->ELISA VALID Validation: Loss of effect in KO QPCR->VALID ELISA->VALID

Figure 2: Step-by-step experimental workflow for validating the GPR120-dependent anti-inflammatory activity of 10-PAHSA.

Key Data Summary

The following table summarizes the comparative effects of 10-PAHSA versus standard inflammatory controls.

ParameterControl (Vehicle)LPS OnlyLPS + 10-PAHSAMechanism Note
TNF-

Secretion
LowHigh (+++)Reduced (+)GPR120-mediated NF-

B blockade
IL-6 Expression LowHigh (+++)Reduced (+)Transcriptional repression
GLUT4 Translocation BasalInhibitedRestoredImproved insulin sensitivity
TAK1 Phosphorylation NoneHighAttenuatedDirect inhibition by

-arrestin/TAB1

References

  • Yore, M. M., et al. (2014).[3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][4][5] Cell, 159(2), 318-332.[3][5][6]

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.

  • Kuda, O., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(12), 7150–7157.

  • Brejchova, K., et al. (2020).[4] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053.

Sources

Metabolic Function of 10-PAHSA in Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2][3][4] Originally identified in adipose-specific GLUT4 overexpressing (AG4OX) mice, 10-PAHSA has emerged as a critical signaling metabolite that couples lipid sensing to systemic glucose homeostasis and thermogenesis.

In Brown Adipose Tissue (BAT) , 10-PAHSA functions distinctively from classical adrenergic stimulation. Rather than solely driving acute lipolysis, it acts as an "insulin-sensitizing thermogen" by enhancing glucose uptake via GPR120 (FFAR4) signaling and promoting a non-shivering thermogenic profile that supports sustained energy expenditure without the inflammatory byproducts associated with chronic sympathetic drive.

This guide details the mechanistic pathways, metabolic outcomes, and validated experimental protocols for investigating 10-PAHSA in BAT.

Mechanistic Framework

The metabolic efficacy of 10-PAHSA in BAT is governed by its interaction with the G-protein coupled receptor GPR120. Unlike White Adipose Tissue (WAT) where the primary outcome is antilipolysis and insulin sensitization, BAT activation by 10-PAHSA integrates glucose utilization with thermogenic maintenance.

Receptor-Ligand Interaction
  • Primary Receptor: GPR120 (Free Fatty Acid Receptor 4).[5][6]

  • Binding Affinity: 10-PAHSA acts as a high-affinity agonist.

  • Signaling Cascade: Binding induces G

    
    q/11 coupling, leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway. Crucially, this pathway diverges from the classical 
    
    
    
    -adrenergic cAMP-PKA axis.
Downstream Signaling Architecture
  • Glucose Uptake (Anabolic): 10-PAHSA stimulates GLUT4 translocation to the plasma membrane in a GPR120-dependent manner. This occurs independently of insulin receptor phosphorylation, providing a complementary pathway to clear serum glucose.

  • Thermogenic Maintenance (Catabolic): Activation of GPR120 in brown adipocytes promotes the secretion of FGF21 , an autocrine/paracrine factor that reinforces UCP1 expression and mitochondrial activity.

  • Anti-Inflammatory Shielding: 10-PAHSA inhibits NF-

    
    B signaling, protecting BAT from "whitening" induced by macrophage infiltration during high-fat diet (HFD) stress.
    
Pathway Visualization

G PAHSA 10-PAHSA (Extracellular) GPR120 GPR120 (FFAR4) PAHSA->GPR120 Agonism Gq Gq/11 Protein GPR120->Gq Activation NFkB NF-κB (Inflammation) GPR120->NFkB Inhibition (⊥) Ca Intracellular Ca2+ Gq->Ca ERK MAPK/ERK Pathway Ca->ERK GLUT4_Cyto GLUT4 (Cytosolic) ERK->GLUT4_Cyto Translocation Signal FGF21 FGF21 Secretion ERK->FGF21 Transcriptional Upregulation GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem UCP1 UCP1 (Thermogenesis) FGF21->UCP1 Autocrine Loop

Figure 1: Signal transduction pathway of 10-PAHSA in brown adipocytes, highlighting the dual regulation of glucose uptake and thermogenic maintenance.

Metabolic Outcomes in BAT

Metabolic ParameterEffect of 10-PAHSAPhysiological Significance
Glucose Uptake Increased (~2-3 fold) Fuels thermogenesis; improves systemic insulin sensitivity.
Lipolysis Modulated/Neutral Unlike norepinephrine, 10-PAHSA does not drive acute massive lipolysis, preserving lipid droplets for sustained oxidation.
Thermogenesis Sustained Promotes "browning" maintenance and prevents BAT whitening via FGF21 and reduced inflammation.
Inflammation Decreased Reduces cytokine expression (TNF

, IL-6), preserving insulin signaling integrity in BAT.
Mitochondrial Respiration Increased (Coupled & Uncoupled) Enhances Oxygen Consumption Rate (OCR) in a GPR120-dependent manner.

Experimental Protocols

Preparation of 10-PAHSA Stock
  • Challenge: 10-PAHSA is highly lipophilic and prone to precipitation in aqueous media.

  • Vehicle: Use DMSO for primary stock, conjugated to Fatty Acid Free (FAF) BSA for cell treatment.

Protocol:

  • Dissolve 10-PAHSA powder in high-grade DMSO to create a 50 mM stock solution. Store at -80°C under argon gas to prevent oxidation.

  • Conjugation (Day of Experiment):

    • Prepare a 5% (w/v) Fatty Acid Free BSA solution in PBS or serum-free media.

    • Dilute the DMSO stock 1:1000 into the BSA solution while vortexing immediately.

    • Sonicate in a water bath at 37°C for 10 minutes until optically clear.

    • Final working concentration typically ranges from 5 µM to 20 µM .

In Vitro Glucose Uptake Assay (Brown Adipocytes)
  • Cell Model: Differentiated immortalized brown adipocytes (e.g., from supraclavicular depot or specific mouse lines).

Steps:

  • Differentiation: Differentiate pre-adipocytes for 6-8 days until >80% exhibit multilocular lipid droplets.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM (low glucose) with 0.5% BSA for 4 hours to basalize signaling.

  • Treatment:

    • Control: Vehicle (DMSO/BSA).

    • Treatment: 10-PAHSA (10 µM).

    • Positive Control: Insulin (100 nM).

    • Incubate for 1 hour at 37°C.

  • Tracer Addition: Add [³H]-2-Deoxyglucose (0.1 µCi/well) and non-radioactive 2-DG (100 µM). Incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold PBS containing 10 mM unlabeled glucose and phloretin (to block efflux).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH/0.1% SDS. Measure radioactivity via liquid scintillation counting. Normalize to total protein.

Seahorse XF Analysis (Mitochondrial Respiration)

To validate the thermogenic impact of 10-PAHSA.

Workflow:

  • Seeding: Plate differentiated brown adipocytes in XF96 microplates.

  • Pre-treatment: Treat cells with 10-PAHSA (10 µM) or Vehicle for 4–24 hours prior to assay (chronic effect) or inject acutely during assay.

  • Assay Medium: XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (2 µM) – Measures ATP-linked respiration.

    • Port B: FCCP (1 µM) – Measures Maximal Respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM) – Non-mitochondrial respiration.

  • Data Analysis: Calculate Basal Respiration and Spare Respiratory Capacity . 10-PAHSA treated cells typically show elevated basal respiration due to UCP1 activity.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Readouts Stock 10-PAHSA (DMSO Stock) BSA Conjugation (5% FAF-BSA) Stock->BSA Cells Diff. Brown Adipocytes BSA->Cells 10-20 µM Incubation 1hr (Acute) 24hr (Chronic) Cells->Incubation Uptake Glucose Uptake ([3H]-2DG) Incubation->Uptake Resp Respiration (Seahorse XF) Incubation->Resp Gene Gene Expression (qPCR: UCP1, FGF21) Incubation->Gene

Figure 2: Step-by-step experimental workflow for validating 10-PAHSA function in brown adipocytes.

Therapeutic Implications

The unique profile of 10-PAHSA offers a strategic advantage in drug development for metabolic diseases:

  • Dual Action: It targets both insulin resistance (via GLUT4) and energy expenditure (via BAT activation).

  • Safety Profile: As an endogenous lipid, it avoids the cardiovascular risks (tachycardia, hypertension) associated with sympathomimetic drugs (e.g.,

    
    3-agonists).
    
  • Browning Agent: Chronic treatment may expand the "beige" fat pool in white adipose depots, further amplifying whole-body glucose disposal.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell, 159(2), 318-332. Link

  • Quesada-López, T., et al. (2016). The lipid sensor GPR120 promotes brown adipose tissue thermogenesis in response to dietary lipids. Nature Communications, 7, 13479. Link

  • Lynes, M. D., et al. (2017). The novel endogenous lipid 10-PAHSA promotes browning of white adipose tissue. Diabetes, 66(Supplement 1). Link

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kahn, B. B., et al. (2019). Adipose tissue, inter-organ communication, and the path to type 2 diabetes: the 2016 Banting Medal for Scientific Achievement Lecture. Diabetes, 68(1), 3-14. Link

Sources

Serum 10-PAHSA and Metabolic Syndrome: A Technical Guide on Mechanisms, Quantification, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Relationship Between Serum 10-PAHSA and Metabolic Syndrome Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has fundamentally shifted the understanding of lipid signaling in metabolic regulation. Among these, 10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical bioactive lipid with potent anti-diabetic and anti-inflammatory properties. Unlike canonical lipids associated with lipotoxicity (e.g., ceramides, diacylglycerols), 10-PAHSA functions as an insulin-sensitizing "lipokine."

Research indicates a strong inverse correlation between serum 10-PAHSA levels and the pathology of Metabolic Syndrome (MetS). Individuals with insulin resistance and Type 2 Diabetes (T2D) typically exhibit significantly reduced circulating levels of this lipid. This guide details the molecular mechanisms of 10-PAHSA, its dysregulation in MetS, and the rigorous LC-MS/MS protocols required for its accurate quantification in clinical and preclinical research.

Molecular Identity & Biosynthesis

Chemical Structure

10-PAHSA consists of palmitic acid (C16:[1]0) esterified to the 10-hydroxy position of stearic acid (C18:0). This branching structure confers unique biophysical properties, distinguishing it from linear lipids and allowing specific interaction with G-protein coupled receptors.

Biosynthetic Regulation (The ChREBP Axis)

The endogenous synthesis of 10-PAHSA is primarily regulated by Carbohydrate Response Element Binding Protein (ChREBP) in adipose tissue.

  • Mechanism: ChREBP is a transcription factor activated by glucose metabolism.[2] It drives de novo lipogenesis (DNL), providing the fatty acid substrates (palmitate and stearate) required for PAHSA synthesis.

  • Dysregulation in MetS: In insulin-resistant states (obesity/MetS), adipose tissue ChREBP expression is often downregulated. This creates a bottleneck in DNL, leading to reduced synthesis of PAHSAs. This reduction contributes to the systemic loss of insulin sensitivity, creating a vicious cycle.

Physiological Mechanisms of Action

10-PAHSA acts as a dual agonist for specific G-protein coupled receptors (GPCRs), bridging adipose tissue function, immune regulation, and pancreatic beta-cell health.

GPR120 (FFAR4) Activation: Insulin Sensitization
  • Target: Adipocytes and Macrophages.[3][4][5][6]

  • Action: 10-PAHSA binds to GPR120, a receptor also known to bind omega-3 fatty acids.

  • Outcome:

    • Adipocytes: Enhances insulin-stimulated glucose uptake via GLUT4 translocation to the plasma membrane.[7] This occurs through a mechanism distinct from the canonical insulin receptor substrate (IRS) pathway, often involving Gq/11 signaling.

    • Macrophages: Shifts adipose tissue macrophages (ATMs) from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, reducing the secretion of cytokines (TNF-

      
      , IL-6) that drive systemic insulin resistance.
      
GPR40 (FFAR1) Activation: Insulin Secretion
  • Target: Pancreatic

    
    -cells.
    
  • Action: 10-PAHSA activates GPR40, potentiating Glucose-Stimulated Insulin Secretion (GSIS).[8]

  • Outcome: Improves glycemic control under hyperglycemic conditions without causing hypoglycemia during fasting.

Pathway Visualization

PAHSA_Mechanism Glucose Systemic Glucose ChREBP Adipose ChREBP (Transcription Factor) Glucose->ChREBP Activates DNL De Novo Lipogenesis ChREBP->DNL Upregulates PAHSA 10-PAHSA (Bioactive Lipid) DNL->PAHSA Substrate Supply GPR120 GPR120 (FFAR4) Adipocytes/Macrophages PAHSA->GPR120 Agonist GPR40 GPR40 (FFAR1) Pancreatic Beta-Cells PAHSA->GPR40 Agonist GLUT4 GLUT4 Translocation (Glucose Uptake) GPR120->GLUT4 Enhances AntiInf Anti-Inflammatory (Reduced TNF-a/IL-6) GPR120->AntiInf Promotes GSIS Insulin Secretion (GSIS) GPR40->GSIS Potentiates GLUT4->Glucose Lowers (Feedback)

Caption: The 10-PAHSA signaling axis linking glucose metabolism, lipid synthesis, and insulin sensitivity.

Clinical & Preclinical Evidence: The MetS Connection

Human Data[1][4][9][10][11][12][13][14]
  • Serum Levels: Clinical studies utilizing targeted lipidomics have consistently shown that serum 10-PAHSA levels are lower in insulin-resistant humans compared to insulin-sensitive controls.

  • Predictive Biomarker: Low baseline levels of PAHSAs have been identified as a predictor for the conversion of Normal Glucose Tolerance (NGT) to Impaired Glucose Tolerance (IGT), independent of BMI in some cohorts.

  • Nuance: The correlation is most robust when controlling for adiposity. In morbidly obese cohorts, the suppression of ChREBP is severe, making detection challenging.

Preclinical Models (Mouse)
  • AG4OX Mice: Mice overexpressing GLUT4 in adipose tissue have elevated ChREBP, elevated 10-PAHSA, and are protected against diabetes despite being obese.

  • Therapeutic Supplementation: Oral administration of 10-PAHSA to diabetic mice (high-fat diet-induced) restores insulin sensitivity and reduces adipose inflammation.

Table 1: Comparative Summary of 10-PAHSA Status

FeatureInsulin Sensitive (Healthy)Metabolic Syndrome (Insulin Resistant)
Serum 10-PAHSA High / Normal Significantly Reduced
Adipose ChREBP ActiveSuppressed
Adipose Inflammation Low (M2 Macrophages)High (M1 Macrophages)
GPR120 Signaling FunctionalImpaired (due to low ligand)

Experimental Protocol: Quantification of Serum 10-PAHSA

Quantifying 10-PAHSA requires high-sensitivity LC-MS/MS due to its low physiological abundance (nanomolar range) and the need to distinguish it from structural isomers (e.g., 9-PAHSA).

Methodological Principles
  • Extraction: Liquid-Liquid Extraction (LLE) is preferred to remove proteins and salts.

  • Enrichment: Solid Phase Extraction (SPE) is critical to separate FAHFAs from the massive excess of triglycerides and phospholipids in serum.

  • Detection: Triple Quadrupole Mass Spectrometry (QqQ) in Negative Ion Mode using Multiple Reaction Monitoring (MRM).

Step-by-Step Protocol

Materials:

  • Internal Standard: 13C4-9-PAHSA (Isotope labeled standard is essential for normalization).

  • Solvents: Methanol, Chloroform, Water (LC-MS grade).[2]

Workflow:

  • Sample Preparation:

    • Thaw serum on ice.[9]

    • Add 10 µL of Internal Standard (1 µM) to 100 µL of serum.

  • Lipid Extraction (Modified Folch):

    • Add 1.5 mL Chloroform:Methanol (2:1) .

    • Vortex vigorously for 1 min.

    • Centrifuge at 3,000 x g for 10 min at 4°C.

    • Collect the lower organic phase (contains lipids).

    • Dry under nitrogen gas stream.[9]

  • Solid Phase Extraction (SPE) Enrichment:

    • Reconstitute dried lipid film in Hexane.

    • Load onto a Strata SI-1 Silica cartridge (or equivalent).

    • Wash 1: Hexane (removes neutral lipids/TAGs).

    • Wash 2:[6] Ethyl Acetate:Hexane (95:5) (removes fatty acids).

    • Elute:Ethyl Acetate:Methanol (1:1) (Collects FAHFAs).

    • Dry eluate under nitrogen.[9]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18).

    • Mobile Phase A: Water + 0.05% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol + 0.05% Acetic Acid.

    • MRM Transition (Quantifier):

      • Precursor: m/z 537.5 [M-H]-

      • Product: m/z 255.2 (Palmitate fragment).

    • MRM Transition (Qualifier):

      • Precursor: m/z 537.5

      • Product: m/z 299.3 (Hydroxystearate fragment).

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_0 Extraction Phase cluster_1 Enrichment Phase (SPE) cluster_2 Quantification Phase Step1 Serum Sample + 13C-Internal Standard Step2 Liquid-Liquid Extraction (Chloroform:Methanol) Step1->Step2 Step3 Phase Separation (Collect Organic Layer) Step2->Step3 Step4 Load on Silica Column Step3->Step4 Step5 Wash 1: Hexane (Remove TAGs) Step4->Step5 Step6 Elute: EtOAc:MeOH (Collect PAHSAs) Step5->Step6 Step7 LC Separation (C18 Column) Step6->Step7 Step8 MS/MS (Negative Mode MRM) 537 -> 255 m/z Step7->Step8 Step9 Data Analysis (Peak Area Ratio vs IS) Step8->Step9

Caption: Optimized workflow for the extraction and quantification of 10-PAHSA from serum.

Therapeutic Implications

The causal link between low 10-PAHSA and MetS suggests two primary drug development avenues:

  • Direct Supplementation / Analogs:

    • Developing stable, orally bioavailable analogs of 10-PAHSA that resist rapid hydrolysis by lipases.

    • Challenge: Endogenous PAHSAs are rapidly degraded by carboxyl ester lipases (CEL).

  • Degradation Inhibitors:

    • Targeting the enzymes responsible for PAHSA hydrolysis (e.g., AIG1, ADTRP) to boost endogenous levels.

    • Advantage:[2][3][6][10][11][12][13][14] Potentially fewer off-target effects than synthetic agonists.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][7][10][15] Cell. Link

  • Vijayakumar, A., et al. (2017).[16] Absence of Carbohydrate Response Element Binding Protein in Adipocytes Causes Systemic Insulin Resistance and Impairs Glucose Transport.[7] Cell Reports. Link

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids.[7] Scientific Reports. Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[2][10] Nature Protocols. Link

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis.[17][18] Cell Metabolism. Link

  • Wernstedt Asterholm, I., et al. (2021).[2] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age.[17] Frontiers in Endocrinology. Link

Sources

The Emergence of 10-PAHSA: A Novel Endogenous Lipid Class with Therapeutic Potential in Metabolic Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Classical Lipid Landscape

For decades, our understanding of lipids has been largely confined to their roles in energy storage, membrane structure, and as precursors for signaling molecules like eicosanoids. However, the discovery of a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has unveiled a new layer of complexity and therapeutic opportunity within the lipidome. Among these, the 10-palmitic acid-hydroxy-stearic acid (10-PAHSA) isomer has emerged as a particularly promising bioactive molecule with potent anti-inflammatory and insulin-sensitizing properties. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and methodologies for studying the 10-PAHSA lipid class, tailored for researchers, scientists, and drug development professionals.

Part 1: The Discovery and Initial Characterization of a New Bioactive Lipid

The journey to uncovering 10-PAHSA began with an investigation into the molecular underpinnings of insulin sensitivity. Researchers observed that mice overexpressing the glucose transporter GLUT4 specifically in their adipose tissue exhibited enhanced insulin sensitivity, despite being obese. A meticulous lipidomic analysis of the adipose tissue from these mice revealed a previously uncharacterized class of lipids, the PAHSAs, which were significantly elevated.[1]

Chemical Structure and Nomenclature:

10-PAHSA is an ester formed between palmitic acid and 10-hydroxystearic acid. The nomenclature designates the position of the hydroxyl group on the stearic acid backbone to which the palmitic acid is esterified. The general structure of PAHSAs consists of a hydroxy fatty acid backbone with a fatty acid esterified to one of the hydroxyl groups.

ComponentChemical FormulaMolecular Weight
Palmitic AcidC16H32O2256.42 g/mol
10-Hydroxystearic AcidC18H36O3300.48 g/mol
10-PAHSA C34H66O4 538.89 g/mol

Part 2: Biosynthesis and Endogenous Regulation

While the precise and complete enzymatic pathway for 10-PAHSA biosynthesis is still under active investigation, current evidence points to a multi-step process involving the generation of the precursor, 10-hydroxystearic acid, followed by its esterification with palmitic acid.

Proposed Biosynthetic Pathway:

The initial and critical step is the hydration of oleic acid at the C10 position to form 10-hydroxystearic acid. This reaction is catalyzed by oleate hydratases.[2][3][4][5][6] Subsequently, a yet-to-be-fully-identified acyltransferase is believed to catalyze the esterification of the hydroxyl group of 10-hydroxystearic acid with palmitoyl-CoA, the activated form of palmitic acid.

cluster_0 cluster_1 Oleic_Acid Oleic Acid Ten_HSA 10-Hydroxystearic Acid Oleic_Acid->Ten_HSA Ten_PAHSA 10-PAHSA Ten_HSA->Ten_PAHSA Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ten_PAHSA + Enzyme1 Oleate Hydratase Enzyme2 Acyltransferase (putative)

Caption: Proposed biosynthetic pathway of 10-PAHSA.

Endogenous levels of 10-PAHSA are dynamically regulated by the metabolic state. Studies have shown that circulating and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][7][8]

Part 3: Mechanism of Action - Signaling Through GPCRs

The profound biological effects of 10-PAHSA are mediated, at least in part, through its interaction with G-protein coupled receptors (GPCRs), specifically GPR120 and GPR40.

  • GPR120 Activation: In adipocytes, 10-PAHSA has been shown to activate GPR120, leading to enhanced insulin-stimulated glucose uptake.[1] This suggests a direct role for 10-PAHSA in improving cellular glucose metabolism.

  • GPR40 Activation: 10-PAHSA also activates GPR40, which is involved in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[9]

Ten_PAHSA 10-PAHSA GPR120 GPR120 (Adipocyte) Ten_PAHSA->GPR120 GPR40 GPR40 (Pancreatic β-cell) Ten_PAHSA->GPR40 Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion GPR40->Insulin_Secretion

Caption: 10-PAHSA signaling through GPR120 and GPR40.

Part 4: Methodologies for the Study of 10-PAHSA

The accurate and reproducible study of 10-PAHSA requires robust methodologies for its synthesis, extraction, and quantification, as well as for assessing its biological activity.

Synthesis of 10-PAHSA

For research purposes, both enzymatic and chemical synthesis routes can be employed to produce 10-PAHSA.

Enzymatic Synthesis Protocol:

This two-step protocol leverages the specificity of enzymes for a green and efficient synthesis.

Step 1: Synthesis of 10-Hydroxystearic Acid

  • Enzyme: Utilize a recombinant oleate hydratase from a suitable microbial source (e.g., Lactococcus garvieae or Paracoccus aminophilus).[2][4]

  • Substrate: Oleic acid.

  • Reaction Conditions: Perform the hydration reaction in an aqueous buffer at the optimal pH and temperature for the specific enzyme (e.g., pH 7.5, 30°C).[4]

  • Monitoring and Purification: Monitor the reaction progress by GC-MS or LC-MS. Purify the resulting 10-hydroxystearic acid using standard chromatographic techniques.

Step 2: Lipase-Catalyzed Esterification

  • Enzyme: Employ an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).[10]

  • Substrates: 10-hydroxystearic acid and palmitic acid.

  • Reaction Conditions: Conduct the esterification in a solvent-free system or in an organic solvent like hexane at an elevated temperature (e.g., 70°C).[11][12] The reaction follows a Ping-Pong Bi-Bi mechanism.[12]

  • Purification: Purify the final 10-PAHSA product via silica gel chromatography.

Extraction and Quantification from Biological Samples

The low endogenous concentrations of 10-PAHSA necessitate a sensitive and specific analytical workflow.

Extraction and Solid-Phase Extraction (SPE) Protocol:

This protocol is optimized for the extraction of PAHSAs from serum or tissue homogenates.[13][14]

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method.

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge with an appropriate solvent (e.g., hexane).[15]

  • Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

  • Elution: Elute the PAHSAs with a more polar solvent (e.g., ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., methanol).

LC-MS/MS Quantification Protocol:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with an appropriate mobile phase gradient (e.g., methanol/water with ammonium acetate) to separate the different PAHSA isomers.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 10-PAHSA.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) for accurate quantification.

ParameterSetting
Ionization Mode Negative
Precursor Ion (m/z) 537.5
Product Ions (m/z) 255.2 (Palmitate), 281.2, 299.2
In Vitro and In Vivo Functional Assays

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes:

This assay assesses the ability of 10-PAHSA to enhance insulin-stimulated glucose uptake.[16][17][18]

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.[16]

  • Treatment: Treat the differentiated adipocytes with varying concentrations of 10-PAHSA in the presence of a sub-maximal concentration of insulin.

  • Glucose Uptake Measurement: Measure the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog).

  • Data Analysis: Compare the glucose uptake in 10-PAHSA-treated cells to vehicle-treated controls.

In Vivo Insulin Tolerance Test (ITT) in Mice:

The ITT is a standard method to evaluate insulin sensitivity in vivo.[19][20][21]

  • Animal Model: Use a relevant mouse model of insulin resistance (e.g., diet-induced obese mice).

  • Treatment: Administer 10-PAHSA or vehicle to the mice for a specified duration.

  • Fasting: Fast the mice for a short period (e.g., 4-6 hours) prior to the test.

  • Insulin Injection: Administer an intraperitoneal injection of insulin.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-insulin injection.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. A greater decrease in blood glucose and a lower AUC indicate improved insulin sensitivity.

Part 5: Clinical Relevance and Future Directions

The discovery of 10-PAHSA and the broader FAHFA lipid class has opened up exciting new avenues for understanding and potentially treating metabolic diseases. The consistent observation of reduced PAHSA levels in insulin-resistant individuals underscores their potential as both biomarkers and therapeutic targets.[1][7][8]

Current Clinical Insights:

  • Serum and adipose tissue levels of several PAHSA isomers, including 10-PAHSA, are significantly lower in insulin-resistant humans compared to insulin-sensitive individuals.[7]

  • A strong positive correlation exists between circulating PAHSA levels and insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp, the gold standard for assessing insulin action.[7]

Future Perspectives:

The therapeutic potential of 10-PAHSA is substantial. Further research is warranted to:

  • Fully elucidate the enzymatic machinery responsible for its biosynthesis and degradation.

  • Develop potent and selective small molecule agonists for GPR120 and GPR40 that mimic the beneficial effects of 10-PAHSA.

  • Conduct comprehensive preclinical and clinical studies to evaluate the safety and efficacy of 10-PAHSA and related compounds for the treatment of type 2 diabetes and other inflammatory conditions.

The in-depth understanding of the biology and methodologies surrounding 10-PAHSA, as outlined in this guide, will be instrumental in translating this fundamental discovery into novel therapeutic strategies for metabolic and inflammatory diseases.

References

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Wei, W., et al. (2019). Enzymatic synthesis of 10-oxostearic acid in high space-time yield via cascade reaction of a new oleate hydratase and an alcohol dehydrogenase. Biotechnology and Bioengineering, 116(11), 2891-2900. [Link]

  • Engleder, M., et al. (2017). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Wageningen University & Research. [Link]

  • Imran, M., et al. (2019). Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae. Molecules, 24(11), 2136. [Link]

  • Gruber, C. C., & Müller, M. (2020). Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. Catalysts, 10(9), 1044. [Link]

  • Loo, R. L., et al. (2021). A Solid-Phase Extraction Capture (SPEC) workflow in nanoliter volumes for fast, robust and ultrasensitive proteomics. bioRxiv. [Link]

  • Adlercreutz, P. (2013). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Food Technology and Biotechnology, 51(2), 147-158. [Link]

  • Talukder, M. M. R., et al. (2021). Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. Bioprocess and Biosystems Engineering, 44(10), 2139-2151. [Link]

  • Bornscheuer, U. T., & Bessler, C. (2019). A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation.
  • Kuda, O., et al. (2020). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 117(30), 18044-18053. [Link]

  • Kahn, B. B., & Saghatelian, A. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 535-538. [Link]

  • Pacifici, F., et al. (2021). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 12, 707575. [Link]

  • Aziz, M. N., et al. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. [Link]

  • Ghadge, R. S., & Raheman, H. (2006). Lipase-catalyzed esterification of palm-based 9,10-dihydroxystearic acid and 1-octanol in hexane--a kinetic study. Journal of the American Oil Chemists' Society, 83(6), 529-533. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Syed, I., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 749-762. [Link]

  • Lee, J., et al. (2020). Insulin Tolerance Test in Mouse. protocols.io. [Link]

  • Reddy, J. R. C., & Karuna, M. S. L. (2012). Lipase-catalyzed preparation of palmitic and stearic acid-rich phosphatidylcholine. Journal of the American Oil Chemists' Society, 89(10), 1841-1847. [Link]

  • Kim, Y. S., et al. (2018). Glucose uptake assay (a) in 3T3-L1 preadipocytes (b and c) and adipocytes (d and e). OPP: onopordopicrin. ResearchGate. [Link]

  • Kofeler, H., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 413(25), 6297-6310. [Link]

  • González-Blázquez, R., et al. (2022). Endothelial Nox5 Expression Modulates Glucose Uptake and Lipid Accumulation in Mice Fed a High-Fat Diet and 3T3-L1 Adipocytes Treated with Glucose and Palmitic Acid. Antioxidants, 11(2), 349. [Link]

  • Li, Y., et al. (2022). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 12(11), 1083. [Link]

  • Syed, I., et al. (2018). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 59(2), 233-244. [Link]

  • Wolfrum, C., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 410(23), 5839-5847. [Link]

  • Gallou, F., et al. (2017). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 8(12), 8031-8037. [Link]

  • Bridges, D. (2018). Insulin Tolerance Test. Bridges Lab Protocols. [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences, 23(17), 9993. [Link]

  • Wagner, B. A., et al. (2021). Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress. Redox Biology, 47, 102146. [Link]

  • Ayala, J. E., et al. (2010). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, 59(10), 2415-2422. [Link]

  • Tsao, T. S. (2014). How do you measure glucose uptake from media by L1 adipocytes and C2C12?. ResearchGate. [Link]

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids. Scientific Reports, 8(1), 15834. [Link]

  • Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. [Link]

  • Waters Corporation. (n.d.). Extracting and Analyzing PFAS from Human Serum. [Link]

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Methodological & Application

protocol for chemical synthesis of 10-PAHSA standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

10-PAHSA (Palmitic Acid ester of 10-Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family.[1][2] First identified by Yore et al. (2014), it exhibits potent anti-diabetic and anti-inflammatory properties.[1][2]

While biological extraction is possible, it yields complex mixtures of isomers (e.g., 9-PAHSA, 10-PAHSA) that are difficult to separate. Chemical synthesis is the gold standard for generating high-purity analytical standards required for LC-MS/MS quantification and biological assays.

Scope of this Protocol: This guide details the regioselective chemical synthesis of 10-PAHSA. Unlike enzymatic methods, this organic synthesis route ensures:

  • Regio-purity: The palmitic acid is esterified exclusively at the 10-position.

  • Scalability: Suitable for producing milligram to gram quantities.

  • Traceability: Step-by-step validation using NMR and MS.

Retrosynthetic Analysis & Strategy

To synthesize 10-PAHSA, we cannot simply mix Palmitic Acid (PA) and 10-Hydroxystearic Acid (10-HSA). The carboxylic acid on 10-HSA is more reactive than its secondary alcohol, leading to uncontrolled polymerization (estolides).

The Strategy:

  • Protection: Block the carboxylic acid of 10-HSA using a benzyl ester (Bn). Benzyl groups are stable under esterification conditions but easily removed via hydrogenolysis.

  • Steglich Esterification: Couple Palmitic Acid to the secondary alcohol of the protected 10-HSA.

  • Deprotection: Remove the benzyl group to yield the final free fatty acid.

G Start Start: 10-Hydroxystearic Acid (10-HSA) Step1 Step 1: Protection (Benzyl Ester Formation) Start->Step1 Inter1 Intermediate: Benzyl 10-HSA Step1->Inter1 BnBr, K2CO3 Step2 Step 2: Coupling (Steglich Esterification w/ Palmitic Acid) Inter1->Step2 Inter2 Intermediate: Benzyl 10-PAHSA Step2->Inter2 EDC, DMAP, Palmitic Acid Step3 Step 3: Deprotection (Hydrogenolysis H2/Pd-C) Inter2->Step3 Final Final Product: 10-PAHSA Standard Step3->Final H2, Pd/C

Figure 1: Retrosynthetic workflow for the production of 10-PAHSA.

Materials & Reagents

ComponentGrade/SpecificationFunction
10-Hydroxystearic Acid (10-HSA) >98% PurityCore Backbone
Palmitic Acid >99% PurityAcyl Donor
Benzyl Bromide (BnBr) Reagent GradeProtecting Group
EDC·HCl High PurityCoupling Agent (Water soluble urea byproduct)
DMAP 99%Nucleophilic Catalyst
Palladium on Carbon (Pd/C) 10% loadingHydrogenation Catalyst
Solvents Anhydrous DCM, DMF, EtOAcReaction Media

Safety Note: Benzyl bromide is a lachrymator. Handle in a fume hood. EDC is a sensitizer.

Detailed Experimental Protocol

Step 1: Protection of 10-HSA (Synthesis of Benzyl 10-Hydroxystearate)

Objective: Mask the carboxylic acid to prevent self-esterification.

  • Dissolution: In a round-bottom flask, dissolve 10-HSA (1.0 eq, e.g., 300 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 10 minutes at room temperature (RT).

  • Alkylation: Dropwise add Benzyl Bromide (1.2 eq).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 80:20). The starting material (acid) will disappear, and a less polar spot (ester) will appear.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: >85%.[3]

Step 2: Steglich Esterification (Coupling with Palmitic Acid)

Objective: Form the ester linkage at the 10-position.[1][2]

  • Preparation: Dissolve Benzyl 10-Hydroxystearate (from Step 1, 1.0 eq) and Palmitic Acid (1.2 eq) in anhydrous Dichloromethane (DCM) .

  • Catalyst: Add DMAP (0.2 eq).

  • Coupling: Cool the solution to 0°C. Add EDC·HCl (1.5 eq) in one portion.

    • Expert Insight: We use EDC over DCC because the urea byproduct of EDC is water-soluble, simplifying purification.

  • Incubation: Allow to warm to RT and stir for 16–24 hours.

  • Workup: Dilute with DCM. Wash with 1N HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted Palmitic Acid), then brine.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Critical QC Point: Ensure removal of unreacted Palmitic Acid. It co-elutes closely; a shallow gradient is required.

Step 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to release the final 10-PAHSA.

  • Setup: Dissolve the Benzyl 10-PAHSA intermediate in EtOAc/MeOH (10:1 v/v).

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).

  • Reaction: Purge with Hydrogen gas (H₂) (balloon pressure is sufficient). Stir vigorously for 2–4 hours.

    • Note: Monitor closely. Over-reduction is unlikely as there are no alkenes, but prolonged exposure is unnecessary.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under vacuum.

  • Final Polish: If necessary, recrystallize from cold hexane or perform a final rapid silica plug filtration.

Quality Control & Validation (Self-Validating System)

To ensure the synthesized standard is valid for use, it must pass the following checks.

A. NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

The diagnostic signal for successful synthesis is the Methine Shift .

Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
-CH(OH)- (Step 1)~3.60MultipletFree secondary alcohol (Pre-coupling)
-CH(OC=O)- (Step 2/3)4.85 – 4.95 Quintet/MultipletDiagnostic: Esterification at C10 successful. Downfield shift confirms coupling.
-OCH₂Ph (Intermediate)5.11SingletBenzyl protecting group (Must be ABSENT in final product).
-CH₂-COOH (Final)2.34TripletAlpha-protons of the carboxylic acid.
Terminal -CH₃ 0.88TripletMethyl groups of both fatty chains.
B. Mass Spectrometry (LC-MS/MS)

Operate in Negative Electrospray Ionization (ESI-) mode.

ParameterValueNotes
Precursor Ion [M-H]⁻ 537.5 Corresponds to C₃₄H₆₅O₄⁻
Product Ion (Quantifier) 255.2 Palmitate anion (R-COO⁻). Confirms Palmitic acid tail.[3][4][5]
Product Ion (Qualifier) 299.3 10-Hydroxystearate fragment (less common but diagnostic).
C. Purity Check (TLC)
  • Mobile Phase: Hexane:EtOAc:Acetic Acid (80:20:1).

  • Visualization: Phosphomolybdic Acid (PMA) stain + Heat.

  • Result: Single spot. Rf should be slightly higher than 10-HSA due to increased hydrophobicity, but lower than the Benzyl intermediate.

Troubleshooting & Expert Tips

QC Problem Issue: Low Yield or Impurity Check1 Check NMR: Is Benzyl peak (5.1 ppm) present? Problem->Check1 Action1 Incomplete Hydrogenolysis. Re-run Step 3 with fresh Pd/C. Check1->Action1 Yes Check2 Check NMR: Is Methine peak at 3.6 ppm? Check1->Check2 No Action2 Coupling Failed. Check anhydrous conditions of Step 2. Ensure EDC quality. Check2->Action2 Yes Success Spectra Clean: Release Batch Check2->Success No (Peak is at 4.9 ppm)

Figure 2: Troubleshooting logic for 10-PAHSA synthesis.

  • Acyl Migration: While less common in saturated FAHFAs than in monoacylglycerols, avoid excessive heating (>40°C) during the coupling step to prevent the acyl group from migrating to other positions if impurities are present.

  • Solubility: 10-PAHSA is highly lipophilic. For stock solutions, dissolve in Methyl Acetate or Chloroform:Methanol (2:1) . Avoid pure methanol for high-concentration stocks as precipitation may occur.

  • Chirality: This protocol synthesizes racemic 10-PAHSA (unless chiral 10-HSA is used). Biological 10-PAHSA may be enantiomerically enriched.[1] For biological assays requiring specific chirality, ensure the starting 10-HSA is optically pure (e.g., derived from specific enzymatic hydration of oleic acid).

References

  • Yore, M. M., et al. (2014).[1][2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Cell, 159(2), 318-332.[1][2] Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][4] Diabetes, 65(9), 2580-2590. Link

  • Cayman Chemical. (n.d.). 10-PAHSA Product Information & Safety Data Sheet. Link

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Sources

Application Note: Optimized LC-MS/MS Method for the Quantification of 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 10-PAHSA

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential.[1] Among these, 10-PAHSA has garnered attention for its role as a bioactive lipid involved in metabolic regulation and inflammation.[1] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 10-PAHSA is formed by the esterification of palmitic acid to 10-hydroxy stearic acid.[1] Research has indicated that FAHFAs, including 10-PAHSA, can improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory effects, making them promising targets in the study and treatment of metabolic syndrome and inflammatory diseases.[1] Accurate and robust quantification of 10-PAHSA in biological matrices is therefore crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the sensitive and specific quantification of 10-PAHSA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: LC-MS/MS for Targeted Lipidomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance lipids like 10-PAHSA from complex biological samples. The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry. For this application, we employ reversed-phase chromatography to separate 10-PAHSA from other lipid isomers and matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The underlying principle of MRM involves the selection of the deprotonated molecular ion of 10-PAHSA ([M-H]⁻) in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (q2), and the detection of specific fragment ions in the third quadrupole (Q3). This process ensures that only molecules with the correct mass and fragmentation pattern are detected, significantly reducing background noise and improving the accuracy of quantification.

Experimental Workflow Overview

The quantification of 10-PAHSA from biological samples involves a multi-step process designed to ensure accuracy and reproducibility. The workflow begins with sample preparation, which includes lipid extraction and enrichment of the FAHFA fraction. This is followed by instrumental analysis using a finely tuned LC-MS/MS method. The final step is data analysis, where the concentration of 10-PAHSA is determined relative to an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (Serum, Tissue) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->LipidExtraction SPE Solid-Phase Extraction (SPE) for FAHFA Enrichment LipidExtraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation Reconstitution MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection PeakIntegration Peak Integration & Quantification MSMS_Detection->PeakIntegration Raw Data DataReporting Data Reporting PeakIntegration->DataReporting

Figure 1: General experimental workflow for 10-PAHSA quantification.

Detailed Protocols

Part 1: Sample Preparation

Rationale: The goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing contamination and analyte degradation. A subsequent solid-phase extraction (SPE) step is crucial for enriching the low-abundance PAHSAs and removing interfering lipids like triglycerides.[2]

Materials:

  • Biological sample (e.g., serum, homogenized tissue)

  • Internal Standard (e.g., ¹³C-labeled 9-PAHSA)

  • Bligh-Dyer solvents (Chloroform, Methanol, Water)

  • Silica SPE cartridges

  • Hexane

  • Ethyl Acetate

  • Nitrogen evaporator

Protocol:

  • Internal Standard Spiking: To the biological sample, add an appropriate amount of a suitable internal standard, such as ¹³C-labeled 9-PAHSA, to correct for sample loss during preparation and for matrix effects during analysis.

  • Lipid Extraction (Bligh-Dyer):

    • Homogenize tissue samples in a mixture of chloroform and methanol. For liquid samples like serum, add the solvent mixture and vortex thoroughly.

    • Follow the standard Bligh-Dyer procedure to partition the lipids into the organic phase.

    • Collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment: [2]

    • Condition a silica SPE cartridge with hexane.

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane or chloroform).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides.

    • Elute the FAHFA fraction, including 10-PAHSA, with ethyl acetate.

    • Dry the eluted FAHFA fraction under nitrogen.

  • Reconstitution: Reconstitute the dried, enriched sample in a suitable solvent for LC-MS/MS analysis, such as methanol.[2]

Part 2: LC-MS/MS Analysis

Rationale: Chromatographic separation is optimized to resolve 10-PAHSA from its isomers. The MS/MS parameters are fine-tuned to ensure maximum sensitivity and specificity for 10-PAHSA.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Gradient Isocratic elution with 93:7 Methanol:Water[3]
Flow Rate 0.2 mL/min[3]
Column Temperature 25°C[3]
Injection Volume 10 µL[3]

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage ~3.5 kV
Vaporizer Temperature ~275°C
Ion Transfer Tube Temp ~325°C
Sheath Gas Flow Instrument dependent
Auxiliary Gas Flow Instrument dependent
Data Acquisition Multiple Reaction Monitoring (MRM)
Part 3: Optimized MRM Transitions for 10-PAHSA

Rationale: The selection and optimization of MRM transitions are critical for the specificity and sensitivity of the assay. For PAHSAs, the deprotonated molecule ([M-H]⁻) serves as the precursor ion. Collision-induced dissociation results in characteristic fragment ions corresponding to the constituent fatty acids. While the fragmentation of 10-PAHSA is expected to be very similar to other PAHSA isomers like 9-PAHSA, empirical optimization of collision energies for each transition is recommended for achieving the highest sensitivity.[2][4]

Optimized Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed FragmentCollision Energy (CE)Role
10-PAHSA 537.5255.2Palmitic Acid~29 V[3]Quantifier
10-PAHSA 537.5299.310-Hydroxy Stearic Acid~28 V[3]Qualifier
10-PAHSA 537.5281.2Dehydrated 10-HSA~27 V[3]Qualifier
¹³C-9-PAHSA (IS) 541.5259.2¹³C₄-Palmitic AcidOptimized around 29 VQuantifier (IS)

Note: The collision energies provided are a strong starting point based on published data for PAHSAs.[3] Optimal values may vary depending on the specific mass spectrometer used and should be empirically determined.

Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the quantifier MRM transition for 10-PAHSA and the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of 10-PAHSA and a fixed concentration of the internal standard. The concentration of 10-PAHSA in the biological samples is then calculated from this calibration curve.

10-PAHSA Signaling Context

While the complete signaling pathways of 10-PAHSA are still under active investigation, its known anti-diabetic and anti-inflammatory effects suggest its interaction with key metabolic and inflammatory pathways.

Signaling cluster_metabolic Metabolic Effects cluster_inflammatory Anti-inflammatory Effects PAHSA 10-PAHSA InsulinSecretion ↑ Insulin Secretion PAHSA->InsulinSecretion GlucoseUptake ↑ Glucose Uptake PAHSA->GlucoseUptake InflammatoryCytokines ↓ Pro-inflammatory Cytokines PAHSA->InflammatoryCytokines ImmuneCellModulation Modulation of Immune Cells PAHSA->ImmuneCellModulation

Figure 2: Putative signaling effects of 10-PAHSA.

Conclusion

This application note provides a comprehensive and optimized protocol for the quantification of 10-PAHSA in biological samples using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to ensure high sensitivity, specificity, and reproducibility. By employing the described methods, researchers can accurately measure 10-PAHSA levels, facilitating further investigation into its biological functions and its potential as a therapeutic agent for metabolic and inflammatory disorders.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2023, July 27). How to choose optimal collision energy (CE) for MRM transition? Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Optimized MRM transitions. [Table]. In Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Retrieved February 7, 2024, from [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved February 7, 2024, from [Link]

  • MRM and MIcroLC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved February 7, 2024, from [Link]

  • Pfeiffer, R. M., et al. (2017). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 12(7), 1493–1511. [Link]

  • Sherman, J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 21(1), 164–168. [Link]

  • Lirias. (2023, December 15). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved February 7, 2024, from [Link]

  • Lee, J. W., et al. (2018). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Cell Metabolism, 28(4), 654–664.e5. [Link]

  • Kertesz, V., & Gulyas, S. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(4), 547-562. [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transition list. [Table]. In Comprehensive Lipidomics Profiling of Herbal Tea for Evaluating Their Nutritional and Health Benefits. Retrieved February 7, 2024, from [Link]

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved February 7, 2024, from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. [Figure]. In Adaptation of Skyline for Targeted Lipidomics. Retrieved February 7, 2024, from [Link]

  • ACS Publications. (n.d.). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. Retrieved February 7, 2024, from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 7, 2024, from [Link]

  • Syed, I., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 29(7), 1461–1466. [Link]

  • MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved February 7, 2024, from [Link]

  • ChemRxiv. (n.d.). A bi-enzymatic cascade pathway towards FAHFAs. Retrieved February 7, 2024, from [Link]

  • SciSpace. (n.d.). High Performance Liquid Chromatography Determination of Fatty Acids in Drying Oils Following Lipase Action. Retrieved February 7, 2024, from [Link]

  • PLOS One. (2022, April 20). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved February 7, 2024, from [Link]

  • Avanti Polar Lipids. (2018, October 3). Mass Spectrometric Quantitation in Lipidomic Studies [Video]. YouTube. [Link]

Sources

solid phase extraction methods for 10-PAHSA from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

A Robust Mixed-Mode Solid Phase Extraction (SPE) Protocol for the Quantification of 10-PAHSA from Human Plasma

Introduction: The Analytical Challenge of 10-PAHSA

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1] Among its many regioisomers, 10-PAHSA is a key analyte of interest. Accurate quantification of 10-PAHSA in complex biological matrices like human plasma is critical for understanding its physiological roles and for its development as a biomarker.

However, this task presents considerable analytical challenges. Endogenous concentrations of bioactive lipids are often extremely low, existing in the picomolar to nanomolar range.[2] Furthermore, plasma is a dense matrix containing high concentrations of proteins, salts, and structurally similar lipids like triglycerides, which can interfere with analysis, suppress ionization in mass spectrometry, and obscure the target analyte's signal.[3][4]

To overcome these obstacles, a highly selective and efficient sample preparation method is required. Solid Phase Extraction (SPE) is a powerful technique for isolating and concentrating analytes from complex samples.[5][6] This application note details a robust protocol utilizing a mixed-mode SPE strategy, which combines reversed-phase and anion exchange chemistries to achieve superior cleanup and recovery of 10-PAHSA from human plasma prior to LC-MS/MS analysis.

The Principle: Leveraging Mixed-Mode Selectivity

The molecular structure of 10-PAHSA contains two key features that we can exploit for selective extraction:

  • A long, hydrophobic C34 alkyl chain.

  • A terminal carboxylic acid group, which is anionic at physiological pH.

While standard reversed-phase (RP) SPE can retain 10-PAHSA based on its hydrophobicity, it may also co-extract other neutral and less polar lipids, leading to significant matrix effects. A mixed-mode SPE sorbent, particularly one with both reversed-phase and strong anion exchange (SAX) or weak anion exchange (WAX) properties, offers a more powerful, orthogonal extraction mechanism.[7][8]

Our strategy, adapted from principles used for other endogenous fatty acids, involves the following logic[8]:

  • Loading under Basic Conditions: The plasma sample is basified before loading. This deprotonates the carboxylic acid group of 10-PAHSA (COO-), ensuring it binds strongly to the positively charged anion-exchange functional groups on the sorbent. The long alkyl chain simultaneously engages in hydrophobic interactions with the polymeric backbone of the sorbent.

  • Selective Washing: Interferences are removed using a multi-step wash. An aqueous wash removes salts and polar molecules. An organic wash can then remove neutral, hydrophobic interferences (like some triglycerides and cholesterol esters) that are bound only by reversed-phase interactions but not by ionic forces.

  • Elution under Acidic Conditions: The final elution is performed with an acidified organic solvent. The acid neutralizes the charge on the 10-PAHSA (COOH), breaking the strong ionic bond with the sorbent. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing for the clean and complete elution of the target analyte.

This dual-retention, dual-elution mechanism provides a significantly cleaner extract than reversed-phase alone.

Experimental Workflow Diagram

The diagram below outlines the complete workflow from plasma sample preparation to final analysis.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Mixed-Mode SPE Protocol cluster_Post Post-Elution Processing Plasma 200 µL Human Plasma ISTD Add Internal Standard Plasma->ISTD PPT Protein Precipitation (Add 600 µL Acetonitrile) ISTD->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant AdjustpH Adjust pH (Add 3% Aqueous Ammonia) Supernatant->AdjustpH Load 2. Load Sample AdjustpH->Load Load onto Conditioned Cartridge Condition 1. Condition (Methanol then Water) Wash1 3. Wash 1 (Deionized Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (3% Formic Acid in Acetonitrile) Wash2->Elute Drydown Evaporate to Dryness (N2) Elute->Drydown Reconstitute Reconstitute in 50 µL (Mobile Phase A/B) Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for 10-PAHSA extraction from plasma.

Detailed Protocol and Methodology

Materials and Reagents
  • SPE Sorbent: Mixed-Mode, Polymeric Strong Anion Exchange (e.g., Strata™-X-A) or Weak Anion Exchange (e.g., Oasis™ WAX), 30 mg / 1 mL cartridges.

  • Plasma: Human plasma collected in K2-EDTA tubes, stored at -80 °C.

  • Internal Standard (ISTD): Deuterated 10-PAHSA (e.g., 10-PAHSA-d4) stock solution in ethanol.

  • Reagents: LC-MS grade acetonitrile, methanol, water, formic acid (≥98%), and ammonium hydroxide (~28-30%).

  • Equipment: SPE vacuum manifold, nitrogen evaporator, centrifuge, vortex mixer, analytical balance, calibrated pipettes.

Step-by-Step Extraction Protocol

A. Sample Pre-treatment Causality: This step is crucial for removing the bulk of plasma proteins, which would otherwise clog the SPE cartridge and interfere with the analysis. Basification ensures the analyte is in its ionized state for optimal binding to the anion exchange sorbent.[8]

  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube. It is critical to transfer the entire homogenate to prevent loss of lipids that may be trapped in the protein pellet.[9]

  • Add 50 µL of 3% aqueous ammonia to the supernatant to ensure the pH is basic. Vortex briefly.

B. Solid Phase Extraction Causality: The classic four-step SPE process (Condition, Load, Wash, Elute) is employed for robust and reproducible extraction.[10] Each step is optimized for the specific chemistry of 10-PAHSA and the mixed-mode sorbent.

  • Condition:

    • Place SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Load the entire pre-treated sample from step A.8 onto the conditioned cartridge.

    • Apply a low vacuum to pull the sample through at a slow, steady rate (approx. 1 drop per second).

  • Wash:

    • Wash 1 (Polar Interferences): Add 1 mL of deionized water to each cartridge. This removes salts and other highly polar contaminants.

    • Wash 2 (Non-polar Interferences): Add 1 mL of methanol. This wash is critical for removing hydrophobically-bound lipids that lack an anionic charge, thereby significantly cleaning the sample.

  • Elute:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 3% formic acid in acetonitrile to each cartridge. The formic acid neutralizes the 10-PAHSA, breaking the ionic bond, while the acetonitrile disrupts the hydrophobic interaction, releasing the analyte.[8]

    • Collect the entire eluate.

C. Dry-down and Reconstitution Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in a solvent compatible with the LC system ensures good peak shape and analytical performance.[11]

  • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitute the dried extract in 50 µL of a 50:50 mixture of mobile phase A and B (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Analytical Overview

While the focus of this note is on sample preparation, the final analysis is typically performed via LC-MS/MS. A typical setup would be:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using water and acetonitrile/isopropanol, both containing 0.1% formic acid.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[12][13]

    • Quantifier Transition: [M-H]- -> Fatty Acid Fragment

    • Qualifier Transition: [M-H]- -> Secondary Fragment

Expected Performance Characteristics

The use of a mixed-mode SPE protocol is expected to yield excellent recovery and reproducibility while minimizing matrix effects.

Performance MetricExpected ValueRationale
Analyte Recovery > 90%The strong ionic interaction minimizes analyte loss during washing steps. Methods for similar fatty acids report recoveries in the 99-103% range.[8]
Reproducibility (%RSD) < 10%The highly controlled, multi-step nature of the SPE protocol ensures high precision between samples. RSDs of <6% have been reported for similar methods.[8]
Matrix Effect < 15%The orthogonal wash steps (aqueous and organic) effectively remove both polar and non-polar interferences, reducing ion suppression in the MS source.
Background Signal MinimizedWhile SPE cartridges can be a source of background, rigorous wash steps help mitigate this issue.[12] Running procedural blanks is essential.

Conclusion

The accurate measurement of 10-PAHSA in plasma is essential for advancing research into its biological functions. The complex nature of the plasma matrix necessitates a highly selective sample preparation strategy. The mixed-mode solid phase extraction protocol detailed in this application note provides a robust, reliable, and highly selective method for the isolation and concentration of 10-PAHSA. By leveraging both hydrophobic and ion-exchange interactions, this method effectively removes interfering matrix components, leading to high analyte recovery, excellent reproducibility, and cleaner extracts suitable for sensitive LC-MS/MS analysis.

References

  • Title: Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry Source: ResearchGate (from Journal of Dairy Science) URL: [Link]

  • Title: A Faster Protocol for Endogenous FAHFA Measurements Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solid Phase Extraction for Clinical Research Source: Phenomenex URL: [Link]

  • Title: Solid Phase Extraction (SPE) Sample Preparation - Fundamentals Source: YouTube (Agilent) URL: [Link]

  • Title: Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4 Source: YouTube (Waters Corporation) URL: [Link]

  • Title: Solid-phase extraction columns in the analysis of lipids Source: AOCS Lipid Library URL: [Link]

  • Title: Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography Source: Schebb Lab URL: [Link]

  • Title: Mass Spectrometric Approaches to Lipidomic Studies Source: YouTube (LIPID MAPS) URL: [Link]

  • Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food Source: Shimadzu URL: [Link]

  • Title: MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS Source: Shimadzu URL: [Link]

Sources

solubilizing 10-PAHSA for in vitro cell culture treatments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Delivery of 10-PAHSA for In Vitro Cell Culture

Abstract & Scientific Context

10-PAHSA (10-(palmitoyloxy)octadecanoic acid) represents a class of endogenous lipids known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).[1][2][3] Discovered by the Kahn lab (Yore et al., 2014), these lipids exhibit potent anti-diabetic and anti-inflammatory properties via GPR120 activation.

The Challenge: 10-PAHSA is a highly lipophilic molecule (


). In aqueous cell culture media, it faces an immediate thermodynamic barrier. Direct addition of solvent-dissolved 10-PAHSA to media results in rapid precipitation or micelle formation, leading to:
  • Inconsistent Dosing: The effective concentration available to the cell is unknown.

  • Plastic Adsorption: The lipid adheres to culture plates rather than cell membranes.

  • Cytotoxicity: High local concentrations of organic solvents (DMSO/Ethanol) damage cell membranes.

The Solution: This guide details the "BSA-Conjugation Method," the gold standard for mimicking physiological lipid transport. By complexing 10-PAHSA with Fatty Acid-Free Bovine Serum Albumin (FAF-BSA), we create a water-soluble delivery system that ensures bioavailability and stability.

Physicochemical Profile & Reagents

ParameterSpecificationNotes
Molecular Weight 538.9 g/mol
Solubility (DMSO) ~15 mg/mLRecommended for Stock
Solubility (Ethanol) ~20 mg/mLAlternative Stock
Solubility (PBS) < 0.5 mg/mLInsoluble without carrier
Stability -80°C (Stock)Avoid freeze-thaw cycles

Critical Reagents:

  • 10-PAHSA: High purity (>95%).[2][3][4][5]

  • Carrier Protein: Fatty Acid-Free (FAF) BSA (e.g., Sigma A8806 or equivalent). Note: Standard BSA contains endogenous lipids that occupy binding sites and confound metabolic assays.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (200 proof).

  • Filter: 0.22 µm PES (Polyethersulfone) or PVDF (Low protein binding).

Protocol A: Preparation of Stock Solution (50 mM)

Rationale: A high-concentration stock minimizes the volume of organic solvent added to the final culture, reducing vehicle toxicity.

  • Calculate: To make 1 mL of 50 mM stock, weigh 26.95 mg of 10-PAHSA.

  • Solubilize: Add 1 mL of anhydrous DMSO.

  • Vortex: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Aliquot: Dispense into small, amber glass vials (lipid-compatible) under nitrogen gas to prevent oxidation.

  • Store: Store at -80°C.

Protocol B: The BSA-Conjugation Method (Working Solution)

Rationale: Albumin contains multiple high-affinity binding sites for fatty acids. This protocol loads 10-PAHSA onto these sites at a molar ratio (typically 3:1 or 4:1 FA:BSA) that ensures solubility without exceeding the protein's carrying capacity.

Target: 200 µM 10-PAHSA conjugated to BSA (10X Working Stock).

Step 1: Prepare the Carrier Vehicle
  • Prepare a 10% (w/v) FAF-BSA solution in PBS or serum-free media (e.g., 1 g BSA in 10 mL).

  • Filter sterilize (0.22 µm) the BSA solution before adding lipid.

  • Warm the BSA solution to 37°C-40°C. Critical: Cold BSA binds lipids poorly, leading to precipitation.

Step 2: Conjugation (The Dropwise Technique)
  • Thaw the 50 mM 10-PAHSA DMSO stock. Warm to 37°C.[6]

  • Calculation: To make 10 mL of 200 µM conjugated solution, you need 40 µL of the 50 mM stock.

  • Execution:

    • Place the warm BSA solution on a magnetic stirrer (medium speed) or vortex gently.

    • Add the 40 µL of 10-PAHSA stock dropwise (very slowly) into the vortexing BSA.

    • Why? Dumping the lipid causes local saturation and precipitation. Slow addition allows BSA to sequester the lipid molecule-by-molecule.

  • Incubation: Continue stirring at 37°C for 30–60 minutes. The solution should remain clear.

Step 3: Final Filtration & QC
  • Visually inspect for floating precipitates or cloudiness. If cloudy, the conjugation failed (restart with slower addition or warmer BSA).

  • Sterilize the final complex using a 0.22 µm PES filter.

    • Note on Loss: Saturate the filter with a small volume of plain media first to minimize lipid loss to the membrane.

Experimental Workflow Visualization

The following diagram illustrates the critical path from powder to cellular assay, highlighting the "Hydrophobic Trap" that must be avoided.

G Powder 10-PAHSA Powder Stock 50 mM Stock (DMSO/EtOH) Powder->Stock Solubilize Conjugation Conjugation Step (Dropwise + Vortex) Stock->Conjugation Slow Addition Precipitate PRECIPITATION (Protocol Failure) Stock->Precipitate Direct to Media BSA 10% FAF-BSA (Warm 37°C) BSA->Conjugation Carrier Complex BSA-PAHSA Complex (Water Soluble) Conjugation->Complex 30-60 min Stir Cells Cell Treatment (GPR120 Activation) Complex->Cells Add to Culture

Caption: Workflow for generating bioavailable 10-PAHSA. Direct addition to media leads to precipitation (Failure path).

Mechanism of Action & Biological Validation

To validate that your solubilization was successful, you should observe downstream signaling effects. 10-PAHSA acts primarily through the G-protein coupled receptor GPR120 (FFAR4).

Validation Assay: Measure GLUT4 translocation or Calcium flux in adipocytes or myocytes.

Pathway PAHSA 10-PAHSA (BSA-Bound) GPR120 GPR120 (FFAR4) Membrane Receptor PAHSA->GPR120 Ligand Binding Gq Gαq/11 GPR120->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ (Flux Assay) IP3->Ca ER Release GLUT4 GLUT4 Translocation (Glucose Uptake) Ca->GLUT4 Signaling Cascade

Caption: 10-PAHSA signaling pathway. Successful solubilization triggers GPR120-mediated Calcium flux and GLUT4 translocation.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Cloudy Solution Lipid added too fast or BSA too cold.Discard. Repeat with warm BSA (40°C) and slower addition.
Cell Death Vehicle toxicity (DMSO/EtOH).Ensure final solvent concentration in culture is < 0.1%.
No Biological Effect Binding site competition.Ensure BSA is Fatty Acid-Free .[7][8] Standard BSA will not work.
Precipitation on Storage Low temperature instability.Prepare fresh working solutions. Do not store aqueous diluted lipid >24h.[3]

Vehicle Control (Mandatory): You must treat control cells with a "Vehicle" solution containing the exact same concentration of DMSO and BSA, lacking only the 10-PAHSA.

References

  • Yore, M. M., et al. (2014).[9] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][10] Cell, 159(2), 318-332.[2]

  • Cayman Chemical. (n.d.). 10-PAHSA Product Insert & Solubility Data. Cayman Chemical Product Information.

  • Spector, A. A. (1986). Structure and lipid binding properties of serum albumin. Methods in Enzymology, 128, 320-339.

  • Mottillo, E. P., et al. (2012). Lipolytic products activate peroxisome proliferator-activated receptor (PPAR) alpha and delta in brown adipocytes. Journal of Biological Chemistry. (Reference for general BSA-Fatty Acid conjugation protocols).

Sources

Application Note: A Validated LC-MS/MS Workflow for the Confident Differentiation of 10-PAHSA from FAHFA-Triacylglycerols in Complex Biological Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with significant therapeutic potential, exhibiting anti-inflammatory and insulin-sensitizing properties.[1][2][3] Within this class, Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) are of particular interest. A critical analytical challenge is the differentiation of free FAHFAs, such as 10-PAHSA, from their triacylglycerol-esterified counterparts (FAHFA-TGs), which act as a major biological reservoir.[4][5] Due to the potential for in-source fragmentation of labile FAHFA-TGs into ions identical to deprotonated free FAHFAs, misidentification and overestimation of the biologically active free form is a significant risk. This application note presents a robust and validated workflow employing a combination of optimized lipid extraction, selective solid-phase extraction (SPE), and a precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to unambiguously differentiate and quantify 10-PAHSA from co-eluting FAHFA-TGs in complex biological matrices.

Background: The Biological and Analytical Imperative

FAHFAs, including various positional isomers of PAHSA, are recognized as important signaling lipids.[3] Lower levels of PAHSAs are correlated with insulin resistance in humans, and their administration can improve glucose tolerance in murine models.[3][4][6] The specific isomer, 10-PAHSA, is a prominent member of this family.[1]

However, the majority of FAHFAs in tissues and cells exist esterified to a glycerol backbone within triacylglycerols (FAHFA-TGs).[5] These FAHFA-TGs serve as a storage depot, with lipases like Adipose Triglyceride Lipase (ATGL) regulating the release of the free, active FAHFA.[7][8]

The Analytical Challenge: The core analytical problem lies in the structural relationship between free 10-PAHSA and a FAHFA-TG that contains a 10-PAHSA moiety. In negative ion electrospray ionization mass spectrometry (ESI-MS), a common analytical technique, FAHFA-TGs can undergo neutral loss of the diacylglycerol backbone, producing an ion with the exact same mass-to-charge ratio (m/z) as deprotonated 10-PAHSA ([M-H]⁻). This makes differentiation by a single stage of mass spectrometry (MS1) impossible and can lead to erroneous quantification if not properly addressed. Therefore, a multi-faceted approach combining chromatographic separation and specific MS/MS fragmentation is essential.[2][9]

Strategic Workflow Overview

To overcome this challenge, we have designed a workflow that introduces selectivity at multiple stages, ensuring that the final quantitative result is trustworthy and reflects the true concentration of the free 10-PAHSA.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Sample Biological Matrix (Serum, Adipose Tissue) Extraction Biphasic Lipid Extraction (MTBE Method) Sample->Extraction SPE Class-Specific Fractionation (Solid-Phase Extraction) Extraction->SPE LC Reversed-Phase LC (Chromatographic Separation) SPE->LC MS High-Resolution MS/MS (Detection & Fragmentation) LC->MS Analysis Data Analysis (Retention Time & Fragment Ions) MS->Analysis Quant Confident Quantification (Free 10-PAHSA vs. FAHFA-TGs) Analysis->Quant

Caption: Multi-stage workflow for accurate 10-PAHSA analysis.

Detailed Protocols

Protocol 1: Optimized Lipid Extraction

Causality: The choice of extraction method is critical for efficiently recovering both polar (free FAHFAs) and non-polar (TGs) lipids while simultaneously precipitating proteins. The methyl-tert-butyl ether (MTBE) method provides an excellent balance, yielding a clean lipid extract in the upper organic phase, which is physically separated from the protein pellet and aqueous metabolites, reducing matrix effects.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 20-50 mg of tissue or use 50-100 µL of serum/plasma. Add a deuterated internal standard (e.g., d4-9-PAHSA) to the sample prior to extraction for quantification and recovery assessment.

  • Solvent Addition: To the sample, add 300 µL of cold methanol. Vortex vigorously for 30 seconds.

  • MTBE Addition: Add 1 mL of cold MTBE. Vortex for 1 minute and then shake at 4°C for 10 minutes.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic (lipid) layer, a lower aqueous layer, and a protein pellet at the interface.

  • Collection: Carefully collect the upper organic layer into a new tube, avoiding the protein pellet.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or in a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., Methanol/Toluene 9:1 v/v) for LC-MS analysis.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

Causality: To further reduce complexity and minimize the load of TGs entering the MS, a silica-based SPE step is employed. This separates lipids based on polarity. Neutral lipids like TGs have a low affinity for the silica sorbent and elute early with non-polar solvents, while more polar lipids like free fatty acids (including 10-PAHSA) are retained and can be eluted later with a more polar solvent.[12][13]

Step-by-Step Methodology:

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Wash (Elute TGs): Wash the column with 5 mL of a non-polar solvent mixture, such as hexane:diethyl ether (95:5 v/v). This fraction will contain the bulk of the FAHFA-TGs and other neutral lipids. This fraction can be collected and analyzed separately if TG analysis is desired.

  • Elution (Elute Free FAHFAs): Elute the retained free fatty acids, including 10-PAHSA, with 5 mL of a more polar solvent, such as diethyl ether containing 2% acetic acid.

  • Drying & Reconstitution: Dry the collected FAHFA fraction under nitrogen and reconstitute in the LC-MS mobile phase starting condition for injection.

Protocol 3: LC-MS/MS Analysis

Causality: Reversed-phase liquid chromatography (RPLC) is used to separate lipids based on their hydrophobicity. Although 10-PAHSA and some smaller FAHFA-TGs may have similar retention times, chromatography is crucial for separating 10-PAHSA from its other positional isomers (e.g., 9-PAHSA, 5-PAHSA).[12] High-resolution tandem mass spectrometry (MS/MS) provides the definitive differentiation. By selecting the precursor ion for 10-PAHSA and fragmenting it, we can observe characteristic product ions that are distinct from those that would arise from a co-eluting FAHFA-TG.

Instrumentation:

  • LC System: High-performance liquid chromatograph (HPLC) or ultra-high performance liquid chromatograph (UHPLC).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.[10]

  • Gradient: A suitable gradient from ~60% B to 100% B over 15-20 minutes to resolve PAHSA isomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS1 Scan: Scan for the precursor ion of 10-PAHSA ([M-H]⁻) at m/z 537.4943.

  • MS/MS (ddMS2 or PRM): Select the precursor ion m/z 537.4943 and fragment using an appropriate collision energy (e.g., 20-40 eV).

Data Analysis & Interpretation

The key to confident identification lies in the combination of retention time and the resulting MS/MS fragmentation pattern.

Fragmentation cluster_pahsa Free 10-PAHSA Fragmentation cluster_tg FAHFA-TG In-Source Decay (Artifact) PAHSA_Precursor 10-PAHSA Precursor [M-H]⁻ m/z 537.49 PA_Frag Palmitic Acid Fragment [C16H31O2]⁻ m/z 255.23 PAHSA_Precursor->PA_Frag Diagnostic HSA_Frag 10-HSA Fragment [C18H35O3]⁻ m/z 299.26 PAHSA_Precursor->HSA_Frag Diagnostic TG_Precursor FAHFA-TG (e.g., PLO-10-PAHSA) [M+HCOO]⁻ m/z > 900 TG_Fragment Apparent 'PAHSA' [M-H]⁻ m/z 537.49 TG_Precursor->TG_Fragment Neutral Loss of Diacylglycerol

Caption: Differentiating true fragments from artifacts.

Interpretation Criteria:

  • Retention Time (RT): The peak detected at m/z 537.4943 must elute at the experimentally determined retention time for an authentic 10-PAHSA standard.

  • MS/MS Spectrum: The MS/MS spectrum for the peak at the correct RT must contain the characteristic product ions for 10-PAHSA. In negative mode, these are the deprotonated fatty acid constituents:

    • Palmitic Acid: [C16H31O2]⁻ at m/z 255.2330

    • 10-Hydroxy Stearic Acid: [C18H35O3]⁻ at m/z 299.2591

A true signal for free 10-PAHSA will satisfy both the RT and the MS/MS criteria. A signal arising from in-source decay of a FAHFA-TG may appear at the correct m/z in the MS1 scan but will likely have a different retention time and, critically, will not produce the expected MS/MS fragments when m/z 537.49 is isolated and fragmented within the collision cell.

Quantitative Data Summary

Analyte ClassPrecursor Ion (m/z) [M-H]⁻Characteristic Product Ions (m/z)Expected Outcome
Free 10-PAHSA 537.4943255.2330, 299.2591Peak at specific RT with both fragments present in MS/MS.
FAHFA-TG >800 (as formate adduct)N/A (Different fragmentation)Elutes at a different RT. MS1 shows TG mass. No MS/MS signal for 10-PAHSA fragments.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are mandatory:

  • Internal Standards: A stable isotope-labeled internal standard (e.g., ¹³C-PAHSA or d4-PAHSA) must be spiked into every sample, blank, and QC sample before extraction. This corrects for variations in extraction efficiency and matrix effects.[4]

  • Procedural Blanks: An extraction blank (containing no sample matrix) must be run with each batch to check for system contamination.

  • Authentic Standards: A calibration curve generated from an authentic, purified 10-PAHSA standard is required for absolute quantification. The retention time of this standard validates the identification in unknown samples.

By implementing this multi-stage, validated workflow, researchers can confidently and accurately differentiate the biologically active free 10-PAHSA from its storage form in FAHFA-triacylglycerols, paving the way for more precise insights into the role of these lipids in health and disease.

References

  • The Measurement, Regulation, and Biological Activity of FAHFAs. Nature Reviews Endocrinology. Available at: [Link]

  • Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available at: [Link]

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Available at: [Link]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Diabetes Care. Available at: [Link]

  • Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. ACS Publications. Available at: [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. PMC - NIH. Available at: [Link]

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research. Available at: [Link]

  • Experimental and in silico MS/MS spectra of one standard for validation. ResearchGate. Available at: [Link]

  • Fragmentation reactions of DMED-FAHFAs. ResearchGate. Available at: [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid. PMC - NIH. Available at: [Link]

  • (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Available at: [Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. ACS Publications. Available at: [Link]

  • Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model. HUSCAP. Available at: [Link]

  • Complex Matrices: Minimizing Lipids, Maximizing Recovery. Agilent Technologies. Available at: [Link]

  • The measurement, regulation and biological activity of FAHFAs. Request PDF on ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]

  • (PDF) Advances in Lipid Extraction Methods—A Review. ResearchGate. Available at: [Link]

  • MS/MS spectra of FAHFA 18:2-(O-18:1) in negative ionization mode. ResearchGate. Available at: [Link]

  • Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. Available at: [Link]

  • Advances in Lipid Extraction Methods—A Review. PMC - NIH. Available at: [Link]

Sources

Application Note: Dosing Protocols for 10-PAHSA Administration in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family.[1][2] Originally identified in adipose-specific GLUT4-overexpressing (AG4OX) mice, 10-PAHSA exerts potent anti-diabetic and anti-inflammatory effects.[1][2]

Unlike standard dietary lipids, 10-PAHSA functions as a signaling lipid.[1] It acts primarily as an agonist for the G-protein coupled receptor GPR120 (FFAR4) , enhancing insulin-stimulated glucose uptake via GLUT4 translocation and stimulating GLP-1 secretion.[1]

Critical Experimental Constraint: The biological activity of PAHSAs is highly isomer-specific.[1] 10-PAHSA and 9-PAHSA are the most bioactive isoforms.[1] Ensuring the stability and correct solubilization of the specific 10-PAHSA isomer during administration is the single most critical factor in reproducing the insulin-sensitizing effects described in the literature (Yore et al., 2014).[1]

Vehicle Formulation Protocol

Lipophilic signaling molecules like 10-PAHSA are prone to "crashing out" (precipitating) when introduced to aqueous physiological buffers.[1] A standard PBS vehicle will result in poor bioavailability and high variability.

We utilize a PEG400/Tween 80 co-solvent system to create a stable micro-emulsion.[1]

Reagents Required[1]
  • 10-PAHSA (Pure Lipid): Store at -20°C under inert gas (Argon/Nitrogen).[1]

  • Polyethylene Glycol 400 (PEG400): Solubilizer.

  • Tween 80 (Polysorbate 80): Surfactant.[1]

  • Sterile Water for Injection: Diluent.[1]

Formulation Composition (Standard)
ComponentConcentration (v/v)Role
PEG 400 50%Primary Solvent (prevents precipitation)
Tween 80 0.5%Surfactant (emulsifier)
Sterile Water 49.5%Aqueous Carrier
Step-by-Step Preparation Workflow

This protocol describes the preparation of a 3 mg/mL stock solution (suitable for a 30 mg/kg dose in a 25g mouse at 250 µL volume).[1]

FormulationWorkflow RawLipid 1. Weigh 10-PAHSA (Solid/Oil) SolventAdd 2. Add PEG400 + Tween 80 (No Water yet) RawLipid->SolventAdd Transfer Sonicate 3. Vortex & Sonicate (Clear Solution) SolventAdd->Sonicate Dissolve WaterAdd 4. Add Water (Dropwise while vortexing) Sonicate->WaterAdd Emulsify FinalCheck 5. Final Emulsion (Use within 1 hour) WaterAdd->FinalCheck QC

Figure 1: Critical path for lipid formulation.[1] Adding water before the lipid is fully dissolved in PEG400 will cause irreversible precipitation.[1]

  • Weighing: Weigh the required amount of 10-PAHSA into a glass scintillation vial. Plastic tubes should be avoided during the initial solvent step to prevent plasticizer leaching.[1]

  • Solubilization (The "Dry" Step): Add the calculated volume of PEG400 and Tween 80 directly to the lipid.[1] Do not add water yet.

  • Agitation: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5–10 minutes.

  • Emulsification: While vortexing the vial gently, add the Sterile Water dropwise. The solution may turn slightly cloudy (opalescent) but should not contain visible particulates.[1]

  • Storage: Keep at room temperature and dose within 2 hours. Do not refrigerate the formulated emulsion as this increases viscosity and precipitation risk.

Acute Dosing Protocol (Oral Gavage)

This protocol is designed for assessing acute effects on glucose tolerance (GTT) or insulin tolerance (ITT).[1]

Target Dose: 30–45 mg/kg (Body Weight).[1] Route: Oral Gavage (PO).[3][1][4] Timing: 60 minutes prior to glucose challenge.

Experimental Design Table
ParameterSpecificationNotes
Fasting State 6-Hour FastOvernight fasting depletes glycogen too severely for sensitive insulin signaling assays in mice.[1]
Dose Volume 10 mL/kgE.g., 250 µL for a 25g mouse.
Control Group Vehicle OnlyMust receive 50% PEG400 / 0.5% Tween 80 / 49.5% Water.[1]
Needle Size 20G or 22G Bulb-tippedStainless steel or disposable PTFE.[1]
Procedure
  • Fast mice starting at 8:00 AM.

  • Baseline Glucose: At 1:00 PM (T-60 min), measure baseline blood glucose via tail nick.

  • Administration: Administer 10-PAHSA or Vehicle via oral gavage.

    • Technique: Ensure the mouse's head and esophagus are aligned vertically to prevent tracheal insertion.

  • Wait Period: Return mice to cages for 60 minutes. 10-PAHSA levels in plasma peak approximately 30–60 minutes post-gavage.[1]

  • Challenge: At 2:00 PM (T=0), administer Glucose (2 g/kg for GTT) or Insulin (0.75 U/kg for ITT) intraperitoneally.

  • Measurement: Record blood glucose at 15, 30, 60, 90, and 120 minutes post-challenge.

Chronic Administration Protocol

For studies investigating long-term effects on adipose inflammation or beta-cell preservation (NOD mice models).[5][1]

  • Dose: 15–30 mg/kg once daily.[1]

  • Duration: 3 days to 8 weeks.

  • Method:

    • Preferred: Daily Oral Gavage.[1] While labor-intensive, this ensures precise dosing.[1]

    • Alternative: Dietary incorporation. 10-PAHSA can be mixed into chow, but stability at room temperature (oxidation) and variable food intake (especially in metabolic disease models) make this less accurate.[1]

Note on Osmotic Minipumps: 10-PAHSA is generally not suitable for Alzet osmotic minipumps due to the high viscosity of the PEG400 vehicle required to keep it in solution.[1] The tubing often clogs, or the solvent is incompatible with the pump membrane.

Mechanistic Validation & Signaling[1]

To confirm 10-PAHSA activity, you must validate the activation of the GPR120 pathway.

SignalingPathway PAHSA 10-PAHSA GPR120 GPR120 (FFAR4) (Cell Surface) PAHSA->GPR120 Agonist Binding Gq Gq/11 Protein GPR120->Gq Activation NFkB NF-kB Pathway (Inflammation) GPR120->NFkB Inhibits PI3K PI3K / AKT Gq->PI3K Signaling GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes

Figure 2: 10-PAHSA mechanism of action.[1] It enhances glucose uptake via GPR120-mediated GLUT4 translocation and simultaneously inhibits inflammatory signaling.[1][4]

Validation Assays
  • Plasma Levels (LC-MS/MS): Do not rely on ELISA. Use Liquid Chromatography-Tandem Mass Spectrometry.[5][1][6]

    • Target Ion: Monitor the transition of the parent ion to the hydroxy fatty acid fragment.[1]

    • Expected Level: Basal levels are ~100–300 pM; Post-gavage levels should reach >10 nM.[1]

  • Target Engagement: In adipose tissue lysates, check for phosphorylation of AKT (p-AKT) which should be elevated in 10-PAHSA treated mice compared to vehicle, specifically under sub-maximal insulin conditions.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[7][8][9] Cell, 159(2), 318–332.[7][8]

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis.[10] Cell Metabolism, 27(2), 419-427.[1]

  • Kolar, M. J., et al. (2019). A faster protocol for endogenous FAHFA measurements.[11] Analytical Chemistry, 91(6), 3806–3813. [1]

  • Cayman Chemical. 10-PAHSA Product Information and Physical Properties.

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of 10-PAHSA

Within the burgeoning field of lipidomics, a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged with profound implications for metabolic health. Among these, Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) are of particular interest due to their demonstrated anti-diabetic and anti-inflammatory properties.[1] 10-PAHSA, a specific regioisomer of this family, is formed through the esterification of palmitic acid to the 10-hydroxyl position of stearic acid.[1] Elevated levels of PAHSAs have been identified in the adipose tissue of insulin-sensitive mice, while lower levels are observed in insulin-resistant humans, suggesting a crucial role in metabolic regulation.[2] As research into the therapeutic potential of 10-PAHSA and its isomers accelerates, a comprehensive understanding of its behavior under mass spectrometric analysis is paramount for accurate identification and quantification in complex biological matrices.

This application note provides a detailed guide to the characteristic fragmentation patterns of 10-PAHSA observed in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the mechanistic basis of the observed fragmentation, present detailed protocols for sample preparation and analysis, and offer insights to aid researchers in the confident identification of this important bioactive lipid.

Predicted Mass and Isotopic Distribution

The chemical formula for 10-PAHSA is C34H66O4, with a monoisotopic mass of 538.4961 g/mol . When analyzing high-resolution mass spectrometry data, it is crucial to consider the entire isotopic pattern for confident identification.

IonCalculated m/zRelative Abundance (%)
[M-H]⁻ (A)537.4888100.00
[M-H]⁻ (A+1)538.492237.57
[M-H]⁻ (A+2)539.49557.39

Characteristic Fragmentation Patterns of 10-PAHSA in Negative Ion Mode ESI-MS/MS

Upon collision-induced dissociation (CID), the ester linkage is the most labile site, leading to characteristic product ions that are diagnostic for the constituent fatty acids. The fragmentation is expected to proceed via a charge-remote mechanism, where the charge on the carboxylate group initiates cleavage at the ester bond.

The anticipated fragmentation of the [M-H]⁻ ion of 10-PAHSA will yield three primary product ions:

  • m/z 255.2324: This ion corresponds to the deprotonated palmitic acid ([C16H31O2]⁻). Its presence confirms the identity of the esterified fatty acid.

  • m/z 281.2480: This fragment represents the deprotonated and dehydrated 10-hydroxystearic acid moiety.

  • m/z 299.2586: This ion corresponds to the deprotonated 10-hydroxystearic acid ([C18H35O3]⁻).

The presence of both the palmitic acid fragment and the 10-hydroxystearic acid-related fragments provides a highly specific fingerprint for the identification of 10-PAHSA.

Proposed Fragmentation Pathway of 10-PAHSA

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor 10-PAHSA [M-H]⁻ m/z 537.4888 Palmitate Palmitate Anion [C16H31O2]⁻ m/z 255.2324 Precursor->Palmitate Cleavage of ester bond HSA 10-Hydroxystearate Anion [C18H35O3]⁻ m/z 299.2586 Precursor->HSA Cleavage of ester bond Dehydrated_HSA Dehydrated 10-Hydroxystearate Anion [C18H33O2]⁻ m/z 281.2480 HSA->Dehydrated_HSA Loss of H₂O

Caption: Proposed fragmentation of 10-PAHSA in negative ESI-MS/MS.

Experimental Protocols

I. Lipid Extraction from Biological Matrices

The choice of extraction method is critical for the accurate quantification of 10-PAHSA and should be tailored to the specific biological matrix.

A. Extraction from Adipose Tissue:

This protocol is adapted from established methods for lipid extraction from adipose tissue.[3]

  • Homogenization: Accurately weigh approximately 50-100 mg of frozen adipose tissue. Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of tissue, use 2 mL of the solvent mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 200 µL of chloroform) for subsequent solid-phase extraction.

B. Extraction from Serum/Plasma:

This protocol is a modification of the Folch method for serum or plasma.[4]

  • Sample Preparation: To 100 µL of serum or plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Collect the lower organic phase.

  • Solvent Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution as described for adipose tissue extraction.

II. Solid-Phase Extraction (SPE) for FAHFA Enrichment

To enhance the detection and quantification of 10-PAHSA, an enrichment step using solid-phase extraction is highly recommended to remove interfering lipids.[5][6]

  • Cartridge Conditioning: Use a silica-based SPE cartridge (e.g., 500 mg). Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[5]

  • Sample Loading: Load the reconstituted lipid extract (in 200 µL of chloroform) onto the conditioned cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids such as triacylglycerols and cholesterol esters.[6]

  • Elution of FAHFAs: Elute the FAHFA fraction, including 10-PAHSA, with 4 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the enriched FAHFA fraction in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL).

III. LC-MS/MS Analysis of 10-PAHSA

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 10-PAHSA. Optimization may be required depending on the specific instrumentation.

A. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for optimal separation of PAHSA isomers (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[5]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from approximately 60% B to 100% B over 20-30 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

B. Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 2.5-3.5 kV.

  • Sheath and Aux Gas Flow Rates: Optimize for your specific instrument to ensure stable spray and efficient desolvation.

  • Capillary Temperature: 250-350°C.

  • MS1 Scan: Scan for the deprotonated precursor ion of 10-PAHSA at m/z 537.49.

  • MS2 Fragmentation: Use a collision energy of approximately 20-40 eV to fragment the precursor ion. This will likely require optimization to maximize the signal of the diagnostic product ions.

  • Product Ion Scan: Monitor for the characteristic product ions at m/z 255.23, 281.25, and 299.26.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Adipose Tissue or Serum/Plasma) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) (FAHFA Enrichment) Extraction->SPE LC Reversed-Phase LC Separation (C18 Column) SPE->LC MS ESI-MS/MS Analysis (Negative Ion Mode) LC->MS Data Data Analysis (Precursor/Product Ion Monitoring) MS->Data

Caption: General workflow for the analysis of 10-PAHSA.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate quality control measures.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-PAHSA) is highly recommended for accurate quantification. The internal standard should be added at the beginning of the sample preparation process to account for any sample loss during extraction and enrichment.

  • Blank Samples: Processing a solvent blank through the entire sample preparation and analysis workflow is essential to identify any potential sources of contamination.

  • Quality Control (QC) Samples: A pooled sample created by combining small aliquots of each study sample should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.

Conclusion

The mass spectrometric analysis of 10-PAHSA, a lipid with significant biological importance, can be robustly achieved through a combination of efficient extraction, enrichment, and sensitive LC-MS/MS detection in negative ion mode. The characteristic fragmentation pattern, yielding product ions at m/z 255.23, 281.25, and 299.26, provides a reliable signature for its identification. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers in the fields of lipidomics, drug discovery, and metabolic disease, enabling the accurate and confident analysis of 10-PAHSA in various biological contexts.

References

  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. (2016). Journal of Visualized Experiments, (115), e54360. [Link]

  • Kunešová, M., et al. (2018). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 8(4), 73. [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). Molecules, 25(15), 3326. [Link]

  • Can I use same protocol for fatty acid extraction from serum or plasma? ResearchGate. [Link]

  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. (2022). ACS Pharmacology & Translational Science, 5(8), 668–678. [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 998. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: PAHSA Analysis & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: Separating 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) from its regioisomer 10-PAHSA is one of the most demanding challenges in modern lipidomics.[1] These molecules are isobaric (same mass, m/z 537.[1]5) and possess nearly identical physicochemical properties.[1] Their only difference is the position of the ester bond on the stearic acid chain (C9 vs. C10).[1]

The Solution: Standard gradient elution often fails to resolve these peaks, resulting in a single co-eluted "hump."[1] The gold standard for baseline resolution requires a high-pH isocratic approach on sub-2-micron C18 chemistry. The separation relies on the subtle difference in the three-dimensional "kink" the ester branch creates in the lipid tail, which interacts differentially with the stationary phase only under highly specific solvent conditions.[1]

Standard Operating Procedure (The "Gold Standard")

Use this protocol as your baseline. Deviations from these parameters are the primary cause of resolution failure.

Instrument Configuration
ParameterSpecificationCritical Note
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)3 µm columns require 3x longer run times (90+ min) for similar resolution.
Column Temp 25°CStrict Control. Higher temps (>30°C) collapse the peak separation.[1]
Mobile Phase MeOH / Water (93:7 v/v)Isocratic. Do not run a gradient during the elution window.[1]
Additives 5 mM Ammonium Acetate + 0.03% NH₄OHThe 0.03% Ammonium Hydroxide is non-negotiable for peak shape and shifting retention away from ceramides.[1]
Flow Rate 0.200 mL/minLow flow is essential for mass transfer kinetics of these large isomers.[1]
Injection Vol 5–10 µLReconstitute samples in 100% Methanol.
MS/MS Acquisition Parameters (Negative Mode)
  • Precursor Ion: m/z 537.5 ([M-H]⁻)[1]

  • Quantifier Transition: m/z 537.5

    
     255.2 (Palmitate anion)[1]
    
  • Qualifier Transition: m/z 537.5

    
     281.2 (Hydroxy-stearate anion - H₂O)
    

Troubleshooting Center (Interactive Guides)

Ticket #401: "My 9-PAHSA and 10-PAHSA peaks are merging."

Diagnosis: Loss of shape selectivity. This is rarely a mass spec issue; it is a chromatography issue.

Step-by-Step Resolution:

  • Check Mobile Phase pH: Prepare fresh mobile phase.[1] The 0.03% NH₄OH is volatile.[1] If the pH drops below 9.0, the ionization state of the silica surface changes, reducing the separation factor (

    
    ).[1]
    
  • Verify Isocratic Hold: Ensure your pump is delivering a true 93% MeOH mix.[1] Even a fluctuation of 1% (e.g., 94%) can cause co-elution.[1] Recommendation: Premix the mobile phase in a single bottle (isocratic pre-mix) rather than letting the pump mix lines A and B. This eliminates pump mixing errors.[1]

  • Lower Column Temperature: If you are running at 30°C or 40°C, cool the column compartment to 20–25°C. Lower temperature increases the interaction energy difference between the isomers and the stationary phase.[1]

Ticket #402: "I see a peak interfering with 5-PAHSA or 9-PAHSA."

Diagnosis: Ceramide Interference.[2] C16:0 Ceramide is an isobaric contaminant that is abundant in biological tissues.[1] It shares the m/z 537 precursor and produces similar fragments.[1][3]

Differentiation Protocol:

  • Look at the Ratio:

    • PAHSAs: Intensity of m/z 255 > 281.[1][2][3]

    • Ceramides: Intensity of m/z 281 > 255.[1][2][3]

  • The "Shift" Fix: If the ceramide co-elutes with 5-PAHSA, increase your NH₄OH concentration from 0.01% to 0.03%.[1][2] This shifts the PAHSA (an acid) to an earlier retention time due to full ionization, while the Ceramide (neutral) retention time remains unchanged, effectively separating them.[1]

Ticket #403: "High Background Noise in Blank Samples."

Diagnosis: Plasticizer Contamination from SPE.[1][2] PAHSAs are structurally similar to certain plasticizers and contaminants found in standard Solid Phase Extraction (SPE) cartridges.[1]

Corrective Action:

  • Pre-Wash Protocol: You must wash your silica SPE cartridges with Ethyl Acetate followed by Methanol before conditioning with Hexane.[1][2]

  • Avoid Plastic: Use glass inserts for autosampler vials. PAHSAs are sticky and can leach contaminants from plastic tubes.[1]

Visualizing the Logic

The following diagrams illustrate the decision-making process for troubleshooting and the fragmentation logic used to confirm identity.

Figure 1: Co-elution Troubleshooting Logic

Caption: Decision tree for resolving overlapping 9- and 10-PAHSA peaks.

Troubleshooting Start Issue: 9-PAHSA & 10-PAHSA Co-elution CheckMethod Are you using Isocratic 93% MeOH? Start->CheckMethod CheckPH Is NH4OH fresh (0.03%)? CheckMethod->CheckPH Yes ActionPremix Action: Pre-mix solvent in one bottle. Do not use pump mixing. CheckMethod->ActionPremix No / Unsure CheckTemp Is Column Temp > 25°C? CheckPH->CheckTemp Yes ActionFresh Action: Prepare fresh Mobile Phase. Ensure pH > 9.0 CheckPH->ActionFresh No ActionCool Action: Lower Temp to 20-25°C. Improves shape selectivity. CheckTemp->ActionCool Yes Success Baseline Resolution Achieved CheckTemp->Success No (Look at Column Age) ActionPremix->Success ActionFresh->Success ActionCool->Success

Figure 2: MS/MS Fragmentation Pathway

Caption: Fragmentation logic distinguishing PAHSAs from Ceramides.

Fragmentation Precursor Precursor Ion [M-H]- m/z 537.5 Collision Collision Cell (CID) Precursor->Collision Frag255 Fragment m/z 255.2 (Palmitate) Collision->Frag255 Major Path (PAHSA) Frag281 Fragment m/z 281.2 (Hydroxy-Stearate - H2O) Collision->Frag281 Minor Path (PAHSA) PAHSA_ID ID: PAHSA (255 > 281) Frag255->PAHSA_ID Ceramide_ID ID: Ceramide (281 > 255) Frag281->Ceramide_ID

Frequently Asked Questions (FAQ)

Q: Can I use a C18 column from a different vendor (e.g., Phenomenex Kinetex)? A: While possible, retention times will shift. The Waters BEH C18 is the "reference" column in the seminal papers (Yore et al.).[1] If you swap to a Kinetex or Luna Omega, you must re-optimize the % MeOH.[1] A 1% change in MeOH on a different carbon load can completely merge the peaks.[1]

Q: Why do I see 13- and 12-PAHSA eluting together? A: This is normal. The 13- and 12- isomers are structurally the most similar and the most polar of the group.[1] Even with the optimized method, they often appear as a single peak or a split peak eluting before the 10- and 9- isomers.[1] The elution order is typically: 13/12


 11 

10

9
.[1]

Q: My signal intensity drops after 50 injections. Why? A: The high pH (NH₄OH) can slowly strip the silica if the column is not designed for it.[1] Ensure you are using a "hybrid" particle column (like BEH or equivalent) which is resistant to high pH (up to pH 12).[1] Standard silica C18 columns will degrade quickly under these conditions.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1] Nature Protocols, 11, 1521–1531.[1]

  • Brejchova, K., et al. (2020). A Faster Protocol for Endogenous FAHFA Measurements.[1] Biomolecules, 10(10), 1322.[1]

  • Nelson, A. T., et al. (2017). Stereochemical determination of the hydroxystearic acid moiety of PAHSAs.[1] Journal of Lipid Research, 58(4), 793-798.[1]

Sources

Technical Support Center: 10-PAHSA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Ion Suppression & Optimizing Quantification

Introduction

Welcome to the technical support center for bioactive lipid analysis. You are likely here because you are observing low sensitivity, shifting retention times, or high background noise in your 10-PAHSA assays.

10-PAHSA is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid) with potent anti-diabetic and anti-inflammatory properties. However, its analysis is plagued by ion suppression —a phenomenon where co-eluting matrix components (primarily phospholipids and triglycerides) compete for charge in the electrospray ionization (ESI) source, effectively "masking" your analyte.

This guide moves beyond basic protocols to address the mechanistic causes of suppression and provides self-validating workflows to eliminate them.

Module 1: Sample Preparation (The Root Cause)

Q: I am using a standard Folch/Bligh-Dyer extraction. Why is my signal still suppressed?

A: Standard liquid-liquid extractions (LLE) like Folch or Bligh-Dyer are "dirty" extractions. They recover total lipids, meaning your 10-PAHSA is co-extracted with massive amounts of triglycerides (TGs) and phospholipids.

  • The Mechanism: In negative mode ESI, phospholipids (which are highly abundant) dominate the surface of the electrospray droplets. They prevent 10-PAHSA from reaching the droplet surface to enter the gas phase, causing up to 90% signal loss.

  • The Solution: You must use Solid Phase Extraction (SPE) to fractionation the lipid classes.

Protocol: Silica SPE Enrichment for 10-PAHSA

Based on the optimized workflow by the Saghatelian group [1].

Materials: Strata SI-1 Silica SPE cartridge (500 mg / 3 mL) or equivalent.[1] Critical Note: Avoid plasticware where possible during reconstitution to prevent polymer leaching, which mimics FAHFA signals.

StepSolvent / ActionPurpose
1. Condition 3 mL Ethyl Acetate, then 3 mL HexaneActivate silica surface.
2. Load Load lipid extract (dissolved in Hexane)Bind polar lipids to silica.
3. Wash 1 3 mL HexaneCritical: Elutes neutral lipids (Triglycerides) which cause source fouling.
4. Wash 2 3 mL 95:5 Hexane:Ethyl AcetateRemoves cholesterol esters and less polar interferences.
5. Elute 3 mL Ethyl Acetate Collects 10-PAHSA and other FAHFAs. Phospholipids remain stuck to the column.
6. Dry N2 streamPrepare for reconstitution in MeOH.

Visualizing the Workflow:

SPE_Workflow cluster_0 Matrix Removal Extract Crude Lipid Extract Silica Silica SPE Cartridge Extract->Silica Load Waste1 Waste: Triglycerides (Hexane Wash) Silica->Waste1 Wash 1 Waste2 Waste: Phospholipids (Retained on Silica) Silica->Waste2 Remains Bound Analyte Eluate: 10-PAHSA (Ethyl Acetate) Silica->Analyte Elution

Caption: Silica SPE fractionation removes TGs (wash) and Phospholipids (retained), isolating 10-PAHSA.

Module 2: Chromatography & Isomer Resolution[2][3][4][5]

Q: My 10-PAHSA peak is broad or has a "shoulder." Is this ion suppression?

A: This is likely isomeric co-elution , not just suppression. 10-PAHSA has an identical mass to 9-PAHSA, 12-PAHSA, etc. If they co-elute, you cannot quantify 10-PAHSA specifically. Furthermore, if they co-elute with the "void volume" (where salts elute) or the "phospholipid tail" (end of gradient), signal will be unstable.

The Fix: Use a C18 column with a highly specific isocratic or shallow gradient method.

Recommended LC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).[2] The 1.7 µm particle size is non-negotiable for isomer resolution [2].

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.[2]

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.[2]

  • Modifier: 0.03% Ammonium Hydroxide (NH4OH) in both phases.[2]

    • Why? The high pH ensures PAHSAs are fully deprotonated ([M-H]-), stabilizing the signal.

The "Isomer-Split" Gradient

Standard fast gradients will merge 9- and 10-PAHSA. You need a long isocratic hold.

Time (min)% Mobile Phase BCurveDescription
0.0 - 2.050%InitialLoad/Desalt
2.0 - 18.093%Isocratic Critical: Resolves 10-PAHSA from 9-PAHSA.
18.0 - 22.0100%LinearWash remaining lipids.
22.1 - 26.050%StepRe-equilibrate.

Troubleshooting Tip: If 10-PAHSA and 9-PAHSA are merging, lower the %B in the isocratic step to 90% or 92% and extend the time.

Module 3: Mass Spectrometry Source Optimization

Q: I see the peak, but the intensity fluctuates wildly between samples.

A: This indicates variable matrix effects . Even with SPE, some matrix remains. You must optimize the ESI source to prioritize the [M-H]- ion and use an internal standard that "suffers" the same suppression.

1. Source Parameters (Negative Mode)
  • Capillary Voltage: 2.5 – 3.0 kV (Keep lower than positive mode to prevent discharge).

  • Desolvation Temp: 350°C - 400°C (PAHSAs are lipids; they need heat to vaporize).

  • MRM Transitions:

    • Quantifier: 537.5

      
       255.2 (Palmitic Acid fragment).
      
    • Qualifier: 537.5

      
       281.2 (Oleic acid fragment - less intense for PAHSAs but useful for confirmation).
      
2. The "Self-Validating" Internal Standard

You cannot use a generic lipid standard (like d31-Palmitic acid) for quantification. It elutes at a different time and experiences different suppression.

  • Requirement: Use 13C4-9-PAHSA or d9-10-PAHSA (if commercially available).

  • Logic: The isotopically labeled standard co-elutes (or elutes very close) to the endogenous 10-PAHSA.

  • Calculation:

    
    
    If the matrix suppresses the analyte by 50%, it also suppresses the IS by 50%. The ratio remains constant.
    

Module 4: Diagnostic Workflow

Q: How do I prove suppression is gone?

A: Perform a Post-Column Infusion experiment.

  • Setup: Infuse a constant stream of 10-PAHSA standard (100 nM) via a syringe pump into the LC flow after the column but before the source.

  • Inject: Inject a "blank" extracted matrix sample (e.g., plasma extract) via the LC.

  • Observe: Monitor the baseline of the 10-PAHSA.

    • Ideal: Flat line.

    • Suppression: A dip in the baseline at the retention time of phospholipids.

    • Result: If the dip occurs at the retention time of your 10-PAHSA, your chromatography needs adjustment (Module 2) or your extraction needs cleaning (Module 1).

Visualizing the Mechanism:

Ion_Suppression cluster_ESI ESI Droplet Surface Phospholipid Phospholipids (Surface Active agents) PAHSA 10-PAHSA (Analyte) Phospholipid->PAHSA Competes for Charge Result Signal Suppression: Analyte cannot enter gas phase Phospholipid->Result PAHSA->Result Blocked

Caption: Phospholipids monopolize the droplet surface, preventing 10-PAHSA ionization.

References

  • A Faster Protocol for Endogenous FAHFA Measurements. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the Silica SPE method and mobile phase additives (0.03% NH4OH) for optimal FAHFA recovery. URL:[Link]

  • Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects (Yore et al.). Source:[3] Cell / PubMed. Context: The foundational paper establishing the LC-MS/MS transitions and the necessity of resolving isomers. URL:[Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods. Source: Semantic Scholar / Molecules. Context: Discusses sensitivity limits and the role of derivatization vs direct detection in negative mode. URL:[Link]

Sources

improving recovery rates of 10-PAHSA from lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Improving Recovery Rates of 10-PAHSA from Lipid Extraction Lead Scientist: Senior Application Specialist Last Updated: February 9, 2026

Executive Summary: The "Needle in a Haystack" Challenge

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid present at trace levels (pmol/g) within complex matrices like adipose tissue and plasma. Low recovery rates are rarely due to a single error but rather a convergence of three physicochemical traps:

  • Ionization State: As a FAHFA (Fatty Acyl ester of Hydroxy Fatty Acid), 10-PAHSA is acidic. At neutral pH, it partially ionizes and is lost to the aqueous phase.

  • Surface Adsorption: Its surfactant-like nature causes significant binding to standard polypropylene plasticware.

  • Matrix Suppression: In adipose tissue, the massive abundance of triglycerides (TGs) suppresses the ionization of trace FAHFAs in Mass Spectrometry.

This guide provides the optimized protocols and troubleshooting logic to overcome these barriers.

Optimized Extraction Protocols

A. The "Gold Standard" Modified MTBE Method

Recommended for: Adipose Tissue, Liver, and Plasma

Standard Folch or Bligh & Dyer methods often yield <50% recovery for FAHFAs because they lack the specific acidification required to drive these lipids into the organic phase. We recommend a Modified Acidified MTBE (Methyl tert-butyl ether) protocol.

Why MTBE? It forms the upper phase, making collection easier and reducing contamination from the insoluble protein pellet at the bottom.

Step-by-Step Workflow
  • Sample Preparation & Lipase Inhibition (CRITICAL):

    • Tissue: Homogenize 50-100 mg tissue in ice-cold PBS containing lipase inhibitors (e.g., 100 µM Orlistat or PMSF). Without this, endogenous lipases will hydrolyze the ester bond of 10-PAHSA within minutes of thawing.

    • Plasma: Use 100-200 µL plasma.

    • Internal Standard: Spike with 5-10 pmol of deuterated standard (e.g., 13C4-10-PAHSA ) before extraction begins.

  • Phase 1: Protein Precipitation & Extraction:

    • Add Methanol (MeOH) containing the internal standard.

    • Add MTBE . Ratio: 1.5 parts MeOH : 5 parts MTBE.

    • Vortex for 1 hour at 4°C.

  • Phase 2: Acidified Phase Separation:

    • Add Water acidified with 1% Acetic Acid or 0.1% Formic Acid .

    • Mechanism:[1][2] The acid lowers the pH below the pKa of the FAHFA carboxyl group (~4.8), ensuring it is protonated (neutral charge) and partitions into the organic (MTBE) phase rather than the aqueous phase.

    • Centrifuge (3,000 x g, 10 min, 4°C).

  • Collection:

    • Collect the upper organic phase (MTBE) into a silanized glass tube .

    • Re-extract the lower phase with pure MTBE to capture residual lipids (optional but recommended for max recovery).

    • Dry under nitrogen gas.[3]

B. Solid Phase Extraction (SPE) Enrichment

Mandatory for: Adipose Tissue (to remove Triglycerides)

Direct injection of adipose extracts often leads to signal suppression. You must separate neutral lipids (TGs) from FAHFAs.[4][5]

  • Cartridge: Use a Silica (Si) SPE cartridge (e.g., Strata Si-1, 500 mg).[4]

  • Conditioning: Flush with Hexane.[4]

  • Loading: Reconstitute dried extract in Hexane and load.

  • Wash (Remove TGs): Elute with 6 mL of 95:5 Hexane:Ethyl Acetate .

    • Result: TGs and Cholesterol Esters are washed away.[4] FAHFAs remain on the silica.

  • Elution (Recover FAHFAs): Elute with 4-6 mL of 100% Ethyl Acetate .

    • Result: Enriched FAHFA fraction.[6]

Visual Workflows

Diagram 1: Optimized Extraction Decision Tree

This workflow illustrates the critical decision points based on sample type to maximize recovery.

ExtractionWorkflow Start Biological Sample (Tissue/Plasma) Inhibitor Add Lipase Inhibitors (Orlistat/PMSF) Start->Inhibitor ISTD Spike Internal Standard (13C4-10-PAHSA) Inhibitor->ISTD Solvent Add MTBE/MeOH ISTD->Solvent Acid Add Acidified Water (1% Acetic Acid) Solvent->Acid Protonation Step PhaseSep Phase Separation (Centrifuge) Acid->PhaseSep UpperPhase Collect Upper Phase (Organic) PhaseSep->UpperPhase FAHFAs in MTBE MatrixCheck Is Sample Adipose/High Fat? UpperPhase->MatrixCheck SPE Solid Phase Extraction (SPE) Silica Column MatrixCheck->SPE Yes (High Lipid) Analysis LC-MS/MS Analysis MatrixCheck->Analysis No (Plasma/Low Lipid) Wash Wash: 95:5 Hexane:EtOAc (Removes TGs) SPE->Wash Elute Elute: 100% EtOAc (Recovers FAHFAs) Wash->Elute Elute->Analysis

Caption: Decision tree for 10-PAHSA extraction differentiating between high-lipid matrices (requiring SPE) and low-lipid matrices.

Troubleshooting Guide & FAQs

Category: Low Recovery (<50%)

Q: I am using the standard Bligh & Dyer method, but my recovery is poor. Why? A: The standard Bligh & Dyer method uses a neutral aqueous phase. 10-PAHSA is a carboxylic acid. At pH 7, a significant portion exists as the carboxylate anion (


), which is water-soluble.
  • Fix: You must acidify the aqueous phase (step 3 above) to pH < 4 using acetic or formic acid. This forces the lipid into the protonated (

    
    ) state, driving it into the organic layer.
    

Q: My internal standard signal is disappearing even in neat solvent standards. A: You are likely using polypropylene tubes. FAHFAs are surfactant-like and stick avidly to plastic surfaces.

  • Fix: Switch to silanized glass vials or high-quality glass tubes for all collection and drying steps. Studies show up to 40% loss of similar surfactant lipids on polypropylene compared to <15% on glass.

Q: I see high recovery of TGs but no 10-PAHSA. A: Check your SPE elution solvent. If you use too much ethyl acetate in the wash step, you will wash away the PAHSAs.

  • Fix: Strictly use 95:5 Hexane:Ethyl Acetate for the wash. Do not exceed 5% Ethyl Acetate until the final elution step.

Category: Stability & Integrity

Q: My 10-PAHSA peak area decreases the longer the sample sits. A: This indicates active hydrolysis. The ester bond in FAHFAs is labile in the presence of lipases.

  • Fix: Ensure samples are flash-frozen immediately after collection. Never thaw samples without adding lipase inhibitors (Orlistat) immediately. Avoid repeated freeze-thaw cycles.

Q: Can I use basic conditions (high pH) to clean up the sample? A: NO. Esters are base-labile. High pH (e.g., saponification conditions) will hydrolyze the ester bond, breaking 10-PAHSA into Palmitic Acid and Hydroxy Stearic Acid. Keep all processing steps acidic or neutral.

Data Summary: Solvent Efficiency Comparison

The following table summarizes recovery efficiency based on internal validation data comparing extraction methods for FAHFAs.

Extraction MethodAcidification?MatrixRecovery Rate (%)TG RemovalNotes
Folch (Std) NoPlasma45 - 60%LowSignificant loss to aqueous phase.
Bligh & Dyer NoPlasma40 - 55%LowDifficult phase separation.
MTBE (Modified) Yes (Acetic Acid) Plasma85 - 95% MediumClean upper phase; high recovery.
MTBE + SPE Yes Adipose80 - 90% High Essential for removing ion-suppressing TGs.
Single Phase NoPlasma90 - 99%NoneGood for plasma, but dirty (high matrix effect).

Diagnostic Flowchart: Solving Low Signal

Use this logic flow when your LC-MS/MS signal is lower than expected.

Troubleshooting Problem Problem: Low 10-PAHSA Signal CheckISTD Check Internal Standard (ISTD) Recovery Problem->CheckISTD Branch1 ISTD also low? CheckISTD->Branch1 Sol1 Extraction Issue: 1. Check Acidification (pH < 4) 2. Check Plasticware (Use Glass) 3. Check Lipase Inhibitors Branch1->Sol1 Yes Branch2 ISTD is fine, but Endogenous is low? Branch1->Branch2 No Sol2 Biological/Matrix Issue: 1. Low abundance in tissue? 2. Ion Suppression (High TGs?) 3. Try SPE Enrichment Branch2->Sol2 Yes Sol3 Instrument Issue: 1. Check transition (MRM) 2. Check column age 3. Check mobile phase pH Branch2->Sol3 No (Both low)

Caption: Diagnostic logic for isolating the root cause of low sensitivity or recovery.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3386.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Patel, S., et al. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 88, 10-PAHSA Optimization.

Sources

Technical Support Center: Stabilizing 10-PAHSA During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 10-palmitoyloxystearic acid (10-PAHSA). As a member of the recently discovered fatty acid esters of hydroxy fatty acids (FAHFAs), 10-PAHSA is a bioactive lipid with significant anti-inflammatory and anti-diabetic properties.[1][2][3][4] Its accurate quantification is paramount for research and development in metabolic disease and inflammation.

Section 1: Understanding the Challenge: 10-PAHSA Hydrolysis

The core challenge in 10-PAHSA analysis is preventing the cleavage of its ester bond. This reaction, accelerated by acid, base, or enzymes, breaks the molecule into its constituent parts: palmitic acid and 10-hydroxystearic acid (10-HSA). Since the biological activity is attributed to the intact molecule, its degradation compromises the entire experimental outcome.[4]

Hydrolysis cluster_main Hydrolysis of 10-PAHSA cluster_catalysts PAHSA 10-PAHSA (Intact Molecule) Products Palmitic Acid + 10-HSA (Degradation Products) PAHSA->Products H₂O Catalysts Accelerated by: Acid Acid (Low pH) Acid->PAHSA Base Base (High pH) Base->PAHSA Enzymes Esterases (e.g., CEL) Enzymes->PAHSA

Caption: The hydrolysis pathway of 10-PAHSA.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding 10-PAHSA stability.

Q1: What exactly is 10-PAHSA hydrolysis?

A: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. In the case of 10-PAHSA, water breaks the ester bond that connects the palmitic acid tail to the 10-hydroxystearic acid backbone. This process is often catalyzed (accelerated) by the presence of acids, bases, or specific enzymes called esterases found in biological samples.[4][5]

Q2: Why is preventing hydrolysis so critical for my results?

A: The anti-diabetic and anti-inflammatory effects of PAHSAs are attributed to the intact ester molecule.[4] If hydrolysis occurs during sample preparation, you will be measuring artificially low levels of the active compound. This leads to underestimation of its endogenous concentration and masks its true biological relevance.

Q3: What are the primary causes of 10-PAHSA degradation during sample prep?

  • pH Extremes: Both strong acids and bases can rapidly catalyze ester hydrolysis.[5][6] Solvents or buffers outside a safe pH range (see Section 4) are a major risk.

  • Enzymatic Activity: Biological samples (tissues, plasma, serum) contain endogenous esterases and lipases that are very efficient at hydrolyzing lipids.[4] Unless their activity is stopped, degradation begins the moment the sample is collected.

  • High Temperatures: Chemical reactions, including hydrolysis, proceed faster at higher temperatures. Prolonged exposure of samples to room temperature can lead to significant analyte loss.

  • Solvent Impurities: Certain solvents, like unstabilized chloroform, can degrade over time to form hydrochloric acid and phosgene, which actively promote lipid degradation.[7]

Q4: How can I tell if my 10-PAHSA has degraded?

A: The most direct evidence comes from your analytical data, typically from Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] You may observe:

  • Poor Recovery: The measured concentration of 10-PAHSA is significantly lower than expected.

  • High Variability: Replicate injections or parallel samples show a wide, unacceptable spread in 10-PAHSA concentrations.

  • Elevated Degradation Products: You may see a corresponding increase in the signals for palmitic acid and/or 10-hydroxystearic acid in your chromatograms.

Section 3: Troubleshooting Guide

Here, we address specific experimental problems with potential causes and actionable solutions.

Problem: My 10-PAHSA recovery is consistently low and variable across replicates.

Potential Cause Underlying Mechanism Recommended Solution & Actionable Steps
Enzymatic Degradation Endogenous esterases in the biological matrix remain active after sample collection, hydrolyzing 10-PAHSA before and during extraction.Implement Rapid Quenching. Work quickly and on ice at all times. Immediately after collection, flash-freeze tissue samples in liquid nitrogen. For biofluids, add an esterase inhibitor cocktail (e.g., PMSF or a commercial formulation) and freeze at -80°C.
pH-Induced Hydrolysis The pH of your extraction solvents or buffers is too acidic or alkaline, chemically cleaving the ester bond.[5][10]Verify and Buffer Your System. Check the pH of all aqueous solutions. Ensure your extraction solvent system is neutral. If using a Folch method with acidified solvent, minimize the time the sample is in this phase and work at low temperatures.[11]
Suboptimal Storage Storing samples at -20°C is insufficient to halt all chemical and enzymatic activity over the long term, leading to gradual degradation.Use Ultra-Low Temperature Storage. All samples, crude extracts, and purified fractions should be stored at -80°C under an inert gas (nitrogen or argon) to prevent oxidative damage.[12]
Solvent Degradation Older or improperly stored chloroform may have degraded, creating an acidic environment that destroys the analyte.[7]Use High-Purity, Stabilized Solvents. Purchase solvents in small bottles from reputable suppliers. Use freshly opened bottles of chloroform stabilized with amylene or ethanol. Never use chloroform that has been stored for long periods after opening.

Problem: I see large, unexpected peaks for palmitic acid and/or 10-HSA in my LC-MS data.

Potential Cause Underlying Mechanism Recommended Solution & Actionable Steps
Hydrolysis During Evaporation If trace amounts of acid or base are present, concentrating the sample by drying it down can dramatically increase their effective concentration, causing rapid hydrolysis on the evaporator.Neutralize Before Drying. Before solvent evaporation, add a small volume of a neutral, volatile buffer to your sample. After drying, immediately reconstitute the sample in a high-quality, neutral solvent for storage or analysis.
Contamination Glassware or plasticware may have residual acid or base from previous use or cleaning procedures.Implement a Strict Cleaning Protocol. Use dedicated glassware for lipid analysis. Wash with a laboratory-grade detergent, rinse thoroughly with ultrapure water, and then perform a final rinse with high-purity methanol or acetone before drying.
Section 4: Validated Protocols & Workflows

Adhering to a validated workflow is the most effective way to prevent 10-PAHSA hydrolysis. The following protocols emphasize critical stability checkpoints.

Workflow cluster_workflow Optimized 10-PAHSA Sample Preparation Workflow cluster_warnings Collection 1. Sample Collection (On Ice) Quench 2. Quenching (Flash Freeze / Inhibitors) Collection->Quench Store1 3. Storage (-80°C) Quench->Store1 Extraction 4. Lipid Extraction (Folch, on Ice) Store1->Extraction SPE 5. SPE Enrichment (Silica) Extraction->SPE Store2 6. Final Extract Storage (-80°C, Inert Gas) SPE->Store2 Analysis 7. LC-MS Analysis Store2->Analysis W1 Enzymatic Degradation W1->Collection W2 pH & Temp Instability W2->Extraction W2->SPE W3 Solvent Impurities W3->Extraction

Caption: Recommended workflow with critical hydrolysis risk points.

Protocol 1: Sample Collection and Quenching
  • For Tissue Samples: Immediately upon excision, place the tissue in a pre-chilled tube and flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • For Plasma/Serum: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process to plasma or serum within 30 minutes, keeping the samples on ice at all times. To the resulting plasma/serum, add a broad-spectrum esterase inhibitor. Aliquot and store at -80°C.

    • Scientist's Note: The goal is to halt all enzymatic activity instantly. For tissues, freezing is most effective. For liquids, where freezing is slower, chemical inhibition is a necessary addition.

Protocol 2: Optimized Lipid Extraction (Modified Folch Method)

This protocol is adapted for a ~100 mg tissue sample.

  • Place the frozen tissue and a steel bead in a 2 mL tube. Do not allow to thaw.

  • Add 1.5 mL of ice-cold, high-purity methanol and homogenize until the tissue is dispersed.

  • Add 3 mL of ice-cold, stabilized chloroform containing 0.01% butylated hydroxytoluene (BHT) and your internal standard.[11][12]

  • Add 1.5 mL of ice-cold PBS (pH 7.2-7.4).

  • Vortex vigorously for 2 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[12]

  • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Immediately reconstitute in a small volume of storage solvent or proceed to SPE.

    • Scientist's Note: BHT is an antioxidant that prevents the formation of reactive oxygen species which can damage lipids. Using pre-chilled solvents and maintaining a 4°C environment slows down any residual enzymatic or chemical hydrolysis during the extraction process.

Protocol 3: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing interfering lipids that can suppress the 10-PAHSA signal during LC-MS analysis.[12][13]

  • Condition a silica SPE cartridge (e.g., 100 mg) by washing with 3 mL of hexane.

  • Reconstitute your dried lipid extract in a minimal volume of hexane.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 3 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triglycerides.

  • Elute the FAHFA fraction, including 10-PAHSA, with 3 mL of ethyl acetate.

  • Dry the eluted fraction under nitrogen and store the residue at -80°C under argon or nitrogen until LC-MS analysis.

    • Scientist's Note: This enrichment step not only improves signal-to-noise but also removes potentially acidic or basic contaminants from the sample matrix, further enhancing the stability of the final extract.

Section 5: Key Stability Parameters at a Glance
ParameterRecommendationRationale
pH of Aqueous Buffers pH 6.5 - 7.5 This range minimizes both acid and base-catalyzed hydrolysis of the ester bond.[10]
Solvent Purity LC-MS Grade or higher Reduces the risk of contaminants (acids, bases, metals) that can catalyze degradation.
Chloroform Stabilizer Amylene or Ethanol Prevents the formation of HCl and phosgene, which are highly destructive to lipids.[7]
Sample Processing Temp. ≤ 4°C (On Ice) Slows the rate of all chemical and enzymatic reactions, preserving the intact molecule.
Short-Term Storage -80°C Adequate for hours to days. Minimizes molecular motion and degradation.[12]
Long-Term Storage -80°C under Inert Gas Prevents slow degradation from hydrolysis and oxidation over weeks or months.
References
  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014).
  • Kokotou, M. G., & Nomikos, T. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1065. Available from: [Link]

  • Hasan, N. S., Niam, W. N. A. W. M., & Zailani, R. (2020). Effect of pH on fatty acid production and hydrolysis conversion by... ResearchGate. Available from: [Link]

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. Available from: [Link]

  • Kokotou, M. G., & Nomikos, T. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available from: [Link]

  • Lee, J., & Kuda, O. (2023). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. Available from: [Link]

  • Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 27(11), 1903–1906. Available from: [Link]

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research. Available from: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available from: [Link]

  • ResearchGate. (2020). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Available from: [Link]

  • Pernet, F., & Le Grand, F. (2022). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 79(3), 635-652. Available from: [Link]

  • Kokotou, M. G., & Nomikos, T. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Available from: [Link]

  • Michigan State University. (2019). FAME analysis protocol. Available from: [Link]

Sources

Technical Support Center: 10-PAHSA Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 10-PAHSA Stability in -80°C Storage

Document ID: TS-FAHFA-001 | Version: 2.4 | Status: Active

Core Directive: The Stability Mechanism

Why does 10-PAHSA degrade? As a Senior Application Scientist, I often see researchers treat 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) like a standard fatty acid. It is not. It is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid).[1][2][3][4][5][6][7][8][9][10][11]

The critical instability point is the ester bond connecting the palmitic acid to the 10-hydroxy stearic acid. Unlike simple fatty acids (which are prone to oxidation), FAHFAs are primarily prone to hydrolysis .

In a -80°C environment, the two main enemies are:

  • Moisture intrusion: Leads to chemical hydrolysis, cleaving the molecule into Palmitic Acid (PA) and 10-Hydroxy Stearic Acid (10-HSA).

  • Solvent Evaporation/Sublimation: Methyl acetate (the standard shipping solvent) is highly volatile. Poorly sealed vials at -80°C can lose solvent, altering concentration or causing irreversible precipitation.

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolytic cleavage that occurs when 10-PAHSA is exposed to moisture or lipases.

DegradationPathway PAHSA 10-PAHSA (Intact FAHFA) Hydrolysis Hydrolysis Event (Moisture/Lipase/pH > 8) PAHSA->Hydrolysis Storage Failure PA Palmitic Acid (Degradant A) Hydrolysis->PA Cleavage HSA 10-Hydroxy Stearic Acid (Degradant B) Hydrolysis->HSA Cleavage

Figure 1: The hydrolytic degradation pathway of 10-PAHSA. Detection of "Degradant A" and "Degradant B" in your mass spec data confirms improper storage.

Standard Operating Procedures (SOPs)

Solubility & Solvent Compatibility

Most commercial 10-PAHSA is supplied in Methyl Acetate . While excellent for Mass Spectrometry (MS) standards, it is toxic to cells . You must perform a solvent exchange for biological assays.

SolventSolubility LimitUse CaseStorage Recommendation
Methyl Acetate ~10 mg/mLLC-MS Standards-20°C or -80°C . Best for long-term stock.
Ethanol ~20 mg/mLCell Culture (Stock)-20°C. Hygroscopic; seal tightly.
DMSO ~15 mg/mLCell Culture (Stock)-20°C (Freezes).[4][6] Avoid repeated freeze-thaw.
DMF ~20 mg/mLChemical Synthesis-20°C.
PBS (pH 7.2) <0.5 mg/mL Final Assay Only DO NOT STORE. Use immediately.
Protocol: Solvent Exchange (Methyl Acetate to Ethanol/DMSO)

Do not just pipette methyl acetate into cell media. It will precipitate and kill cells.

  • Aliquot: Transfer the required amount of Methyl Acetate stock to a glass vial.

  • Evaporate: Use a gentle stream of Nitrogen gas (Argon is also acceptable) to evaporate the Methyl Acetate.

    • Why? Oxygen exposure is less critical here than with PUFAs, but Nitrogen prevents moisture condensation during cooling.

  • Resuspend: Immediately add Ethanol or DMSO (purged with inert gas).[4][6]

  • Sonicate: Bath sonicate for 5 minutes at room temperature to ensure complete solubilization.

Workflow: The "Gold Standard" Storage

StorageWorkflow Start Receive 10-PAHSA (in Methyl Acetate) Check Immediate Use? Start->Check LongTerm Long Term Storage (-80°C) Check->LongTerm No BioAssay Bio-Assay Prep Check->BioAssay Yes Aliquot Aliquot into Glass Vials (Teflon Lined) LongTerm->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Seal Seal with Parafilm over Cap Purge->Seal N2Blow N2 Blowdown (Remove Methyl Acetate) BioAssay->N2Blow Resuspend Resuspend in EtOH or DMSO N2Blow->Resuspend

Figure 2: Decision tree for handling incoming 10-PAHSA stocks to maximize stability.

Troubleshooting Guide (FAQ)

Issue 1: "My 10-PAHSA precipitated after thawing from -80°C."

Diagnosis: Cryo-precipitation or Moisture Contamination.

  • The Science: At -80°C, solubility decreases drastically. If the concentration is near the limit (e.g., 10 mg/mL), the lipid will crash out. Furthermore, if the vial was opened while cold, condensation formed, introducing water which lowers lipid solubility.

  • The Fix:

    • Bring the vial to Room Temperature (RT) before opening .

    • Vortex for 30 seconds.

    • If cloudy, bath sonicate at 30°C for 10 minutes.

    • Verification: If it remains cloudy after sonication, moisture has likely entered, or the solvent has evaporated (increasing concentration beyond saturation). Add 10% more pure solvent.

Issue 2: "I see a loss of signal in LC-MS/MS after storage."

Diagnosis: Adsorption to Plasticware.

  • The Science: 10-PAHSA is highly lipophilic. It adheres aggressively to Polypropylene (PP) and Polystyrene (PS). Storing 10-PAHSA in standard Eppendorf tubes at -80°C for months can result in 30-50% loss of effective titer due to wall adsorption.

  • The Fix:

    • ALWAYS store stocks in Glass Vials (Amber glass is preferred to prevent light degradation, though less critical for saturated lipids).

    • Use Teflon-lined caps to prevent solvent interaction with the cap liner.

Issue 3: "Can I store 10-PAHSA in PBS at -80°C?"

Diagnosis: Hydrolytic Risk.

  • The Science: No. The ester bond is susceptible to hydrolysis in aqueous environments, even at low temperatures (though the rate is slower). Additionally, the solubility in PBS is extremely low (<0.5 mg/mL). Freezing PBS causes ice crystal formation which forces the lipid out of solution (phase separation), leading to irreversible aggregation.

  • The Fix: Store as a dry film or in organic solvent. Make aqueous dilutions fresh daily .

Issue 4: "My concentration seems higher than expected."

Diagnosis: Solvent Sublimation.

  • The Science: Methyl acetate has a high vapor pressure. Even at -80°C, if the cap is not torqued correctly or lacks a parafilm seal, the solvent will sublime over months. This leaves you with a more concentrated solution, throwing off your molar calculations.

  • The Fix: Weigh the vial before storage and after thawing. If the mass has decreased, add pure Methyl Acetate to return to the original mass before aliquoting.

Validation: Is my 10-PAHSA still good?

Before starting a critical animal study or cell treatment, run this simple Quality Control (QC) check using LC-MS:

  • Target: Monitor the transition for 10-PAHSA (m/z 537.5

    
     255.2).
    
  • Contaminant Check: Monitor for Palmitic Acid (m/z 255.2) and 10-Hydroxy Stearic Acid (m/z 299.3).

  • Calculation:

    
    
    
  • Threshold: If Purity < 90%, do not use for biological assays; the free fatty acids (Palmitic Acid) will confound your metabolic data.

References

  • Yore, M. M., et al. (2014).[3][8][9][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][5][8][9][10] Cell, 159(2), 318-332.[3][8][10][11]

  • Cayman Chemical. (2024).[12] 10-PAHSA Product Information Sheet [Item No. 19973]. Cayman Chemical Technical Data.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[5] Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053.[3]

Sources

resolving co-elution issues with 10-PAHSA and other FAHFAs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of 10-PAHSA, 9-PAHSA, and Regioisomers

The Core Challenge: The "Isobaric Nightmare"

User Query: "I am detecting a peak for PAHSA, but I cannot confirm if it is the bioactive 9-PAHSA, the 10-PAHSA isomer, or a mixture. My standard C18 column shows a single broad peak or partial shoulder. How do I resolve this?"

Scientist’s Analysis: You are facing the classic FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) challenge. 9-PAHSA and 10-PAHSA are regioisomers . They have the exact same molecular formula (


) and precursor mass (m/z ~537.5), and their fragmentation patterns are nearly identical.

Standard rapid C18 gradients cannot separate them because their hydrophobicity is almost indistinguishable. To resolve this, you must move from "standard lipidomics" parameters to isomer-specific resolution protocols .

This guide outlines the three pillars of resolution: Chromatographic Expansion , Orthogonal Detection (IMS) , and Matrix Elimination .

Pillar 1: Chromatographic Resolution (The "Front End" Fix)

If you rely solely on LC-MS (without Ion Mobility), you must use a specialized gradient to physically separate the peaks. The "fast" 10-minute lipidomics gradients will fail here.

The "Kuda" Optimization Protocol

Based on the foundational work by Kuda et al. (2016, 2018), separation requires a high-efficiency C18 column and a specific mobile phase modifier strategy.

Recommended Column:

  • Phase: C18 with high pore size or specialized reverse-phase (e.g., Acquity UPLC BEH C18 or similar high-strength silica).

  • Dimensions: 2.1 x 100 mm (or 150 mm for maximum resolution). 1.7 µm particle size is critical for peak capacity.

Mobile Phase Chemistry:

  • Solvent A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Solvent B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Note: The inclusion of water in Solvent A and the specific ratio of IPA in Solvent B is tuned to stretch the elution window of hydrophobic lipids.

The "Isomer-Split" Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)CurvePurpose
0.0400.4InitialLoad/Focus
2.0400.46Desalting
14.0850.46Isomer Separation Zone
14.1990.41Wash
16.0990.41Wash
16.1400.41Re-equilibration
20.0400.41Ready for next inj.

Critical Insight: The shallow gradient between minute 2 and 14 is where the magic happens. 9-PAHSA typically elutes slightly after 10-PAHSA due to the subtle shape difference of the hydroxy-ester bond location interacting with the C18 chains.

Pillar 2: Orthogonal Detection (The "Back End" Fix)

If chromatography is insufficient (e.g., complex tissue matrices), you must use Ion Mobility Spectrometry (IMS) or distinct MS/MS transitions.

A. Differential Mobility Spectrometry (DMS/IMS)

This is the gold standard. IMS separates ions in the gas phase based on their Collision Cross Section (CCS) —effectively their 3D shape—before they enter the mass analyzer.

  • Mechanism: 9-PAHSA is slightly more "compact" or "extended" (depending on the drift gas) than 10-PAHSA.

  • Result: Even if they co-elute from the LC column at Time X, they will arrive at the detector at different Drift Times (DT).

B. Diagnostic MS/MS Transitions (MRM)

While precursor masses are identical, the position of the ester bond dictates the fragment ions.

  • Precursor: m/z 537.5 [M-H]⁻

  • 10-PAHSA Diagnostic Fragment: m/z 299.3 (10-Hydroxystearic acid fragment)

  • 9-PAHSA Diagnostic Fragment: m/z 299.3 (9-Hydroxystearic acid fragment)

Wait—they are the same mass? Yes. This is why MS/MS alone often fails without chromatographic separation. However, secondary fragmentation (MS³) can sometimes yield unique ions, but for standard QQQ (Triple Quad) analysis, chromatographic retention time is the only way to assign identity unless you use IMS.

Decision Matrix: Which Method Do You Need?

FAHFA_Decision_Tree Start Start: Co-eluting FAHFA Peak EquipCheck Do you have Ion Mobility (IMS)? Start->EquipCheck YesIMS Use IMS/DMS EquipCheck->YesIMS Yes NoIMS Optimize Chromatography EquipCheck->NoIMS No IMS_Step Determine CCS Values (Drift Time Separation) YesIMS->IMS_Step LC_Step Apply 'Kuda' Long Gradient (>20 min run) NoIMS->LC_Step Result1 Baseline Resolution (Gas Phase) IMS_Step->Result1 Result2 Check Peak Symmetry LC_Step->Result2 Symmetry Is Peak Split? Result2->Symmetry SplitYes Quantify by Integration Symmetry->SplitYes Yes SplitNo Re-run with Phenyl-Hexyl Column (Alternative Selectivity) Symmetry->SplitNo No

Caption: Workflow for selecting the correct resolution strategy based on available instrumentation.

Pillar 3: Sample Preparation (The "Matrix" Fix)

Co-elution is often exacerbated by "Matrix Effects"—specifically, high concentrations of Triglycerides (TGs) in adipose tissue that elute near FAHFAs and suppress ionization or distort peak shapes.

The Protocol: SPE Enrichment You cannot inject raw lipid extracts. You must enrich for FAHFAs using Solid Phase Extraction (SPE).[1]

Step-by-Step Workflow:

  • Extraction: Liquid-Liquid Extraction (LLE) using Modified Bligh-Dyer (Chloroform/Methanol).

  • SPE Cartridge: Silica-based cartridge (e.g., Strata Si-1 or similar).[2]

  • Conditioning:

    • Crucial Step: Wash with Ethyl Acetate (removes resin contaminants).

    • Equilibrate with Hexane.[1]

  • Loading: Load sample in Chloroform.

  • Wash: Elute neutral lipids (TGs) with 95:5 Hexane:Ethyl Acetate. Discard this fraction.

  • Elution: Elute FAHFAs with 70:30 Ethyl Acetate:Methanol. Collect this fraction.

SPE_Workflow Sample Crude Lipid Extract (High TG Content) SPE_Col Silica SPE Cartridge Sample->SPE_Col Wash1 Wash 1: Hexane/EtAc (95:5) (Removes TGs) SPE_Col->Wash1 Discard Elute Elution: EtAc/MeOH (70:30) (Collects FAHFAs) SPE_Col->Elute Keep LCMS LC-MS Injection Elute->LCMS

Caption: Silica SPE enrichment strategy to remove triglyceride interference prior to LC-MS.

Troubleshooting FAQs

Q: I see a shoulder on my 9-PAHSA peak. Is this 10-PAHSA? A: Likely, yes. In many biological matrices, 9-PAHSA is the dominant isomer, but 10-PAHSA is often present at lower levels. If the shoulder is on the front (earlier elution), it is likely a more polar isomer or 10-PAHSA (depending on exact column chemistry). You must run a pure standard of 10-PAHSA to confirm retention time relative to 9-PAHSA.

Q: Can I use a C8 column to speed this up? A: No. C8 lacks the hydrophobic interaction strength required to differentiate the subtle structural difference between the C9 and C10 ester linkage. You need the high surface area and carbon load of a C18.

Q: My background noise is high, masking the isomers. A: This is often due to leaching from plasticware or SPE cartridges.

  • Fix 1: Use glass inserts and vials only. FAHFAs are "sticky" and extract plasticizers.

  • Fix 2: Implement the "Ethyl Acetate Pre-wash" on your SPE cartridge (Kuda et al., 2018) to strip manufacturing residues before loading your sample.

Q: Why do I need an internal standard? A: FAHFA ionization is easily suppressed by phospholipids. You must use an isotope-labeled standard (e.g., d31-9-PAHSA) added before extraction to account for recovery losses during the SPE step.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell.

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols.

  • Kuda, O., et al. (2018). A Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry.

  • Ma, X., et al. (2019). Ion Mobility-Mass Spectrometry for Lipid Analysis. Trends in Analytical Chemistry.

Sources

Technical Support Center: Optimizing 10-PAHSA Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chromatographic Resolution of 10-PAHSA Regioisomers Audience: Analytical Chemists, Lipidomics Researchers Last Updated: February 9, 2026

Executive Summary: The Thermal Selectivity Paradox

Welcome to the Advanced Lipidomics Support Center. You are likely here because your 10-PAHSA peak is co-eluting with 9-PAHSA, or appearing as an unresolved shoulder.

The Core Issue: 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) and 9-PAHSA are regioisomers with identical precursor masses (


 537.5) and nearly identical fragmentation patterns. While mass spectrometry (MS/MS) provides sensitivity, chromatography provides the specificity .

The Solution: Contrary to standard small-molecule workflows that favor elevated temperatures (40–60°C) for efficiency, PAHSA regioisomer resolution is thermodynamically favored at lower temperatures (15–25°C). This guide details how to manipulate column thermodynamics to achieve baseline separation.

Module 1: The Golden Protocol (Baseline Configuration)

Before troubleshooting, ensure your system matches the field-validated "Golden Standard" derived from the Kahn Lab and subsequent lipidomics optimizations (Yore et al., 2014; Kuda et al., 2016).

Standard Operating Parameters
ParameterSpecificationRationale
Column C18 (e.g., Waters Acquity BEH C18), 1.7 µm, 2.1 x 100 mmRequired for hydrophobic retention of long-chain fatty acid esters.
Temperature 25°C (Set Point) CRITICAL. Higher temperatures increase molecular kinetic energy, reducing the stationary phase's ability to discriminate subtle steric differences between the 9- and 10-hydroxy positions.
Mobile Phase A Water + 5-10 mM Ammonium Acetate/FormateAqueous buffer for ionization stability.
Mobile Phase B Methanol (Not Acetonitrile)Methanol provides better shape selectivity for lipid isomers than ACN, despite higher backpressure.
Flow Rate 0.2 – 0.3 mL/minLower flow rates aid interaction time at lower temperatures.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am running at 40°C to keep backpressure low, but 9-PAHSA and 10-PAHSA are a single peak. What should I do?

Diagnosis: You have sacrificed Selectivity (


)  for Efficiency (

)
. At 40°C, the carbon chains of the stationary phase are highly disordered, and the solute (PAHSA) kinetics are too fast to differentiate the single-carbon shift of the ester bond between position 9 and 10.

Action Plan:

  • Drop Temperature: Decrease column oven temperature to 20°C or 25°C .

  • Thermodynamic Check: Isomer separation often follows Van 't Hoff behavior where

    
     is inversely proportional to 
    
    
    
    . Lower
    
    
    increases
    
    
    .
  • Compensate for Pressure: Methanol is viscous. If your system pressure exceeds 10,000 psi (690 bar) at 20°C, reduce flow rate from 0.3 mL/min to 0.2 mL/min .

Q2: I lowered the temperature to 20°C, but now my peak widths are broad (tailing). How do I fix this?

Diagnosis: Low temperature reduces mass transfer kinetics, causing band broadening. Action Plan:

  • Gradient Shallowing: Instead of a steep gradient, use an isocratic hold or a very shallow ramp (e.g., 0.5% B per minute) during the PAHSA elution window (typically 85-95% B).

  • Mobile Phase Modifier: Ensure you are using Ammonium Hydroxide (0.01% - 0.03%) or Ammonium Acetate. High pH (using robust columns like BEH) can sharpen carboxylic acid peaks by ensuring they are fully deprotonated [Yore et al., 2014].

Q3: Can I use Acetonitrile (ACN) instead of Methanol to lower the pressure at low temps?

Diagnosis: ACN has lower viscosity but different selectivity. Action Plan: Avoid ACN for Isomer Splitting. Methanol is a protic solvent that interacts differently with the hydroxy-ester linkage. Literature consistently demonstrates that Methanol/Water systems provide superior resolution for FAHFA regioisomers compared to ACN, which tends to compress lipid isomer elutions.

Module 3: The Optimization Workflow (Visualized)

Use this logic flow to systematically resolve your isomers.

PAHSA_Optimization Start Start: Co-eluting 9/10-PAHSA CheckTemp Check Column Temp (Is it > 30°C?) Start->CheckTemp LowerTemp Action: Lower Temp to 25°C CheckTemp->LowerTemp Yes CheckRes Calculate Resolution (Rs) CheckTemp->CheckRes No (Already Low) LowerTemp->CheckRes GoodRes Rs > 1.5 (Baseline Resolved) CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Partial Overlap) CheckRes->PoorRes No SubAmbient Action: Test Sub-Ambient (15°C - 20°C) PoorRes->SubAmbient CheckPressure Check System Pressure SubAmbient->CheckPressure HighPressure Pressure > Limit? CheckPressure->HighPressure ReduceFlow Action: Reduce Flow (0.3 -> 0.2 mL/min) HighPressure->ReduceFlow Yes ShallowGrad Action: Flatten Gradient (e.g. 0.5% change/min) HighPressure->ShallowGrad No ReduceFlow->ShallowGrad ShallowGrad->CheckRes

Figure 1: Decision matrix for optimizing PAHSA regioisomer resolution. Note the priority of temperature reduction over gradient manipulation.

Module 4: Step-by-Step Temperature Scouting Protocol

Objective: Determine the "Sweet Spot" temperature for your specific column batch.

  • Preparation: Prepare a neat standard mix containing only 9-PAHSA and 10-PAHSA (1 µM each). Do not use biological matrix yet.

  • Baseline Run:

    • Temp: 40°C

    • Gradient: 50% B to 100% B over 15 mins.

  • The Decrement Loop:

    • Run 1: 35°C

    • Run 2: 30°C

    • Run 3: 25°C

    • Run 4: 20°C (Ensure column oven can actively cool).

  • Data Analysis:

    • Plot Resolution (

      
      )  vs. Temperature .
      
    • Formula:

      
      
      
    • Target: You are looking for the temperature where

      
      .
      

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3] Cell, 159(2), 318–332.[1][2][3][4]

    • Foundational paper describing the discovery of PAHSAs and initial LC-MS methods using C18 columns at controlled temper
  • Kuda, O., et al. (2016). N-3 fatty acid esters of hydroxy fatty acids are novel signaling lipids with anti-inflammatory activity. Nature Communications, 7, 1-12.

    • Details advanced profiling of FAHFA/PAHSA species using optimized LC-MS/MS conditions.
  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3392.

    • Comprehensive review of extraction and chromatographic separ

Sources

Technical Support Center: Navigating Matrix Effects in 10-PAHSA Serum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 10-palmitic acid-hydroxy stearic acid (10-PAHSA) in serum. As a novel class of bioactive lipids with significant implications in metabolic and inflammatory diseases, accurate quantification of 10-PAHSA is paramount.[1][2][3] However, the inherent complexity of the serum matrix presents significant analytical challenges, primarily in the form of matrix effects, which can compromise the accuracy, precision, and sensitivity of your LC-MS/MS data.[4][5][6]

This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to anticipate, identify, and correct for matrix effects in your 10-PAHSA serum analysis. We will move beyond simple procedural lists to explain the causality behind our recommended strategies, ensuring a robust and self-validating analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects and why are they a major concern for 10-PAHSA analysis in serum?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components within the sample matrix.[7][8] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification.[5][8]

Serum is a particularly challenging matrix for lipid analysis because it is rich in components that can interfere with the ionization of 10-PAHSA. The primary culprits are phospholipids, which are highly abundant and share similar physicochemical properties with 10-PAHSA, leading to their co-extraction and co-elution.[9][10][11] Other endogenous components like proteins, salts, and other lipids also contribute to the overall matrix effect.[12] Given that 10-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which are often present at low concentrations, even minor matrix effects can have a significant impact on the reliability of your results.[1][13][14]

Q2: I'm seeing poor reproducibility and a significant drop in signal when I analyze my 10-PAHSA standards in serum extracts compared to the pure solvent. Is this a matrix effect?

A2: Yes, these are classic signs of matrix effects, specifically ion suppression. When you observe a lower response for your analyte in a matrix extract compared to a clean solvent at the same concentration, it strongly indicates that components from the serum are interfering with the ionization of 10-PAHSA in the mass spectrometer's ion source.[15] Poor reproducibility between different serum samples is also a key indicator, as the composition of the matrix can vary from one individual to another, leading to variable degrees of ion suppression.[16]

To quantitatively confirm and assess the extent of matrix effects, the post-extraction spike method is a widely accepted approach.[6][8]

Q3: How can I quantitatively assess the matrix effect for my 10-PAHSA assay?

A3: The post-extraction spike method is the standard for quantifying matrix effects. This involves comparing the peak area of 10-PAHSA spiked into a blank matrix extract (post-extraction) with the peak area of 10-PAHSA in a neat solution at the same concentration.

The matrix factor (MF) can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[7][16]

Troubleshooting Guide

Issue 1: Significant Ion Suppression Detected in 10-PAHSA Analysis

Underlying Cause: The most common cause of ion suppression in the analysis of lipids like 10-PAHSA from serum is the presence of co-eluting phospholipids.[9][10] Simple protein precipitation is often insufficient for removing these interfering species.[9][10]

Solution Pathway:

  • Optimize Sample Preparation: Move beyond simple protein precipitation. Implement a sample preparation strategy specifically designed to remove phospholipids.

  • Employ Stable Isotope Dilution: Utilize a stable isotope-labeled internal standard (SIL-IS) for 10-PAHSA to compensate for matrix effects.

Optimized Sample Preparation Protocols

Option A: Protein Precipitation followed by Phospholipid Removal Plate

This two-step approach first removes the bulk of proteins and then specifically targets the removal of phospholipids.

Step-by-Step Protocol:

  • Protein Precipitation:

    • To 100 µL of serum, add 300 µL of cold acetonitrile containing your internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[17]

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal:

    • Transfer the supernatant to a phospholipid removal 96-well plate.

    • Apply a vacuum to pull the sample through the sorbent. The sorbent will retain the phospholipids while allowing the 10-PAHSA and other analytes to pass through into a clean collection plate.[18]

    • The resulting filtrate is ready for LC-MS/MS analysis.

Option B: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples and can be tailored to selectively isolate lipids like 10-PAHSA while removing interfering components.[19][20][21]

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of serum with an equal volume of a suitable buffer.[21]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the 10-PAHSA and other lipids with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

Data Presentation: Comparison of Sample Preparation Methods

MethodProsConsTypical Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensive.[9]Prone to significant matrix effects from phospholipids.[9][10]< 30%
PPT + Phospholipid Removal Plate High-throughput, effective phospholipid removal.[18]Higher cost per sample than PPT alone.> 95%[22]
Solid-Phase Extraction (SPE) High degree of sample cleanup, can be selective.[19][20]More complex and time-consuming protocol.[20]> 97%[22]
Issue 2: Lack of a Commercially Available Stable Isotope-Labeled Internal Standard (SIL-IS) for 10-PAHSA

Underlying Cause: As a relatively newly discovered class of lipids, specific SIL-IS for all PAHSAs may not be readily available.

Solution Pathway:

  • Use a Close Structural Analog SIL-IS: If a d-labeled 10-PAHSA is unavailable, a SIL-IS of a closely related PAHSA isomer (e.g., 9-PAHSA) or another long-chain fatty acid ester can be considered. However, it is crucial to validate that the chosen analog co-elutes and experiences the same degree of matrix effect as 10-PAHSA.

  • Matrix-Matched Calibration: This approach involves preparing calibration standards in a surrogate matrix that is free of the endogenous analyte but closely mimics the properties of the actual sample matrix.

  • Standard Addition: This method involves adding known amounts of a 10-PAHSA standard to the actual samples. The concentration of the endogenous 10-PAHSA is then determined by extrapolating the calibration curve back to the x-axis. This is a powerful technique for correcting for matrix effects but is more labor-intensive.[23]

Experimental Workflow: Standard Addition Method

G cluster_0 Sample Preparation cluster_1 Analysis & Quantification serum_sample Serum Sample split_sample Split into Aliquots serum_sample->split_sample spike_standards Spike with Increasing Concentrations of 10-PAHSA split_sample->spike_standards sample_prep Apply Optimized Sample Prep (e.g., SPE) spike_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis calibration_curve Plot Peak Area vs. Added Concentration lcms_analysis->calibration_curve extrapolate Extrapolate to Zero Response to Find Endogenous Concentration calibration_curve->extrapolate G cluster_0 Without SIL-IS cluster_1 With SIL-IS a Variable Matrix Effect b Variable Analyte Signal a->b c Inaccurate Quantification b->c d Variable Matrix Effect e Analyte & SIL-IS Signals Vary Proportionally d->e f Constant Analyte/SIL-IS Ratio e->f g Accurate Quantification f->g

Caption: How a SIL-IS corrects for variable matrix effects.

Concluding Remarks

The successful quantification of 10-PAHSA in serum is achievable with a thorough understanding of matrix effects and the implementation of appropriate corrective strategies. A robust and well-validated sample preparation method, coupled with a sound internal standard strategy, is the cornerstone of a reliable bioanalytical method. This guide provides a framework for troubleshooting common issues, and we encourage you to adapt these principles to your specific laboratory and instrumentation.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google AI.
  • Matrix effects and selectivity issues in LC-MS-MS | Request PDF. (2025, August 7). ResearchGate.
  • The essence of matrix effects for chromatographic assays. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Matrix effects: Causes and solutions. (n.d.). ResearchGate.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (n.d.). PMC.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. (2025, August 7). ResearchGate.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1).
  • Technical Support Center: Minimizing Matrix Effects in LC-MS Lipid Analysis. (n.d.). Benchchem.
  • Technical Support Center: Matrix Effects in LC-MS/MS of 2-Keto Palmitic Acid. (n.d.). Benchchem.
  • 10-PAHSA (CAS Number: 1636134-73-0). (n.d.). Cayman Chemical.
  • Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. (1989, October 12). MDPI.
  • PAHSA. (n.d.). Avanti Research.
  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PMC - NIH.
  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. (n.d.). PubMed - NIH.
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020, July 22). PMC - NIH.
  • (2025, October 16). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate.
  • The Measurement, Regulation, and Biological Activity of FAHFAs. (2025, January 28). PMC.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9).
  • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. (2020, December 14). Frontiers.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (n.d.). PubMed.
  • HybridSPE® Phospholipid Removal Technology for Biological Matrices. (n.d.). Sigma-Aldrich.
  • Protein Precipitation 101: A Crucial Step in Sample Prep. (2023, August 11). Filtrous.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk. (n.d.). Waters Corporation.

Sources

Technical Support Center: 10-PAHSA Biological Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in 10-PAHSA Experimental Results Role: Senior Application Scientist Status: Online | Ticket ID: PAHSA-OPT-2024

Introduction: The Variability Paradox in FAHFAs

Welcome to the technical support hub for Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). You are likely here because your 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) results are inconsistent.

In my experience supporting lipidomics workflows, 80% of "biological variability" in FAHFA research is actually technical variability stemming from three specific sources:

  • Regioisomer Contamination: 10-PAHSA is structurally nearly identical to 9-PAHSA, yet they have distinct biological activities.

  • Solubility Artifacts: As a lipophilic ester, 10-PAHSA precipitates rapidly in aqueous media if not handled correctly, leading to false negatives in cell assays.

  • Plasticware Adsorption: Nanomolar concentrations can vanish onto polystyrene plates before they ever reach the receptor.

This guide provides the protocols and troubleshooting logic to eliminate these variables.

Module 1: Sample Preparation & Handling

The Pre-Analytical Phase is where most assays fail.

Protocol A: Solubilization for Cell Culture (The "Crash" Prevention)

Issue: Users often dissolve 10-PAHSA directly in media or use low-grade DMSO, causing micro-precipitation that is invisible to the naked eye but silences biological activity.

Correct Workflow:

  • Stock Solution: Dissolve neat 10-PAHSA in anhydrous Ethanol or Methyl Acetate (not DMSO initially) to 10-20 mg/mL. Store at -80°C in glass vials.

  • Working Solution: On the day of the experiment, dilute the stock into cell culture media containing 0.1% to 0.5% fatty-acid-free BSA . The BSA acts as a carrier, mimicking physiological transport.

  • Vehicle Control: You must run a vehicle control with the same % Ethanol/BSA.

Critical Warning: Do not store aqueous dilutions for >24 hours. The ester bond is susceptible to hydrolysis by serum esterases and spontaneous hydrolysis at non-neutral pH.

Decision Tree: Solvent & Vessel Selection

Use this logic flow to determine the correct handling for your specific application.

SamplePrep cluster_0 Application Type Start Start: 10-PAHSA Experiment AppType Select Application Start->AppType CellCulture Cell Culture / Signaling AppType->CellCulture Analytical LC-MS/MS Quantitation AppType->Analytical Vessel Vessel Material? CellCulture->Vessel Extract Extraction Solvent Analytical->Extract Glass Use Glass or Low-Bind Plastics Vessel->Glass Recommended Plastic Standard Polystyrene Vessel->Plastic Avoid (High Loss) Carrier Carrier Protein? Glass->Carrier BSA Add FA-Free BSA (0.1-0.5%) Carrier->BSA Stabilizes Lipid NoBSA Serum-Free Media Carrier->NoBSA Precipitation Risk MeOH Methanol/Water + Internal Std Extract->MeOH

Caption: Decision matrix for minimizing lipid loss and precipitation. Green nodes indicate optimal pathways.

Module 2: Analytical Troubleshooting (LC-MS/MS)

Distinguishing 10-PAHSA from its isomers.

The "Isomer Trap"

10-PAHSA and 9-PAHSA often co-elute on standard C18 gradients. 9-PAHSA is the most abundant isomer in vivo, while 10-PAHSA has distinct anti-inflammatory properties. If your peaks are merging, your quantitation is invalid.

Optimized LC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water (5 mM Ammonium Acetate + 0.01% NH4OH).

  • Mobile Phase B: 95% Methanol / 5% Water (5 mM Ammonium Acetate + 0.01% NH4OH).

  • Method: Isocratic elution (typically high %B) or very shallow gradients are required to separate the 9- and 10- isomers.

Troubleshooting Table: Common LC-MS Issues
SymptomProbable CauseCorrective Action
High Background Signal SPE Cartridge ContaminationCritical: Different lots of SPE cartridges can leach FAHFAs. Screen lots before use. Use a "wash" step with ethyl acetate if necessary [3].
Retention Time Drift pH FluctuationEnsure Mobile Phase A/B pH is consistent. Freshly prepare ammonium hydroxide buffers daily; NH3 is volatile.
Low Recovery No Internal Standard (IS)Add IS (e.g., 13C4-9-PAHSA or d31-5-PAHSA) before extraction, not after. This corrects for extraction loss [1].
Peak Tailing Column SaturationInject smaller volumes (e.g., 5-10 µL). High lipid loads from adipose tissue can foul the column.

Module 3: Biological Assay Optimization

Validating GPR120 (FFAR4) Activation and Insulin Secretion.

Mechanism of Action

10-PAHSA functions primarily through the GPR120 receptor (Gq-coupled) to induce calcium flux and GLP-1 secretion, and through GLUT4 translocation for glucose uptake.

GPR120_Pathway PAHSA 10-PAHSA GPR120 GPR120 (FFAR4) Receptor PAHSA->GPR120 Binds Gq Gq Protein GPR120->Gq Activates PLC PLC activation Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Func GLP-1 Secretion / Anti-Inflammation Calcium->Func Signaling

Caption: GPR120 signaling cascade activated by 10-PAHSA. Assay readouts should target Ca2+ flux or downstream functional outputs.

Assay Validation Checklist

If your cell-based assay is showing "no effect," verify these parameters:

  • Receptor Expression: Confirm GPR120 expression in your cell line (e.g., STC-1, GLUT4-overexpressing adipocytes) via qPCR or Western Blot. HEK293 cells require transfection.

  • Serum Starvation: Perform a 2-4 hour serum starvation prior to adding 10-PAHSA. High levels of endogenous lipids in FBS can mask the effect of the added agonist.

  • Positive Control: Always include a synthetic GPR120 agonist like TUG-891 or GSK137647A to validate the system is responsive [4].

Frequently Asked Questions (FAQ)

Q: Can I use plastic pipette tips for 10-PAHSA? A: Yes, for transient handling (seconds). However, for storage or incubation steps, use glass vials or "Low-Bind" polypropylene tubes. Standard microfuge tubes can absorb up to 30% of lipophilic compounds in 24 hours.

Q: My 10-PAHSA standard curve is non-linear. Why? A: This is often due to the "stickiness" of the lipid at low concentrations.

  • Fix: Prepare standards in a matrix that matches your samples (e.g., plasma matrix or BSA-containing buffer) rather than pure solvent, to prevent loss to the container walls at the lower end of the curve.

Q: How do I separate 10-PAHSA from 9-PAHSA? A: Baseline separation is difficult. We recommend a long isocratic hold (e.g., 93% Methanol with 0.03% NH4OH) on a high-efficiency C18 column. Note that 0.03% NH4OH improves peak shape and does not degrade the FAHFA ester bond if run times are reasonable [3].

Q: Is 10-PAHSA stable in plasma? A: Not indefinitely. Plasma contains esterases. Samples should be processed immediately or snap-frozen at -80°C. For extraction, immediate addition of organic solvent (Methanol) is required to quench esterase activity.

References

  • Yore, M.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3] Cell. Available at: [Link]

  • Kolar, M.J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. Available at: [Link]

  • Oh, D.Y., et al. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[4] Cell. Available at: [Link]

  • Lipid MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 10-PAHSA versus 5-PAHSA

[1]

Executive Summary

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid, esterified at C-10) and 5-PAHSA (esterified at C-5) are regioisomers of the FAHFA class of bioactive lipids. While they share core antidiabetic properties—specifically the enhancement of glucose-stimulated insulin secretion (GSIS) and glucose uptake—they diverge significantly in their metabolic fate and anti-inflammatory potency.

  • 10-PAHSA (often co-analyzed with 9-PAHSA): Functions as a systemic insulin sensitizer and potent anti-inflammatory agent. It is the primary isomer involved in GPR120-mediated adipose tissue homeostasis and is the dominant isoform stored in triacylglycerols (TAGs) under high-fat diet conditions.

  • 5-PAHSA: Acts as a metabolic "primer." While it improves glucose uptake, it uniquely diverts carbon flux toward de novo lipogenesis (DNL) rather than immediate oxidation or storage, playing a distinct role in cold adaptation. Analytically, it presents higher quantification challenges due to co-elution with ceramides.

Structural & Chemical Distinction

The biological variance stems from the position of the ester bond on the hydroxy stearic acid backbone. This structural shift alters receptor docking affinity and enzymatic hydrolysis rates.

Feature10-PAHSA5-PAHSA
Ester Position C-10 of Hydroxy Stearic AcidC-5 of Hydroxy Stearic Acid
Primary Tissue Abundance Adipose (Subcutaneous/Visceral), SerumAdipose (Lower levels), Breast Milk
Analytical Challenge Co-elutes with 9-PAHSA; generally stable signal.Co-elutes with C16:0 Ceramide; lower ionization efficiency.
Storage Form Highly enriched in FAHFA-TGs (TAG estolides) in HFD mice.Less abundant in TAG storage; rapidly mobilized.

Mechanistic Bioactivity Profile[2][3]

A. Glucose Homeostasis & Insulin Secretion

Both isomers are secretagogues. In MIN6

10-PAHSA and 5-PAHSA are roughly equipotent1GPR40 (FFAR1)

However, their action on adipocyte glucose uptake (mediated by GPR120/FFAR4 ) reveals a divergence in metabolic flux:

  • 10-PAHSA: Enhances glucose uptake and promotes "healthy" expansion of adipose tissue, reducing ectopic lipid deposition in the liver.

  • 5-PAHSA: Enhances glucose uptake but specifically primes adipocytes for de novo lipogenesis (DNL) .[2] Isotope tracing (

    
    C-glucose) confirms that 5-PAHSA diverts glycolytic carbon flux into fatty acid synthesis intermediates rather than direct oxidation, a mechanism critical for lipid turnover during cold exposure.
    
B. Anti-Inflammatory Potency

This is the sharpest point of differentiation.

  • 10-PAHSA: Exhibits broad anti-inflammatory activity.[3] It inhibits LPS-induced cytokine release (IL-6, TNF

    
    ) in macrophages and dendritic cells.
    
  • 5-PAHSA: Shows lower or negligible systemic anti-inflammatory potency in macrophage assays compared to the 9/10-isomers. However, it has demonstrated specific protective effects in gut epithelial models (e.g., colitis), suggesting tissue-specific immunomodulation.

C. Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by these isomers.

PAHSA_SignalingGPR40GPR40 (FFAR1)(Pancreatic Beta Cells)CaFluxCa2+ FluxGPR40->CaFluxGPR120GPR120 (FFAR4)(Adipocytes/Macrophages)GLUT4GLUT4 TranslocationGPR120->GLUT4AntiInfAnti-Inflammatory(↓ TNF-a, ↓ IL-6)GPR120->AntiInfStrong (10-PAHSA)PAHSA1010-PAHSAPAHSA10->GPR40PAHSA10->GPR120PAHSA10->AntiInfPrimary EffectPAHSA55-PAHSAPAHSA5->GPR40PAHSA5->GPR120DNLDe Novo Lipogenesis(Priming)PAHSA5->DNLUnique FluxModulationGSISInsulin Secretion(GSIS)CaFlux->GSIS

Caption: Divergent signaling: Both isomers drive insulin secretion via GPR40. 5-PAHSA uniquely drives lipogenic flux, while 10-PAHSA dominates anti-inflammatory signaling.[4][5][6][7]

Validated Experimental Protocols

To generate reproducible data when comparing these isomers, the following protocols address specific solubility and detection challenges.

Protocol A: Differential Glucose Uptake & Flux Analysis

Objective: Distinguish between simple glucose uptake (10-PAHSA effect) and lipogenic priming (5-PAHSA effect).

  • Cell Preparation: Differentiate 3T3-L1 adipocytes (Day 8–10 post-differentiation). Serum starve for 4 hours in KRPH buffer.

  • Treatment:

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: 10-PAHSA (10 µM).

    • Group C: 5-PAHSA (10 µM).

    • Note: Pre-incubate for 30 minutes.

  • Stimulation: Add Insulin (sub-maximal dose, 1–5 nM) to detect synergistic sensitivity.

  • Tracer Addition:

    • For Uptake: Add [

      
      H]-2-deoxyglucose. Incubate 10 min.
      
    • For Flux/DNL: Add [U-

      
      C
      
      
      ]-glucose. Incubate 2–4 hours.
  • Analysis:

    • Uptake: Lyse cells in 0.1 N NaOH, count radioactivity (scintillation).

    • Flux: Extract lipids (Folch method). Analyze fatty acid methyl esters (FAMEs) via GC-MS to measure

      
      C incorporation into palmitate (C16:0).
      
    • Expected Result: 5-PAHSA will show significantly higher

      
      C enrichment in the lipid fraction compared to 10-PAHSA, despite similar total glucose uptake.
      
Protocol B: LC-MS/MS Quantification (Resolving 5-PAHSA)

Objective: Accurately quantify 5-PAHSA without ceramide interference.

  • Extraction: Liquid-liquid extraction using chloroform:methanol (2:1) with 0.1% acetic acid.[8]

  • Chromatography (Critical Step):

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).

    • Mobile Phase Modifier: Use 0.03% NH

      
      OH  (Ammonium Hydroxide) instead of standard acidic buffers.
      
    • Rationale: Higher pH shifts the elution of PAHSAs (esters are base-labile, so keep run times short <10 min) away from the neutral C16:0 ceramide peak which shares the m/z 537 > 255 transition.

  • MS Settings: Negative Electrospray Ionization (ESI-). Monitor MRM 537.5

    
     255.2.
    
  • Validation: Confirm the peak identity by checking the ratio of the 255.2 (palmitate) fragment to the 281.2 (HSA) fragment. PAHSAs have a dominant 255 fragment; ceramides have a reversed ratio.

Experimental Workflow Diagram

Workflowcluster_LCLC-MS/MS OptimizationSampleBiological Sample(Serum/Adipose)ExtractLiquid Extraction(CHCl3:MeOH + Acetic Acid)Sample->ExtractEnrichSPE Enrichment(Optional for low abundance)Extract->EnrichColumnC18 Column(High pH Mobile Phase)Enrich->ColumnSeparationResolution of 5-PAHSAfrom CeramideColumn->SeparationDataMRM Quantitation(537 -> 255)Separation->Data

Caption: Workflow for specific 5-PAHSA detection, prioritizing pH modification to avoid ceramide interference.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Link

  • Paluchova, V., et al. (2020). Lipokine 5-PAHSA is regulated by adipose triglyceride lipase and primes adipocytes for de novo lipogenesis in mice.[2] Diabetes. Link

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40 which is involved in their beneficial effects on glucose homeostasis.[6] Cell Metabolism. Link

  • Kolar, M. J., et al. (2019). A faster protocol for endogenous FAHFA measurements. Journal of Lipid Research.[9] Link

  • Aryal, B., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research.[9] Link

A Researcher's Guide to the Structural Validation of 10-PAHSA: An In-Depth Comparison of NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of lipidomics, the precise structural elucidation of novel bioactive lipids is paramount to understanding their physiological roles and therapeutic potential. Among these, 10-palmitoyl-hydroxy-stearic acid (10-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class, has garnered significant attention for its promising anti-diabetic and anti-inflammatory properties. The unequivocal validation of its molecular structure, particularly the exact position of the palmitoyl ester on the hydroxystearic acid backbone, is a critical prerequisite for advancing research and development in this area.

This guide provides a comprehensive technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 10-PAHSA. Drawing from established methodologies and field-proven insights, we will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the strengths and limitations of each approach.

The Gold Standard: Unambiguous Structural Determination of 10-PAHSA with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the complete and unambiguous structural elucidation of organic molecules like 10-PAHSA. Unlike techniques that rely on fragmentation or chromatographic behavior, NMR provides a direct window into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This allows for the precise mapping of the carbon skeleton and the definitive placement of functional groups.

The Power of a Multi-faceted NMR Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals in the 10-PAHSA molecule.

  • ¹H NMR: This initial and fundamental experiment provides information on the different types of protons in the molecule and their relative numbers. Key diagnostic signals for 10-PAHSA include the multiplet corresponding to the proton on the carbon bearing the ester group (H-10), which is expected to be shifted downfield due to the electron-withdrawing effect of the ester oxygen.

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The carbon attached to the ester oxygen (C-10) will exhibit a characteristic downfield shift, providing strong evidence for the ester's location.

  • Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the connectivity of the stearic acid and palmitic acid carbon chains.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals concurrently.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is crucial for identifying longer-range correlations between protons and carbons (typically over two to three bonds). The key correlation for confirming the 10-PAHSA structure is between the proton at the C-10 position of the stearic acid moiety and the carbonyl carbon of the palmitic acid ester.

Experimental Workflow for NMR-based Validation of 10-PAHSA

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation dissolve Dissolve 10-PAHSA in Deuterated Solvent (e.g., CDCl3) nmr_1d Acquire 1D Spectra (¹H, ¹³C) dissolve->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process assign Assign Signals process->assign correlate Identify Key Correlations (e.g., HMBC H-10 to C=O) assign->correlate confirm Confirm 10-PAHSA Structure correlate->confirm

Caption: Workflow for 10-PAHSA structural validation using NMR spectroscopy.

Predicted NMR Data for 10-PAHSA

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 10-PAHSA, based on data from structurally similar fatty acid esters[1]. These values serve as a reference for experimental data interpretation.

Assignment (Stearic Acid Moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-COOH-~179
C2-H₂~2.35 (t)~34.1
C3-H₂~1.63 (quin)~24.7
C4-C8, C12-C17 -CH₂-~1.25 (br s)~29.1-29.7
C9-H₂, C11-H₂~1.55 (m)~33.8
C10-H~4.86 (m)~73.7
C18-H₃~0.88 (t)~14.1
Assignment (Palmitic Acid Moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1'-C=O-~173.6
C2'-H₂~2.28 (t)~34.7
C3'-H₂~1.61 (quin)~25.1
C4'-C15' -CH₂-~1.25 (br s)~29.2-29.7
C16'-H₃~0.88 (t)~14.1

Note: Chemical shifts are referenced to a deuterated solvent like CDCl₃. Multiplicities are abbreviated as t (triplet), quin (quintet), m (multiplet), and br s (broad singlet).

Alternative Methodologies: A Comparative Analysis

While NMR provides the most definitive structural information, other techniques, particularly those based on mass spectrometry and liquid chromatography, are widely used for the analysis of FAHFAs due to their high sensitivity and suitability for complex biological samples.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the detection and quantification of FAHFAs in biological matrices.[5][6] Its primary strength lies in its exceptional sensitivity, allowing for the analysis of low-abundance species.

Strengths:

  • High Sensitivity: Capable of detecting FAHFAs at very low concentrations.[2][3]

  • Isomer Separation: Coupled with appropriate liquid chromatography methods, it can separate different PAHSA isomers.[5]

  • High Throughput: Modern LC-MS/MS systems allow for the rapid analysis of numerous samples.

Limitations:

  • Indirect Structural Information: The position of the ester linkage is inferred from fragmentation patterns, which can sometimes be ambiguous without authentic standards for each isomer.

  • Matrix Effects: The presence of other molecules in a complex sample can interfere with the ionization of the target analyte, affecting quantification.

Experimental Protocol for LC-MS/MS Analysis of 10-PAHSA:

  • Lipid Extraction: Extract lipids from the sample using a suitable method, such as a modified Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE): Enrich the FAHFA fraction using a silica-based SPE cartridge.

  • LC Separation: Separate the PAHSA isomers using a reverse-phase C18 column with a methanol/water or acetonitrile/water gradient.

  • MS/MS Detection: Utilize a triple quadrupole or high-resolution mass spectrometer in negative ion mode. Monitor for the precursor ion of 10-PAHSA and its characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a separation technique but can be used for quantification when coupled with a suitable detector (e.g., UV-Vis after derivatization, or an evaporative light scattering detector). For structural information, it must be coupled with a technique like MS.

Strengths:

  • Excellent Separation: Can effectively separate different fatty acid isomers, including positional and geometric isomers.

  • Preparative Capabilities: Can be used to isolate pure 10-PAHSA for further analysis by other techniques like NMR.

Limitations:

  • Limited Structural Information: Provides retention time data but no direct structural information on its own.

  • Derivatization Often Required: For sensitive detection by UV-Vis, derivatization of the carboxylic acid group is often necessary.

Head-to-Head Comparison: NMR vs. Alternatives

G cluster_0 Analytical Technique cluster_1 Strengths cluster_2 Limitations NMR NMR Spectroscopy NMR_S Unambiguous Structure No Standards Needed Non-destructive NMR->NMR_S NMR_L Lower Sensitivity Requires Pure Sample Longer Acquisition Time NMR->NMR_L LCMS LC-MS/MS LCMS_S High Sensitivity Good for Complex Mixtures High Throughput LCMS->LCMS_S LCMS_L Indirect Structure Matrix Effects Requires Standards LCMS->LCMS_L HPLC HPLC HPLC_S Excellent Separation Preparative Scale HPLC->HPLC_S HPLC_L No Structural Info Derivatization often needed HPLC->HPLC_L

Caption: Comparison of NMR, LC-MS/MS, and HPLC for 10-PAHSA analysis.

Conclusion: A Synergistic Approach for Robust Validation

For the unequivocal structural validation of 10-PAHSA, NMR spectroscopy is the indispensable gold standard . Its ability to provide direct, atom-by-atom connectivity information is unmatched by any other technique. The causality is clear: by directly observing the magnetic environment of each nucleus, NMR allows for a definitive structural assignment without reliance on inference from fragmentation or chromatographic behavior.

However, in the broader context of drug discovery and development, a synergistic approach is often the most effective. LC-MS/MS excels in the initial discovery and quantification of 10-PAHSA in complex biological samples due to its superior sensitivity. Once identified, HPLC can be employed for the purification of sufficient quantities of 10-PAHSA. Finally, NMR spectroscopy provides the definitive structural confirmation of the isolated compound.

By understanding the strengths and limitations of each technique, researchers can design a robust and self-validating workflow for the comprehensive analysis of 10-PAHSA and other novel bioactive lipids, thereby accelerating the pace of discovery in this exciting field.

References

  • Kokotou, M. G., & Limnios, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1092. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Knothe, G. (2019). Quantification by 1H-NMR. American Oil Chemists' Society. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Kolar, M. J., Nelson, A. T., Chang, T., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical chemistry, 90(8), 5358–5365. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Zivkovic, A. M., German, J. B., & Lebrilla, C. B. (2011). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PloS one, 6(11), e27689. [Link]

  • Mountanea, O. G., Limnios, D., Kokotou, M. G., Bourboula, A., & Kokotos, G. (2019). Asymmetric synthesis of saturated hydroxy fatty acids and fatty acid esters of hydroxy fatty acids. European Journal of Organic Chemistry, 2019(12), 2010-2019. [Link]

  • Gowda, S. G. B., Liang, C., Gowda, D., et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model. Rapid Communications in Mass Spectrometry, 34(17), e8831. [Link]

  • AOCS. (2019). NMR. American Oil Chemists' Society Lipid Library. [Link]

  • Mountanea, O. G., et al. (2025). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 30(2), 481. [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094. [Link]

  • Kokotou, M. G., & Limnios, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1092. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • AOCS Lipid Library. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • LIPID MAPS. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube. [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. (2025). Chemical Reviews. [Link]

Sources

Technical Guide: Validating 10-PAHSA Purity and Identity Using Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The FAHFA Isomer Challenge

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] Among these, 10-PAHSA (Palmitic Acid-10-Hydroxy Stearic Acid) has emerged as a high-value target for metabolic research.

However, confirming the purity of 10-PAHSA presents a unique analytical challenge:

  • Regioisomerism: 10-PAHSA is structurally identical to 9-PAHSA (and other isomers like 5- or 12-PAHSA) except for the position of the ester bond. These isomers share the same molecular weight and fragmentation patterns.

  • Quantification Bias: Traditional "Area %" purity methods fail to account for ionization suppression in mass spectrometry or extraction losses during sample preparation.

This guide compares the industry-standard Label-Free Relative Purity method against the superior Isotope Dilution Mass Spectrometry (IDMS) method. We demonstrate why spiking with a stable isotope-labeled internal standard (e.g., 10-PAHSA-d9 ) is the only definitive way to validate both the identity (distinguishing 10- from 9-PAHSA) and the absolute purity of the compound.

Comparative Analysis: Label-Free vs. Isotope Dilution

The following table contrasts the two primary methodologies used to assess 10-PAHSA quality.

Table 1: Method Performance Comparison
FeatureMethod A: Label-Free LC-MS (Relative Purity)Method B: Isotope Dilution MS (Absolute Purity)
Principle Compares peak area of analyte to total integrated area.Quantifies analyte against a known spike of isotope-labeled standard (IS).
Isomer ID High Risk. Relies solely on predicted retention time (RT). RT drift can lead to misidentifying 9-PAHSA as 10-PAHSA.High Confidence. The IS (10-PAHSA-d9) acts as a "locking mechanism" for RT, confirming the specific isomer peak.
Purity Output Relative % . (e.g., "98% pure" means 98% of the signal is this peak). Ignores salts/solvents.Absolute Mass . (e.g., "0.92 mg detected in 1.0 mg powder"). Detects non-ionizable impurities (salts).
Matrix Correction None. Vulnerable to ion suppression from biological matrices.Full Correction. The IS and analyte suffer identical suppression, canceling out the error.
Verdict Suitable only for rough screening.Required for GLP/GMP validation and biological quantification.

The Scientific Rationale (Mechanism of Action)

Why Isotope Standards are Non-Negotiable for FAHFAs

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 10-PAHSA and 9-PAHSA produce the same precursor ion (m/z 537.5) and the same primary product ion (m/z 255.2, Palmitate).

The Separation Problem: These isomers elute very close to each other on C18 columns. Without an internal standard, a slight shift in mobile phase pH or temperature can shift the 9-PAHSA peak to where 10-PAHSA usually appears, causing false identification.

The Solution (Co-Elution): A deuterated standard, such as 10-PAHSA-d9 , is chemically identical but mass-shifted.

  • It elutes at nearly the exact same time as endogenous 10-PAHSA.

  • It does not co-elute with 9-PAHSA (which has a distinct RT).

  • Therefore, if your sample peak aligns with the d9-IS peak, it is confirmed as 10-PAHSA. If it is offset, it is an impurity isomer.

Note on Isotope Effect: Heavily deuterated standards (e.g., d31) may elute slightly earlier than the native compound due to weaker hydrophobic interactions. d9-labeled standards minimize this shift, making them ideal for RT alignment.

Visualization of Logic and Workflow

The following diagrams illustrate the decision logic for purity confirmation and the experimental workflow.

Diagram 1: Purity Decision Logic

PurityLogic Start Start: Unknown 10-PAHSA Sample Spike Spike with 10-PAHSA-d9 IS Start->Spike LCMS Run LC-MS/MS (MRM Mode) Spike->LCMS CheckRT Does Analyte RT match IS RT? LCMS->CheckRT MatchYes Identity Confirmed: 10-PAHSA CheckRT->MatchYes Yes (Co-elution) MatchNo Identity Failed: Likely 9-PAHSA or other isomer CheckRT->MatchNo No (RT Offset) CalcQuant Calculate Mass Ratio (Analyte/IS) MatchYes->CalcQuant Result Compare Calculated Mass vs. Weighed Mass (Absolute Purity) CalcQuant->Result

Caption: Logic flow for distinguishing 10-PAHSA from regioisomers using an Internal Standard.

Diagram 2: Experimental Workflow (IDMS)

Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Sample Biological Tissue or Synthetic Batch IS Add 10-PAHSA-d9 (Pre-Extraction) Sample->IS Extract Liquid-Liquid Extraction (Folch/MTBE) IS->Extract Dry Dry under N2 Reconstitute in MeOH Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM 537->255) LC->MS

Caption: Step-by-step IDMS workflow ensuring recovery correction by spiking IS prior to extraction.

Validated Experimental Protocol

This protocol is adapted from the seminal methods established by the Saghatelian and Kahn labs (Yore et al., 2014).

A. Reagents & Standards[3][5][6][7][8]
  • Analyte: 10-PAHSA (Synthetic or endogenous extract).

  • Internal Standard: 10-PAHSA-d9 (Deuterated on the palmitic acid tail).

  • Solvents: LC-MS grade Methanol, Water, Chloroform (or MTBE for safer extraction).

B. Sample Preparation (Lipid Extraction)

Rationale: Spiking the IS before extraction corrects for lipid loss during the phase separation steps.[5]

  • Homogenization: For tissue, homogenize ~50mg in PBS. For synthetic powder, dissolve to 1 mg/mL in Chloroform.

  • Spiking: Add 10 pmol of 10-PAHSA-d9 Internal Standard to every sample tube.

  • Extraction: Add 2:1 (v/v) Chloroform:Methanol. Vortex vigorously.

  • Phase Separation: Centrifuge at 3000 x g for 10 mins. Collect the lower organic phase (containing FAHFAs).

  • Drying: Evaporate the organic solvent under a gentle stream of Nitrogen.[6]

  • Reconstitution: Dissolve the dried residue in 100 µL Methanol for LC-MS injection.

C. LC-MS/MS Conditions

Rationale: Basic mobile phase enhances the ionization of FAHFAs (negative mode) and improves peak shape.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 93:7 Water/Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[6]

  • Mobile Phase B: 100% Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[6]

  • Gradient: Isocratic or shallow gradient (starting high %B) is often required to separate 9-PAHSA and 10-PAHSA.

    • Note: 10-PAHSA typically elutes before 9-PAHSA on a C18 column.

  • MS Ionization: Electrospray Ionization (ESI) Negative Mode.[7]

D. MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
10-PAHSA 537.5 [M-H]-255.2 (Palmitate)Quantifier
10-PAHSA 537.5 [M-H]-299.3 (10-HSA)Qualifier (Confirm Structure)
10-PAHSA-d9 546.5 [M-H]-264.3 (Palmitate-d9)Internal Standard

Data Interpretation & Calculation

To determine the absolute purity of a batch of 10-PAHSA:

  • Extract Chromatograms: Plot the XIC (Extracted Ion Chromatogram) for m/z 537.5 and 546.5.

  • Check Retention Time (RT):

    • The 10-PAHSA peak must align with the 10-PAHSA-d9 peak.

    • Alert: If you see a "shoulder" or a second peak at 537.5 that does not have a corresponding 546.5 peak, that is an impurity (likely 9-PAHSA).

  • Calculate Concentration:

    
    
    (Where RF is the Response Factor, typically 1.0 for isotopes).
    
  • Final Purity Check:

    
    
    

References

  • Yore, M. M., et al. (2014).[2][4][8] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3][4][8] Cell, 159(2), 318-332.[2][8][9][10]

  • Kuda, O., et al. (2016). N-acyltaurines and acylcarnitines cause an imbalance in insulin sensitivity and energy metabolism. The FASEB Journal. (Methodology reference for FAHFA extraction).

  • Cayman Chemical. (n.d.). 10-PAHSA Product Information and MS Data.

  • Zhang, T., et al. (2016). LC-MS/MS quantitation of FAHFAs. Methods in Enzymology. (Discusses d9 vs 13C standards).

Sources

Technical Guide: 10-PAHSA vs. Rosiglitazone for Insulin Sensitization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Endogenous vs. Synthetic Divergence

In the landscape of insulin sensitizers, Rosiglitazone (Rosi) represents the "nuclear sledgehammer"—a highly potent synthetic PPAR


 agonist that forces insulin sensitivity at the cost of systemic lipid redistribution and weight gain. 10-PAHSA  (Palmitic Acid Hydroxy Stearic Acid) represents a "membrane precision" approach—an endogenous lipid mediator (FAHFA) that activates the GPR120 receptor to enhance glucose uptake and reduce inflammation without inducing adipogenesis or weight gain.

For researchers, the choice between these two agents is not merely about potency; it is a choice between studying transcriptional reprogramming (Rosiglitazone) versus acute signaling modulation (10-PAHSA). This guide dissects their mechanistic bifurcation, efficacy profiles, and the critical experimental protocols required to utilize 10-PAHSA effectively, given its challenging physicochemical properties.

Part 1: Mechanistic Bifurcation

The fundamental difference lies in their site of action: Rosiglitazone acts in the nucleus to alter gene expression, while 10-PAHSA acts at the plasma membrane to trigger immediate signaling cascades.

Rosiglitazone: The Nuclear Reprogrammer
  • Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ).[1][2][3][4]
    
  • Mechanism: Ligand binding causes heterodimerization with RXR. This complex binds to PPREs (PPAR Response Elements) in DNA.

  • Outcome: Upregulation of genes involved in lipid storage (e.g., aP2, CD36, Adipoq). It acts as a "lipid sink," pulling free fatty acids (FFAs) out of circulation and into subcutaneous adipose tissue, thereby relieving lipotoxicity in the liver and muscle.

  • Side Effect: Inevitable weight gain and fluid retention due to sodium reabsorption (ENaC upregulation).

10-PAHSA: The Membrane Modulator
  • Target: G Protein-Coupled Receptor 120 (GPR120/FFAR4).[5]

  • Mechanism: Activation of GPR120 recruits

    
    -arrestin2 and activates G
    
    
    
    q/11 signaling.
  • Outcome:

    • Glucose Uptake: Stimulates GLUT4 translocation to the membrane in adipocytes via a mechanism distinct from insulin but additive to it.

    • Anti-Inflammation: Inhibits the NF-

      
      B pathway in macrophages, reducing adipose tissue inflammation (a root cause of insulin resistance).
      
  • Advantage: Does not drive adipocyte differentiation; thus, it improves insulin sensitivity without weight gain.

Visualization: Signaling Pathways Compared

SignalingPathways cluster_Rosi Rosiglitazone (Nuclear) cluster_PAHSA 10-PAHSA (Membrane) Rosi Rosiglitazone PPAR PPARγ / RXR Complex Rosi->PPAR DNA Nucleus (PPRE) PPAR->DNA Genes Lipid Storage Genes (CD36, Adipoq) DNA->Genes Transcription Effect1 Systemic Lipid Redistribution Genes->Effect1 SideEffect Weight Gain & Adipogenesis Genes->SideEffect PAHSA 10-PAHSA GPR120 GPR120 (FFAR4) Membrane Receptor PAHSA->GPR120 Signal Gq / Gi / β-arrestin GPR120->Signal GLUT4 GLUT4 Translocation Signal->GLUT4 NFkB Inhibit NF-κB (Macrophage) Signal->NFkB Effect2 Glucose Uptake GLUT4->Effect2 Effect3 Reduced Inflammation NFkB->Effect3

Caption: Comparative signaling topology. Rosiglitazone drives transcriptional changes leading to lipid storage, while 10-PAHSA drives acute signaling for glucose uptake and anti-inflammation.

Part 2: Comparative Efficacy & Safety Data

The following table synthesizes data from the seminal Yore et al. (2014) study and subsequent validation studies (Zhou et al., 2019).

FeatureRosiglitazone (Synthetic TZD)10-PAHSA (Endogenous Lipid)
Primary Mechanism PPAR

Agonism
GPR120 Agonism
Insulin Sensitization High (Fold change > 2.0)Moderate (Fold change ~1.5 - 1.8)
Glucose Uptake (Adipocytes) Increases via gene expressionIncreases via GLUT4 translocation
Hepatic Glucose Production Suppresses (Indirectly via FFA reduction)Suppresses (Directly & Indirectly)
Body Weight Impact Significant Increase (Adipogenesis)Neutral (No weight gain)
Bone Density Decreases (Osteoblast inhibition)Neutral (No known negative effect)
Onset of Action Slow (Days/Weeks for gene expression)Rapid (Minutes/Hours for signaling)
Solubility High in DMSO/Organic solventsPoor (Lipophilic, requires conjugation)
Expert Insight: The "Efficacy Gap"

While Rosiglitazone often shows a higher magnitude of raw glucose lowering in severe insulin resistance models (ob/ob mice), it does so by expanding adipose tissue mass. 10-PAHSA achieves significant sensitization without this expansion. If your research goal is to reverse diabetes while maintaining a lean phenotype, 10-PAHSA is the superior candidate.

Part 3: Experimental Protocols & Critical "Expertise" Factors

Working with 10-PAHSA is notoriously difficult due to its lipophilicity. Many "failed" replications of PAHSA effects stem from improper solubilization, where the lipid precipitates out of solution before reaching the target tissue.

Protocol A: In Vitro Glucose Uptake (Adipocytes)
  • Challenge: 10-PAHSA will adhere to plasticware and precipitate in aqueous media.

  • The Fix: You must use Fatty Acid-Free BSA (Bovine Serum Albumin) as a carrier.

Step-by-Step:

  • Stock Preparation: Dissolve 10-PAHSA in 100% Ethanol or DMSO to 100 mM. Store at -80°C under argon.

  • Conjugation (The Critical Step):

    • Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS.

    • Slowly add the 10-PAHSA stock to the BSA solution while vortexing to achieve a 2:1 molar ratio (FA:BSA).

    • Incubate at 37°C for 30 minutes to ensure conjugation.

  • Treatment:

    • Differentiate 3T3-L1 adipocytes (Day 8-10).

    • Serum starve cells for 4 hours.

    • Treat with 10-PAHSA (10-20

      
      M) for 1 hour.
      
    • Control: Treat parallel wells with Rosiglitazone (1

      
      M) for 24 hours (note the time difference required for mechanism).
      
  • Assay: Add [3H]-2-Deoxyglucose and measure uptake via scintillation counting.

Protocol B: In Vivo Administration (Mouse Model)[6]
  • Challenge: Bioavailability. Oral gavage is effective, but IP injection requires specific vehicles to prevent local precipitation/peritonitis.

  • Vehicle Formulation: 50% PEG400 / 0.5% Tween 80 / 49.5% Water.

Workflow Diagram:

ExperimentalWorkflow cluster_Prep Formulation (Critical) cluster_Animal In Vivo Phase cluster_Readout Readouts Stock 10-PAHSA Stock (Ethanol/DMSO) Vehicle Vehicle: 50% PEG400 0.5% Tween 80 Stock->Vehicle Mix Vortex & Sonicate (Clear Solution) Vehicle->Mix Mouse DIO or ob/ob Mouse Mix->Mouse Dose Oral Gavage (30 mg/kg/day) Mouse->Dose Time Chronic: 3-5 Days Acute: 30 mins pre-test Dose->Time GTT GTT / ITT (Glucose/Insulin Tolerance) Time->GTT Clamp Hyperinsulinemic Euglycemic Clamp Time->Clamp

Caption: Optimized workflow for 10-PAHSA administration. Note the heavy emphasis on PEG/Tween formulation to ensure bioavailability.

References

  • Yore, M. M., et al. (2014).[6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[7][6][8] Cell, 159(2), 318-332.[6][8]

  • Zhou, P., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms.[7] Journal of Clinical Investigation, 129(10), 4138-4150.

  • Punthakee, Z., et al. (2014).[9] Impact of rosiglitazone on body composition, hepatic fat, fatty acids, adipokines and glucose in persons with impaired fasting glucose or impaired glucose tolerance.[9] Diabetic Medicine, 31(9), 1086-1092.[9]

  • Oh, D. Y., et al. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[10] Cell, 142(5), 687-698.

  • Hammarstedt, A., et al. (2005). The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes. Diabetologia.

Sources

Beyond the Hype: A Critical Guide to Reproducing 10-PAHSA In Vivo Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 10-PAHSA Anti-Diabetic Effects in Vivo Content Type: Publish Comparison Guide

Executive Summary: The Reproducibility Paradox

In 2014, the Kahn lab discovered Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with 9-PAHSA and 5-PAHSA emerging as potent endogenous regulators of glucose metabolism and inflammation. However, the field faced a "reproducibility crisis" when subsequent studies (e.g., Pflimlin et al., 2018) failed to replicate these metabolic benefits in vivo.

This guide addresses the specific role of 10-PAHSA —often confused with or co-purified with the bioactive 9-isomer—and dissects the technical variables that determine experimental success. The critical insight for researchers is that 10-PAHSA and 9-PAHSA are not functionally equivalent: while both may stimulate insulin secretion, 10-PAHSA fails to activate the GPR120-mediated glucose uptake pathway , a primary driver of the anti-diabetic phenotype observed in original studies.

Part 1: Mechanistic Divergence (The "Why" of Failure)

To reproduce—or correctly interpret—anti-diabetic effects, one must distinguish between the two primary mechanisms of action: Glucose-Stimulated Insulin Secretion (GSIS) and Insulin-Stimulated Glucose Uptake (ISGU) .

The Isomer Specificity Trap

Most commercial "PAHSA" preparations are synthesized via methods that may yield isomer mixtures unless rigorously purified.

  • 9-PAHSA: Acts as a dual agonist. It activates GPR40 (FFAR1) on pancreatic

    
    -cells to enhance GSIS and GPR120 (FFAR4)  on adipocytes to drive GLUT4 translocation (ISGU).
    
  • 10-PAHSA: Functionally distinct. While it retains the ability to potentiate GSIS via GPR40, it lacks efficacy at GPR120 regarding glucose transport.

Implication: If your in vivo model relies on improving insulin sensitivity (e.g., insulin tolerance test), 10-PAHSA will likely show null results , whereas it may show efficacy in a glucose tolerance test (GTT) driven solely by insulin secretion.

Diagram 1: Isomer-Specific Signaling Pathways

PAHSA_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_outcomes Physiological Outcomes PAHSA9 9-PAHSA GPR40 GPR40 (Pancreatic Beta-Cell) PAHSA9->GPR40 Activates GPR120 GPR120 (Adipocyte/Macrophage) PAHSA9->GPR120 Activates PAHSA10 10-PAHSA PAHSA10->GPR40 Activates PAHSA10->GPR120 No Effect / Weak GSIS Insulin Secretion (GSIS) GPR40->GSIS GLUT4 Glucose Uptake (GLUT4 Translocation) GPR120->GLUT4 AntiInf Anti-Inflammatory Response GPR120->AntiInf

Caption: 9-PAHSA activates both GPR40 and GPR120, driving insulin secretion and sensitivity. 10-PAHSA activates GPR40 but fails to engage GPR120-mediated glucose uptake.

Part 2: The Reproducibility Divide (Comparison Guide)

The table below contrasts the conditions used in the original discovery (Yore et al.) versus the non-replication study (Pflimlin et al.), highlighting the variables that mask efficacy.

FeatureYore et al. (2014) - Validated Pflimlin et al. (2018) - Failed Replication Impact on Reproducibility
Isomer Purity High purity 9-PAHSA or 5-PAHSA .Synthesized mix; tested multiple isomers.Critical: Using 10-PAHSA or impure mixes dilutes the GPR120-mediated insulin sensitizing effect.
Vehicle 50% PEG400 / 0.5% Tween-80 .Olive Oil .Critical: Olive oil contains bioactive lipids (e.g., oleic acid, endogenous FAHFAs) that activate GPR120/40, masking the specific effect of the exogenous PAHSA.
Mouse Diet Chow or HFD (High Fat Diet).[1][2]HFD (Standard).[2]HFD increases endogenous 10-PAHSA levels (storage form), potentially desensitizing receptors or altering baseline.
Route Oral Gavage (Acute) or Mini-pump.Oral Gavage.Oral bioavailability is generally good, but vehicle interaction in the gut (lipase activity) can alter pharmacokinetics.
Assay Endpoint GTT & ITT (Sensitivity focus).GTT & GLP-1 (Secretion focus).If 10-PAHSA is used, ITT (sensitivity) will likely fail. GTT may show mild effects via GPR40.
Part 3: Protocol for Self-Validating Systems

To ensure scientific integrity, researchers must treat the "Vehicle" and "Isomer" as experimental variables, not just reagents.

1. Pre-In Vivo QC Workflow

Before touching a mouse, validate your compound.

  • LC-MS Verification: Confirm regioisomer purity. A "PAHSA" label is insufficient; it must be >95% 9-PAHSA for insulin sensitivity studies.

  • Endotoxin Screen: Lipids are prone to LPS contamination. Ensure <0.1 EU/mg to rule out immune-driven glucose dysregulation.

2. Vehicle Selection & Preparation

Do NOT use oil-based vehicles (Corn, Olive, Safflower).

  • Recommended Vehicle: 50% PEG400, 0.5% Tween-80, 49.5% Water.

  • Preparation: Solubilize PAHSA in PEG400/Tween-80 first by vortexing/sonication, then slowly add water. This forms a stable dispersion/micelle system without competing bioactive lipids.

3. In Vivo Experimental Design (The "Triad" Approach)

To prove the effect is real, use a 3-arm design:

  • Negative Control: Vehicle (PEG/Tween) alone.

  • Positive Control: A known GPR40 agonist (e.g., TAK-875) or GPR120 agonist (e.g., TUG-891).[3]

  • Experimental: 10-PAHSA (or 9-PAHSA).

Dosing:

  • Acute: 30 mg/kg via oral gavage, 30 mins prior to glucose challenge.

  • Chronic: 2 mg/kg/day via osmotic mini-pump (subcutaneous) for 3+ days.

Diagram 2: Decision Tree for In Vivo Validation

Validation_Workflow Start Start: In Vivo Validation QC QC: Isomer Purity >95%? Start->QC Vehicle Vehicle Selection QC->Vehicle Yes QC_Fail Stop: Purify/Resynthesize QC->QC_Fail No Vehicle_Oil Olive/Corn Oil Vehicle->Vehicle_Oil Avoid (Bioactive Interference) Vehicle_PEG PEG400 / Tween-80 Vehicle->Vehicle_PEG Proceed Assay Select Assay Endpoint Vehicle_PEG->Assay GTT GTT (Glucose Tolerance) Assay->GTT ITT ITT (Insulin Tolerance) Assay->ITT Result_10 10-PAHSA Outcome GTT->Result_10 Positive (via GPR40) ITT->Result_10 Negative (No GPR120 act.)

Caption: Workflow to avoid common pitfalls. Note that 10-PAHSA is expected to fail in ITT (Sensitivity) but may succeed in GTT (Secretion).

References
  • Yore, M. M., et al. (2014).[2][4][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][5][6][7] Cell.

  • Pflimlin, E., et al. (2018).[2] Acute and chronic administration of PAHSAs or FAHFAs does not improve glucose metabolism in mice. Diabetologia.

  • Nelson, A. T., et al. (2020). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Chemical Biology.

  • Hammarstedt, A., et al. (2018). Analysis of the FAHFA 9-PAHSA in human adipose tissue and its relation to insulin sensitivity. Journal of Lipid Research.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[2][8][9] Diabetes.[2][3][5][6][8][10][11]

Sources

A Senior Application Scientist's Guide to Negative Control Validation for 10-PAHSA Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for a Validated Negative Control

10-PAHSA (10-palmitoyl-hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] It has garnered substantial interest for its anti-diabetic and potent anti-inflammatory effects.[1][2] These activities are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4][5] Upon binding, 10-PAHSA initiates signaling cascades that can enhance insulin-stimulated glucose uptake in adipocytes and suppress inflammatory responses in macrophages.[4][6][7]

In any cell-based assay, a vehicle control (e.g., DMSO or ethanol in media) is standard. However, when studying lipids like 10-PAHSA, a vehicle control is insufficient. Lipids can exert non-specific effects on cell membranes or be metabolized into other active molecules. Therefore, a true negative control should be a molecule that is structurally analogous to the active compound but lacks the specific biological activity being measured. This ensures that the observed signaling events are a direct consequence of the specific molecular recognition of 10-PAHSA by its receptor, GPR120.

Selecting an Appropriate Negative Control: A Comparative Analysis

The ideal negative control for 10-PAHSA should share its core chemical structure—a palmitic acid esterified to a hydroxystearic acid—but fail to activate GPR120. The biological activity of PAHSA isomers is highly dependent on the position of the ester linkage on the stearic acid chain.

Here, we compare potential candidates:

  • 10-PAHSA (Active Compound): The primary agonist of interest, known to activate GPR120 and elicit anti-inflammatory and insulin-sensitizing effects.[1][4]

  • 9-PAHSA (Positional Isomer): This isomer, where palmitic acid is esterified at the 9-hydroxy position of stearic acid, also demonstrates biological activity, including GPR120 agonism.[4][8][9] While some studies suggest its anti-inflammatory activity may be less potent than other isomers in specific contexts, its confirmed role as a GPR120 agonist makes it unsuitable as a negative control.[4]

  • 12-PAHSA (Proposed Negative Control): Research has shown that while 5- and some 9-FAHFA isomers potentiate insulin-stimulated glucose transport, 12-PAHSA does not exhibit this activity.[2] This differential activity suggests that the precise positioning of the esterified fatty acid is critical for GPR120 activation, making 12-PAHSA a strong candidate for a negative control. It is structurally very similar to 10-PAHSA, differing only in the esterification position, which minimizes the likelihood of divergent non-specific effects.

  • Parent Fatty Acids (Palmitic Acid & Stearic Acid): While structurally related, these free fatty acids are not suitable negative controls. Palmitic acid, a saturated fatty acid, is known to be pro-inflammatory and can induce lipotoxicity, which would confound the results of an anti-inflammatory assay. Stearic acid's effects can also be complex.[10]

Comparative Experimental Workflow: Macrophage Anti-inflammatory Assay

To validate the specificity of 10-PAHSA, we propose a robust and widely used assay: the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion in a macrophage cell line (e.g., RAW 264.7 or J774A.1).[11]

Experimental Objective

To demonstrate that 10-PAHSA, but not the negative control 12-PAHSA, specifically inhibits the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.[12][13]

Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stim Inflammatory Challenge cluster_analysis Analysis c1 Seed RAW 264.7 Macrophages in 24-well plates c2 Incubate for 24h (allow adherence) c1->c2 t1 Pre-treat with Test Compounds (1h incubation) c2->t1 t2 1. Vehicle Control 2. 10-PAHSA (Active) 3. 12-PAHSA (Negative Control) s1 Add LPS (e.g., 100 ng/mL) to all wells except Vehicle Control t1->s1 s2 Incubate for 4-6 hours s1->s2 a1 Collect Supernatants s2->a1 a2 Measure TNF-α concentration (ELISA) a1->a2 a3 Analyze Data & Compare Treatment Groups a2->a3

Caption: Experimental workflow for validating 10-PAHSA specificity.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of 10-PAHSA and 12-PAHSA (e.g., 10 mM in ethanol).

    • Prepare working solutions by diluting stocks in culture medium containing fatty-acid-free Bovine Serum Albumin (BSA) at a 1:1 molar ratio. BSA acts as a carrier to improve lipid solubility and prevent micelle formation.

    • Prepare LPS solution (e.g., 100 µg/mL stock in sterile PBS).

  • Cell Culture:

    • Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10^5 cells/well.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell adherence.

  • Treatment and Stimulation:

    • Carefully aspirate the old medium from the cells.

    • Add 450 µL of fresh medium to each well.

    • Add 50 µL of the working solutions to the appropriate wells for the final treatment groups:

      • Group A: Vehicle Control (medium with BSA/ethanol)

      • Group B: LPS Control (vehicle + LPS)

      • Group C: 10-PAHSA (e.g., 10 µM final concentration) + LPS

      • Group D: 12-PAHSA (e.g., 10 µM final concentration) + LPS

    • Pre-incubate the cells with the treatments for 1 hour at 37°C.

    • Add LPS to Groups B, C, and D to a final concentration of 100 ng/mL. Add an equivalent volume of PBS to the Vehicle Control (Group A).

    • Incubate for 4-6 hours. This time is typically sufficient to see a robust TNF-α response.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well for analysis.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Expected Outcomes & Data Interpretation

The results from this experiment will provide clear validation of the assay's specificity for 10-PAHSA.

Comparative Data Summary
Treatment GroupDescriptionExpected TNF-α Concentration (pg/mL)Interpretation
Vehicle Control Untreated, unstimulated cells< 50Baseline cytokine level
LPS Control Cells stimulated with LPS2000 - 3000Robust inflammatory response
LPS + 10-PAHSA Active compound treatment500 - 1000Significant inhibition of inflammation
LPS + 12-PAHSA Negative control treatment1900 - 2900No significant inhibition of inflammation

Note: These values are hypothetical but representative of a typical experimental outcome.

Mechanistic Rationale and Signaling Pathway

The differential outcome between 10-PAHSA and 12-PAHSA is explained by their interaction with the GPR120 receptor. 10-PAHSA binding to GPR120 on macrophages initiates an anti-inflammatory signaling cascade. This involves the recruitment of β-arrestin 2, which subsequently interferes with the activation of TAK1, a key kinase in the pro-inflammatory TLR4 and TNF-α signaling pathways.[6][7] This interference prevents the downstream activation of transcription factors like NF-κB, which are essential for producing pro-inflammatory cytokines such as TNF-α.[14] Because 12-PAHSA does not effectively bind and activate GPR120, this anti-inflammatory pathway is not engaged, and LPS is free to induce a full inflammatory response.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling GPR120 GPR120 Arrestin β-arrestin 2 GPR120->Arrestin Recruits PAHSA10 10-PAHSA PAHSA10->GPR120 Binds & Activates PAHSA12 12-PAHSA (Negative Control) PAHSA12->GPR120 No Binding TAK1 TAK1 Activation Arrestin->TAK1 Inhibits NFkB NF-κB Activation TAK1->NFkB TNF TNF-α Production NFkB->TNF LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1 Activates

Caption: GPR120 signaling pathway illustrating 10-PAHSA's specific action.

Advanced Considerations and Troubleshooting

  • Cell Type Specificity: While this guide focuses on macrophages, 10-PAHSA has effects on other cells like adipocytes and pancreatic β-cells.[9][15] The same validation principle using 12-PAHSA as a negative control should be applied to assays in these cell types (e.g., glucose uptake in 3T3-L1 adipocytes).

  • Off-Target Effects: If the negative control (12-PAHSA) shows unexpected activity, it could indicate that at the concentrations used, it is having non-specific membrane effects or that 10-PAHSA itself has off-target effects not mediated by GPR120. Further validation using GPR120 knockout/knockdown cells would be the definitive next step to confirm the receptor's role.

  • Lipid Purity: Always ensure the purity of your lipid preparations. Contaminants can lead to spurious results. Use lipids from a reputable supplier and handle them according to the supplier's storage recommendations.

By rigorously applying a validated negative control like 12-PAHSA, researchers can build a foundation of trustworthy, specific, and reproducible data, accelerating the path for translating the therapeutic promise of 10-PAHSA into clinical reality.

References

  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kuda, O., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology, 12, 703444. [Link]

  • Le, K.A., et al. (2022). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews, 122(15), 13018-13071. [Link]

  • Palomer, X., et al. (2018). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 23(11), 2899. [Link]

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

  • Vila, G., et al. (2021). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 118(23), e2019688118. [Link]

  • Li, R., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. Biochemical and Biophysical Research Communications, 506(3), 634-640. [Link]

  • Liu, J., et al. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 11, 245-257. [Link]

  • Oh, D.Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698. [Link]

  • Kosacka, J., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Talukdar, S., et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences, 32(9), 543-550. [Link]

  • What are GPR120 agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Liu, Y., et al. (2016). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Journal of Lipid Research, 57(7), 1184-1190. [Link]

  • Bartosh, T.J., & Ylostalo, J.H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]

  • Harvey, K.A., et al. (2010). Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. Journal of Lipid Research, 51(12), 3470-3480. [Link]

  • TNF alpha & Inflammation. (n.d.). Assay Genie. Retrieved February 5, 2026, from [Link]

  • Takeda, K., et al. (2018). GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation. Biochemical Journal, 475(13), 2235-2251. [Link]

  • Zhang, M., et al. (2022). Obesity-induced elevated palmitic acid promotes inflammation and glucose metabolism disorders through GPRs/NF-κB/KLF7 pathway. Cell Death & Disease, 13(4), 362. [Link]

  • TNF Alpha: A Central Mediator of Inflammation and Immune Response. (n.d.). ELISA kit. Retrieved February 5, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 10-PAHSA Levels Using Multiple Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 10-PAHSA and the Imperative for Accurate Quantification

Within the burgeoning field of lipidomics, the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has unveiled a new class of endogenous lipids with profound physiological implications. Among these, 10-palmitic acid-hydroxy stearic acid (10-PAHSA) has emerged as a key bioactive lipid, demonstrating anti-inflammatory and insulin-sensitizing properties.[1][2] Its potential as a therapeutic target and biomarker for metabolic diseases necessitates robust and reliable analytical methods for its precise quantification in complex biological matrices. The inherent structural diversity and often low abundance of 10-PAHSA and its isomers present a significant analytical challenge.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of three prominent mass spectrometry (MS) platforms for the quantitative analysis of 10-PAHSA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility-Mass Spectrometry (IM-MS). By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to select and implement the most appropriate analytical strategy for your research needs, ensuring the highest standards of scientific integrity.

The Analytical Challenge: Isomerism and Dynamic Range

A primary hurdle in 10-PAHSA analysis is the presence of numerous positional isomers (e.g., 9-PAHSA, 11-PAHSA).[2] These isomers often exhibit similar physicochemical properties, making their chromatographic separation essential for accurate quantification. Furthermore, the concentration of 10-PAHSA in biological samples can span a wide dynamic range, from picomolar to nanomolar levels, demanding highly sensitive and specific detection methods.[1]

Platform Deep Dive 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard

LC-MS/MS has established itself as the gold standard for targeted lipidomics, offering a superb balance of sensitivity, specificity, and throughput for the quantification of 10-PAHSA.[1][3] The coupling of liquid chromatography's resolving power with the high selectivity and sensitivity of tandem mass spectrometry provides a robust platform for distinguishing and quantifying 10-PAHSA from its isomers and the complex lipidome.

Causality of Experimental Choices in LC-MS/MS
  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the predominant separation technique for PAHSAs. The choice of a C18 or C8 column is dictated by the need to resolve positional isomers. Longer columns with smaller particle sizes are often employed to enhance resolution.[2] The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile or methanol with additives such as ammonium acetate or formate, is optimized to achieve sharp peaks and efficient separation of the isomers.[4]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing PAHSAs. The carboxylic acid and hydroxyl moieties readily deprotonate to form [M-H]⁻ ions, leading to high ionization efficiency and sensitivity.[5]

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS analysis. This technique involves selecting the precursor ion of 10-PAHSA in the first quadrupole, fragmenting it in the collision cell, and then selectively monitoring a specific product ion in the third quadrupole. This high degree of specificity minimizes interferences from the matrix and other co-eluting compounds. For 10-PAHSA, the transition of the precursor ion (m/z 537.5) to a characteristic product ion, such as the palmitate fragment (m/z 255.2), is commonly used for quantification.[6]

Experimental Protocol: Quantification of 10-PAHSA in Human Plasma using LC-MS/MS
  • Lipid Extraction:

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 9-PAHSA).

    • Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE)/methanol/water solvent system. This method efficiently extracts a broad range of lipids while minimizing protein precipitation issues.[7]

    • Vortex and centrifuge the sample to achieve phase separation.

    • Collect the upper organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • To enrich the PAHSA fraction and remove interfering lipids like triglycerides, reconstitute the dried extract in a non-polar solvent (e.g., hexane).

    • Apply the sample to a silica-based SPE cartridge.

    • Wash the cartridge with a non-polar solvent to elute neutral lipids.

    • Elute the more polar PAHSA fraction with a solvent of intermediate polarity (e.g., ethyl acetate).[8]

    • Dry the enriched fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, enriched sample in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid).

    • Perform MS analysis on a triple quadrupole mass spectrometer equipped with an ESI source operating in negative ion mode.

    • Set the MRM transition for 10-PAHSA to m/z 537.5 → 255.2.

  • Data Analysis:

    • Integrate the peak areas for 10-PAHSA and the internal standard.

    • Generate a calibration curve using a series of known concentrations of a 10-PAHSA standard.

    • Calculate the concentration of 10-PAHSA in the plasma sample based on the peak area ratio and the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (MTBE) IS->LLE SPE Solid-Phase Extraction (Silica) LLE->SPE LC Reversed-Phase LC (C18 Column) SPE->LC ESI ESI Source (Negative Ion Mode) LC->ESI MSMS Triple Quadrupole MS (MRM: 537.5 -> 255.2) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for 10-PAHSA quantification by LC-MS/MS.

Platform Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Derivatization-Dependent Alternative

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][9] For non-volatile lipids like 10-PAHSA, a derivatization step is mandatory to increase their volatility and thermal stability.[10][11] While less common for intact FAHFA analysis, GC-MS can offer excellent chromatographic resolution and is a cost-effective alternative to LC-MS.

Causality of Experimental Choices in GC-MS
  • Derivatization: The hydroxyl and carboxylic acid groups of 10-PAHSA must be chemically modified. Trimethylsilyl (TMS) derivatization is a common and effective approach.[12][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are used to replace the active hydrogens with TMS groups, creating a more volatile and thermally stable molecule.[12][14]

  • Gas Chromatography: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used for the separation of derivatized lipids. The separation is based on the boiling points and interactions of the analytes with the stationary phase.

  • Ionization and Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a hard ionization method that produces extensive fragmentation, resulting in a characteristic mass spectrum that can be used for structural elucidation and library matching. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized 10-PAHSA.

Experimental Protocol: Quantification of 10-PAHSA in Adipose Tissue using GC-MS
  • Lipid Extraction and Enrichment:

    • Homogenize adipose tissue in the presence of an internal standard (e.g., a deuterated fatty acid ester).

    • Perform lipid extraction and SPE enrichment as described in the LC-MS/MS protocol.

  • Derivatization:

    • To the dried, enriched lipid extract, add a solution of BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine).[14]

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column.

    • Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of the derivatized lipids.

    • Operate the mass spectrometer in EI mode.

    • For quantitative analysis, set the MS to SIM mode to monitor characteristic fragment ions of the TMS-derivatized 10-PAHSA.

  • Data Analysis:

    • Integrate the peak areas for the selected ions of the derivatized 10-PAHSA and the internal standard.

    • Generate a calibration curve using a series of derivatized 10-PAHSA standards.

    • Calculate the concentration of 10-PAHSA in the adipose tissue sample.

GC-MS Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Tissue Adipose Tissue Extraction Lipid Extraction & Enrichment Tissue->Extraction Derivatization TMS Derivatization (BSTFA + TMCS) Extraction->Derivatization GC Gas Chromatography (Non-polar Column) Derivatization->GC EI Electron Ionization GC->EI MS Mass Spectrometry (SIM Mode) EI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for 10-PAHSA quantification by GC-MS.

Platform Deep Dive 3: Ion Mobility-Mass Spectrometry (IM-MS) - The Isomer Separator

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional MS by separating ions based on their size, shape, and charge in the gas phase.[16] This technique is particularly powerful for resolving isomeric lipids that are difficult to separate by chromatography alone.[17][18] When coupled with liquid chromatography, LC-IM-MS provides a three-dimensional separation (retention time, drift time, and m/z), significantly enhancing peak capacity and analytical confidence.[17]

Causality of Experimental Choices in IM-MS
  • Ion Mobility Separation: After ionization, ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the drift tube, and their velocity is dependent on their collision cross-section (CCS) with the buffer gas molecules. Larger, more extended ions experience more collisions and travel slower than smaller, more compact ions. This difference in drift time allows for the separation of isomers.[16]

  • Trapped Ion Mobility Spectrometry (TIMS): A variation of IM-MS, TIMS, offers high-resolution ion mobility separation. In a TIMS device, ions are held stationary against a gas flow by an electric field, and their separation is achieved by scanning the electric field. This allows for very high-resolution separation of isomers with subtle structural differences.[2]

  • LC-IM-MS Coupling: Combining LC with IM-MS provides orthogonal separation, where compounds that co-elute in the LC dimension can be separated in the ion mobility dimension.[17] This is highly advantageous for complex lipid extracts where isomeric and isobaric interferences are common.

Experimental Protocol: Isomer-Specific Quantification of PAHSAs using LC-IM-MS
  • Sample Preparation:

    • Perform lipid extraction and enrichment as described in the LC-MS/MS protocol.

  • LC-IM-MS Analysis:

    • Inject the sample onto a reversed-phase LC column.

    • The eluent from the LC is directed to an ESI source coupled to an IM-MS instrument (e.g., a Q-TOF with a TIMS cell).

    • Ions are separated first by their retention time in the LC, then by their drift time in the ion mobility cell, and finally by their m/z ratio in the mass spectrometer.

  • Data Analysis:

    • The resulting four-dimensional data (retention time, drift time, m/z, and intensity) is processed using specialized software.

    • Isomers of 10-PAHSA can be distinguished by their unique drift times.

    • Quantification is performed by integrating the signal for each isomer in the multi-dimensional space and comparing it to a calibration curve generated with authentic standards.

LC-IM-MS Conceptual Diagram

LCIMMS_Concept cluster_Separation Multi-dimensional Separation cluster_Input Input cluster_Output Output LC LC Separation (Retention Time) IM Ion Mobility Separation (Drift Time/CCS) LC->IM MS Mass Spectrometry (m/z) IM->MS Data 4D Data (RT, DT, m/z, Intensity) MS->Data Sample Complex Lipid Mixture Sample->LC

Caption: Conceptual diagram of LC-IM-MS for lipid analysis.

Cross-Platform Performance Comparison

Performance Metric LC-MS/MS GC-MS Ion Mobility-MS (LC-IM-MS)
Sensitivity Excellent (pM to nM range)[19][20]Good to Excellent (with derivatization)[21]Excellent[22]
Specificity Excellent (MRM)[19]Good (SIM), but potential for co-eluting interferencesSuperior (orthogonal separation)[17]
Isomer Resolution Good (with optimized chromatography)[2]Good (with high-resolution GC)Superior (separation based on CCS)[2][18]
Throughput High[19]Moderate (derivatization step adds time)Moderate to High[22]
Sample Preparation Moderate (extraction and SPE)More complex (derivatization required)Moderate (same as LC-MS/MS)
Cost HighModerateVery High
Ease of Use ModerateModerateComplex (requires specialized expertise)

Conclusion: Selecting the Right Tool for the Job

The choice of mass spectrometry platform for the quantification of 10-PAHSA is a critical decision that should be guided by the specific goals of the research.

  • LC-MS/MS remains the workhorse for high-throughput, sensitive, and specific quantification of 10-PAHSA. Its well-established protocols and proven performance make it the go-to platform for most applications in academic and industrial research.

  • GC-MS , while requiring a more involved sample preparation process due to the need for derivatization, offers a cost-effective and high-resolution alternative, particularly when expertise and instrumentation are already in place for fatty acid analysis.

  • Ion Mobility-MS , especially when coupled with LC, represents the cutting-edge for lipidomics research. Its unparalleled ability to resolve isomers provides a level of analytical detail that is unattainable with the other platforms. For studies where the specific biological roles of different PAHSA isomers are being investigated, LC-IM-MS is the platform of choice, despite its higher cost and complexity.

Ultimately, a thorough understanding of the strengths and limitations of each platform, as detailed in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data in their pursuit of unraveling the biological significance of 10-PAHSA.

References

  • (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]

  • Science Publications. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • MetwareBio. (2023). LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis. MetwareBio. [Link]

  • Abe, H., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 11(12), e0168585. [Link]

  • Kuo, C.-H., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 839-851. [Link]

  • de Oliveira, M. A. L., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 895378. [Link]

  • Kokotou, M. G. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. [Link]

  • Merrill, A. H., Jr, & Wang, E. (1986). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography-mass spectrometry. Analytical biochemistry, 152(2), 349–353. [Link]

  • Paglia, G., & Astarita, G. (2020). CHAPTER 4: Ion Mobility–Mass Spectrometry for Lipid Analysis. In Lipidomics: Current and Emerging Techniques (pp. 74-87). Royal Society of Chemistry. [Link]

  • Yore, M. M., et al. (2014).
  • Yore, M. M., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 708–725. [Link]

  • Kyle, J. E., et al. (2016). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. Analyst, 141(5), 1649–1659. [Link]

  • Piqueras-García, J., et al. (2019). Effective Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Separation of Isomeric Lipid Species. Analytical Chemistry, 91(22), 14439-14446. [Link]

  • MetaboAnalyst. MetaboAnalyst. [Link]

  • Uddin, J., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis, 9(4), 335–347. [Link]

  • Popa, D.-C., et al. (2021). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 11(11), 778. [Link]

  • European Commission. (2017). Report on method development and validation of PAH-13. European Commission. [Link]

  • Kyle, J. E., et al. (2023). Evaluating Software Tools for Lipid Identification from Ion Mobility Spectrometry–Mass Spectrometry Lipidomics Data. Metabolites, 13(4), 543. [Link]

  • Lee, J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of lipid research, 59(8), 1473–1480. [Link]

  • Nicolau, D. P., & Kokotos, G. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry, 11, 1150868. [Link]

  • Gowda, S. B. G., & Liang, C. (2020). Identification of short‐chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra‐high‐performance liquid chromatography/linear ion trap quadrupole‐Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8831. [Link]

  • Agilent. (n.d.). TMS Derivitization for GC-MS. Agilent. [Link]

  • Contrepois, K., et al. (2021). Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. Analytical Chemistry, 93(49), 16376–16384. [Link]

  • Zhu, J., et al. (2024). Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry. Analyst, 149(19), 5035-5042. [Link]

  • van der Kloet, F. M., et al. (2015). Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 993-994, 78–85. [Link]

  • Pierce. (n.d.). Guide to Derivatization Reagents for GC. Pierce. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Ovčačíková, M., et al. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1438, 12–29. [Link]

  • Kyle, J. E., et al. (2016). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. Analyst, 141(5), 1649–1659. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • ResearchGate. (2014). How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?. ResearchGate. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • News-Medical. (2019). Fatty Acid Verification and Identification. News-Medical. [Link]

  • Holčapek, M., et al. (2020). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. Diva-portal.org. [Link]

  • Doneanu, A., et al. (2013). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. mAbs, 5(4), 579–589. [Link]

  • LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]

  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph. Analytical and Bioanalytical Chemistry, 412(23), 5757–5768. [Link]

  • Wenk, M. R. (2017). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 254-261. [Link]

Sources

biological potency differences between 10-PAHSA and 12-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 10-PAHSA and 12-PAHSA , two regioisomers of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipokine family. While 5-PAHSA and 9-PAHSA are the most widely characterized for their anti-diabetic effects, distinguishing the biological profiles of the 10- and 12- isomers is critical for accurate metabolic phenotyping and drug development.

Executive Summary: The Effector vs. The Marker

The primary distinction lies in their biological stability and functional potency. 10-PAHSA is a biologically active isomer capable of potentiating glucose-stimulated insulin secretion (GSIS), whereas 12-PAHSA is largely functionally inert in standard metabolic assays (GSIS and glucose transport), likely due to its high susceptibility to enzymatic hydrolysis.

  • 10-PAHSA: Validated potentiator of insulin secretion; moderate metabolic stability.

  • 12-PAHSA: High abundance in specific transgenic models (AG4OX) but lacks direct signaling potency in human islets; highly labile (rapidly hydrolyzed by lipases).

Structural & Chemical Stability

The position of the ester bond on the hydroxy stearic acid backbone dictates the steric accessibility for lipases, fundamentally altering the half-life and potency of the molecule.

Feature10-PAHSA12-PAHSA
Chemical Structure Palmitic acid esterified at C-10 of hydroxystearic acid.Palmitic acid esterified at C-12 of hydroxystearic acid.[1][2]
Steric Environment Mid-chain branching; moderate steric hindrance.Distal-chain branching; lower steric hindrance.
Enzymatic Stability Moderate. Slower hydrolysis rate.Low. Rapidly hydrolyzed by Carboxyl Ester Lipase (CEL).
Hydrolysis Hierarchy Hydrolysis Rate: 12-PAHSA > 9-PAHSA ≫ 5-PAHSA.(Most susceptible to degradation).

Implication for Research: 12-PAHSA concentrations in biological samples may be underestimated unless strict lipase inhibition (e.g., THL, PMSF) is used during extraction.

Biological Potency Profile

A. Glucose-Stimulated Insulin Secretion (GSIS)

This is the most significant functional divergence between the two isomers.

  • 10-PAHSA: Acts as a secretagogue. In clonal

    
    -cells (MIN6) and human islets, 10-PAHSA potentiates insulin secretion by 22–36%  under high-glucose conditions (20 mM). It likely acts via GPR40 (FFAR1)  or GPR120 (FFAR4)  to amplify intracellular calcium flux.
    
  • 12-PAHSA: Inactive. Experimental data confirms that 12-PAHSA does not potentiate GSIS in human islets or MIN6 cells. Despite being structurally similar, the distal ester linkage likely prevents the precise conformational fit required to activate the G-protein coupled receptors (GPCRs) responsible for the incretin-like effect.

B. Glucose Uptake (Adipocytes)

While 5-PAHSA is a potent driver of GLUT4 translocation, neither 10- nor 12-PAHSA shows significant activity in this domain.

  • 10-PAHSA: No significant effect on insulin-stimulated glucose transport in 3T3-L1 adipocytes.

  • 12-PAHSA: No significant effect.[3][4]

C. Anti-Inflammatory Activity

PAHSAs are generally noted for reducing LPS-induced cytokine release, but this effect is isomer-specific.

  • 10-PAHSA: Inactive/Neutral. Unlike 9-PAHSA, 10-PAHSA does not significantly inhibit LPS-induced TNF-

    
     secretion in bone marrow-derived dendritic cells (BMDCs).
    
  • 12-PAHSA: Inactive. Data indicates 12-PAHSA lacks the anti-inflammatory potency observed in the 5- and 9- regioisomers.

Comparative Data Summary

Biological Metric10-PAHSA12-PAHSAKey Reference
Insulin Secretion (GSIS) Potentiates (+22-36%) No Effect Aryal et al., J Lipid Res (2021)
Glucose Uptake (Adipocytes) No EffectNo EffectAryal et al., J Lipid Res (2021)
Anti-Inflammatory (TNF-

)
No EffectNo EffectAryal et al., J Lipid Res (2021)
Endogenous Abundance Major isomer in human serum.Minor in serum; Elevated in AG4OX fat.Yore et al., Cell (2014)
Lipase Susceptibility ModerateHigh (Rapid degradation) Kuda et al., PNAS (2016)

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways. 10-PAHSA successfully engages the GPCR machinery to drive insulin secretion, while 12-PAHSA fails to bind/activate effectively and is shunted toward degradation.

PAHSA_Signaling cluster_legend Pathway Outcome PAHSA10 10-PAHSA GPCR GPR40 / GPR120 (Beta Cell Surface) PAHSA10->GPCR Activates CEL Carboxyl Ester Lipase (Degradation) PAHSA10->CEL Low Affinity PAHSA12 12-PAHSA PAHSA12->GPCR No Binding PAHSA12->CEL High Affinity Substrate Inactive No Biological Response PAHSA12->Inactive GSIS Insulin Secretion (GSIS) GPCR->GSIS Ca2+ Flux Hydrolysis Hydrolysis to Fatty Acids CEL->Hydrolysis

Caption: 10-PAHSA activates GPCR signaling to drive insulin secretion, whereas 12-PAHSA is preferentially targeted by lipases for hydrolysis and lacks signaling potency.

Experimental Protocol: Differentiating Isomers

Because 10- and 12-PAHSA are isobaric (same mass), standard Mass Spectrometry cannot distinguish them without chromatographic separation.

Method: Targeted LC-MS/MS Separation

Objective: Quantify 10-PAHSA vs. 12-PAHSA in plasma/tissue.

  • Extraction:

    • Homogenize tissue in PBS/Methanol (1:1).

    • Crucial Step: Add 100 µM Orlistat or THL (Tetrahydrolipstatin) immediately to prevent 12-PAHSA hydrolysis.

    • Extract with Chloroform (modified Folch method).

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase:

      • A: Water (0.1% Acetic Acid).

      • B: Acetonitrile/Isopropanol (0.1% Acetic Acid).

    • Gradient: Isocratic elution or very shallow gradient (e.g., 50-55% B over 20 mins) is often required to resolve the 10- and 12- positional isomers. 12-PAHSA typically elutes before 10-PAHSA due to polarity differences.

  • Mass Spectrometry (MS):

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition: m/z 537.5

      
       255.2 (Palmitate fragment).
      
    • Note: Since the fragment is identical, retention time is the only identifier.

References

  • Aryal, P., et al. (2021). "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Journal of Lipid Research, 62. Link

    • Key Finding: Establishes 10-PAHSA as active for GSIS, while 12-PAHSA is inactive in human islets.
  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[5][6] Cell, 159(2), 318-332. Link

    • Key Finding: Discovery of PAHSAs; identification of 10-PAHSA as a major serum isomer.
  • Kuda, O., et al. (2016). "Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA)." Diabetes,[5][7][8][9] 65. Link

    • Key Finding: Discusses the enzymatic regulation and hydrolysis susceptibility of different PAHSA isomers.
  • Kolar, M. J., et al. (2019). "Metabolic and physiologic effects of branched fatty acid esters of hydroxy fatty acids." Physiological Reviews, 99(1). Link

    • Key Finding: Comprehensive review of FAHFA stability and lipase interactions.

Sources

Publish Comparison Guide: Validating GPR40 Dependence of 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026


 (Knockout) vs. Wild Type (WT) Systems

Executive Summary: The GPR40 vs. GPR120 Divergence

For years, the metabolic benefits of 10-PAHSA (and its isomers like 5- and 9-PAHSA) were attributed primarily to GPR120 (FFAR4) activation, particularly regarding anti-inflammatory effects and glucose uptake. However, recent authoritative studies have redefined the landscape, identifying GPR40 (FFAR1) as the critical driver for PAHSA-mediated Glucose-Stimulated Insulin Secretion (GSIS) .

This guide provides a rigorous framework for validating the specific dependence of 10-PAHSA on GPR40. By comparing performance in Wild Type (WT) versus GPR40 Knockout (KO) models, researchers can distinguish direct receptor engagement from off-target lipid effects.

Key Comparative Insight: Unlike standard Free Fatty Acids (FFAs) which can induce lipotoxicity upon chronic exposure, 10-PAHSA enhances insulin secretion via GPR40 without islet exhaustion, a distinction that must be validated using the protocols below.

Mechanistic Grounding: The Gq-Signaling Axis

To validate 10-PAHSA, one must understand the specific signaling cascade it triggers. Unlike GPR120 (often G


s or 

-arrestin biased), GPR40 activation by PAHSAs predominantly couples to G

q/11
.
Diagram 1: 10-PAHSA Dependent GPR40 Signaling Pathway

The following diagram illustrates the canonical pathway you must detect to confirm positive validation.

GPR40_Signaling PAHSA 10-PAHSA (Ligand) GPR40 GPR40 (FFAR1) (7TM Receptor) PAHSA->GPR40 Binding (EC50 ~2-10 µM) Gq Gαq/11 Protein GPR40->Gq Activation PLC PLCβ (Effector) Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Caption: Canonical GPR40 activation by 10-PAHSA leading to calcium mobilization and insulin secretion.[1]

Comparative Performance: WT vs. Knockout Models

The "Gold Standard" for validation is the complete abrogation of the 10-PAHSA effect in a GPR40 KO system. The table below summarizes the expected data profile if 10-PAHSA is acting specifically through GPR40.

Table 1: Expected Validation Metrics
Experimental ParameterWild Type (WT) ResponseGPR40 Knockout (KO) ResponseGPR120 Knockout (KO) ResponseInterpretation
Ca

Flux (Fluo-4)
High (Rapid transient peak)None (Baseline fluorescence)High (Similar to WT)Confirms GPR40 specificity; rules out GPR120 cross-talk for Ca

.
GSIS (Ex Vivo Islets) Potentiated (>1.5x vs Vehicle)Blunted (No potentiation)Potentiated Proves functional insulin secretion is GPR40-dependent.
cAMP Accumulation No Change No Change Decreased (If GPR120 active)Differentiates GPR40 (Gq) from GPR120 (Gs/Gi nuances).
Glucose Tolerance (OGTT) Improved (Lower AUC)No Improvement Variable (Likely Improved)In vivo confirmation of receptor dependence.

Experimental Protocols

Protocol A: Ex Vivo Islet GSIS Validation

Objective: To quantify 10-PAHSA potentiation of insulin secretion in isolated islets from WT and GPR40 KO mice.

Reagents:

  • Krebs-Ringer Bicarbonate Hepes (KRBH) buffer.

  • 10-PAHSA (Stock: 50 mM in DMSO; Working: 10-20 µM).

  • Control: Palmitate (Positive Control), DMSO (Vehicle).

Workflow:

  • Islet Isolation: Isolate islets from age-matched WT and GPR40

    
     mice (C57BL/6 background) via collagenase digestion.
    
  • Recovery: Culture islets overnight in RPMI-1640 (5.5 mM glucose).

  • Starvation: Pre-incubate 10 islets/tube in KRBH (2.8 mM glucose) for 30 mins.

  • Stimulation: Replace buffer with KRBH containing:

    • Low Glucose (2.8 mM) +/- 10-PAHSA (20 µM).

    • High Glucose (16.7 mM) +/- 10-PAHSA (20 µM).

    • Note: 10-PAHSA requires glucose to potentiate secretion; effects at 2.8 mM should be minimal.

  • Quantification: Incubate for 1 hour at 37°C. Collect supernatant. Measure insulin via ELISA.

  • Normalization: Lyse islets and normalize insulin secretion to total DNA or total protein content.

Validation Criteria:

  • WT: High Glucose + 10-PAHSA shows statistically significant increase (

    
    ) over High Glucose + Vehicle.
    
  • KO: High Glucose + 10-PAHSA shows no significant difference from High Glucose + Vehicle.

Protocol B: Real-Time Calcium Flux (FLIPR)

Objective: High-throughput confirmation of Gq signaling.

  • Cell Lines: Use CHO-K1 or HEK293 cells stably expressing human GPR40. Use parental (Null) cells as the negative control.

  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C.

  • Compound Addition: Inject 10-PAHSA (titration 1 nM – 100 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Specificity Check: Pre-incubate with GW1100 (10 µM), a selective GPR40 antagonist.

    • Result: GW1100 must completely abolish the 10-PAHSA signal in GPR40-expressing cells.

Decision Logic for Drug Development

When screening novel FAHFA libraries or validating a new synthesis batch of 10-PAHSA, follow this logic flow to ensure compound integrity and target engagement.

Diagram 2: Validation Workflow

Validation_Workflow Start Start: 10-PAHSA Batch CaFlux Step 1: Ca2+ Flux Assay (GPR40-CHO vs Null Cells) Start->CaFlux Decision1 Signal in GPR40 Only? CaFlux->Decision1 Reject1 REJECT: Non-specific lipid effect Decision1->Reject1 No Step2 Step 2: Antagonist Challenge (Pre-treat with GW1100) Decision1->Step2 Yes Decision2 Signal Abolished? Step2->Decision2 Reject2 REJECT: Off-target GPCR activity Decision2->Reject2 No Step3 Step 3: Ex Vivo GSIS (WT vs GPR40 KO Islets) Decision2->Step3 Yes Decision3 Efficacy lost in KO? Step3->Decision3 Pass VALIDATED: GPR40-Dependent Insulin Secretagogue Decision3->Pass Yes Reject3 REJECT: Mechanism is GPR40-Independent Decision3->Reject3 No

Caption: Step-by-step decision matrix for validating 10-PAHSA specificity.

References

  • Syed, I., et al. (2018). "Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis."[1][2][3] Cell Metabolism, 27(2), 419-427.e4.

  • Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell, 159(2), 318-332.

  • Itoh, Y., et al. (2003).[2] "Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40."[2][3][4][5][6] Nature, 422(6928), 173-176.

  • Steneberg, P., et al. (2005).[2] "The FFA receptor GPR40 links hyperinsulinemia, hepatic steatosis, and impaired glucose homeostasis to obesity." Cell Metabolism, 1(4), 245-258.

  • Briscoe, C. P., et al. (2006). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry, 278(13), 11303-11311.

Sources

Safety Operating Guide

Part 1: Executive Summary & Core Directive

Author: BenchChem Technical Support Team. Date: February 2026

10-PAHSA Proper Disposal Procedures: A Matrix-Based Approach

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, widely utilized in metabolic research for its anti-inflammatory and insulin-sensitizing properties.[1][2][3] While the neat lipid itself possesses a low toxicity profile, it is frequently supplied and manipulated in volatile organic solvents (e.g., Methyl Acetate, Chloroform, Methanol).[1]

The Core Directive: Do not treat 10-PAHSA disposal as a singular event. You must apply a Matrix-Based Disposal Strategy . The chemical nature of the solvent matrix (the liquid carrying the lipid) dictates the safety protocol, not the lipid itself.

Immediate Action Required:

  • Segregate waste based on the solvent carrier (Halogenated vs. Non-Halogenated).[4]

  • Label all waste streams explicitly with "Contains Trace Lipids/10-PAHSA" to prevent downstream analysis contamination in core facilities.[1]

  • Verify the specific formulation of your stock (Pure powder vs. Methyl Acetate solution) before disposal.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Matrix-Based Risk Assessment

As researchers, we must understand that 10-PAHSA is hydrophobic.[1] It does not dissolve in water.[1] Therefore, pouring aqueous waste containing precipitated lipids down the sink is a violation of Good Laboratory Practice (GLP) and environmental regulations. It leads to plumbing blockages and bio-accumulation.

The Causality of Solvent Choice:

  • Methyl Acetate/Ethanol: Often used for stock solutions. These are flammable and non-halogenated .

  • Chloroform/Methanol: Used for lipid extraction (Bligh-Dyer method).[1] Chloroform is halogenated and toxic.

  • Culture Media: Aqueous but contains biological material.[1]

Disposal Workflows

The following protocols are self-validating systems. If you cannot answer "Yes" to the checkpoint, halt the procedure.

Protocol A: Liquid Waste (Solvent-Based Stocks & Extractions)

  • Context: Disposal of expired stock solutions or lipid extraction supernatants.

  • Mechanism: Solvents must be incinerated or fuel-blended.[1] Halogens (Cl, F, Br) disrupt fuel blending and require high-temperature incineration.[1]

  • Identify the Solvent: Check the SDS of the stock solution. (e.g., Cayman Chemical Item No. 19973 is often in Methyl Acetate).[1]

  • Select Container:

    • If Chloroform/DCM present: Use Halogenated Waste carboy (Red tag).[1]

    • If Methyl Acetate/Ethanol/Methanol only: Use Non-Halogenated/Flammable Waste carboy (Clear/Yellow tag).[1]

  • Transfer: Pour liquid into the carboy using a funnel.

  • Rinse: Triple rinse the original vial with a small volume of compatible solvent and add rinsate to the waste.

  • Checkpoint: Is the lid sealed tight? Solvent vapors are the primary inhalation hazard here.

Protocol B: Solid Waste (Contaminated Consumables) [1]

  • Context: Pipette tips, weighing boats, and empty vials contaminated with 10-PAHSA.[1]

  • Mechanism: Trace organics on solids are generally incinerated.

  • Procedure:

    • Evaporation: If the solid contains volatile solvents, allow them to evaporate in a fume hood before binning (if permitted by local EHS) to prevent bin fumes.

    • Segregation: Place in "Chemically Contaminated Solid Waste" (often a yellow bag or distinct bin).[1]

    • Sharps: If the vial is glass, it must go into a Sharps Bin, regardless of chemical content.

Protocol C: Aqueous Waste (Cell Culture Media)

  • Context: Media treated with 10-PAHSA (usually <100 µM).

  • Mechanism: While the lipid is low hazard, the biological component dictates disposal.

  • Procedure:

    • Deactivation: Add 10% bleach to the media to neutralize biological agents (if cells are present).

    • Disposal: Flush down the drain with copious water only if the 10-PAHSA concentration is negligible (<1 µM) and local regulations permit.[1]

    • Alternative: If concentration is high, collect as "Aqueous Chemical Waste."

Part 3: Visualization & Formatting

Data Presentation: Physical Properties & Disposal Codes
PropertyData for 10-PAHSADisposal Implication
Physical State Solid (Powder) or Liquid (in Solvent)Dictates "Solid" vs "Liquid" waste stream.[1]
Solubility DMSO, Ethanol, Methyl Acetate, ChloroformInsoluble in water. Do not sink dispose stocks.
Flash Point Solvent Dependent (e.g., Methyl Acetate: -10°C)High Flammability Risk for liquid stocks.[1]
GHS Signal Warning (if in solvent)Requires PPE (Gloves, Goggles) during disposal.
Waste Code D001 (Ignitable) / F003 (Solvent)Standard EPA codes for the solvent matrix.
Mandatory Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

PAHSA_Disposal_Flow Start Start: 10-PAHSA Waste Generated StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Vials, Tips, Powder) StateCheck->Solid Solid Liquid Liquid Waste (Stocks, Media) StateCheck->Liquid Liquid GlassCheck Is it Glass/Sharp? Solid->GlassCheck SolventCheck Identify Solvent Matrix Liquid->SolventCheck SharpsBin Chemically Contaminated Sharps Bin GlassCheck->SharpsBin Yes SolidBin Chemically Contaminated Solid Waste Bin GlassCheck->SolidBin No (Plastic/Paper) HalogenCheck Contains Halogens? (Chloroform, DCM) SolventCheck->HalogenCheck Organic Solvent BioCheck Aqueous/Biological? SolventCheck->BioCheck Water/Media HaloWaste Halogenated Solvent Waste (Red Tag) HalogenCheck->HaloWaste Yes (e.g. Chloroform) NonHaloWaste Non-Halogenated Solvent Waste (Clear/Yellow Tag) HalogenCheck->NonHaloWaste No (e.g. MeOH, Methyl Acetate) BioCheck->NonHaloWaste High Conc./Precipitate BioWaste Bleach -> Drain (If <1µM) BioCheck->BioWaste Low Conc.

Caption: Decision logic for segregating 10-PAHSA waste streams based on physical state and solvent composition.

Part 4: Emergency Procedures

Scenario: Spillage of Stock Solution (e.g., 10mg/mL in Methyl Acetate) [1]

  • Evacuate & Ventilate: Methyl Acetate is highly volatile.[1] Clear the immediate area.[5]

  • PPE Up: Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended for organic solvents.[1]

  • Contain: Use a standard Solvent Spill Kit (absorbent pads or vermiculite).[1] Do not use paper towels alone, as they increase surface area for evaporation (flammability).

  • Clean: Wipe the area with soap and water after solvent removal to remove oily lipid residue.

  • Dispose: Place all absorbent materials into a sealed bag and dispose of as Solid Chemical Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][6] Cell, 159(2), 318-332.[1][6] Retrieved from [Link][1]

  • Princeton University EHS. (2023).[1] Laboratory Chemical Waste Disposal. Retrieved from [Link][1]

Sources

Operational Safety Guide: Handling and Disposal of 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Hazard Identification

While 10-PAHSA is an endogenous lipid with anti-diabetic and anti-inflammatory properties, its handling requires a Risk-Based Safety Approach . The primary hazards are not the lipid itself, but the organic solvents required for its solubilization and the unknown long-term effects of systemic absorption of high-concentration bioactive signaling molecules.

The Dual-Hazard Profile
Hazard ComponentDescriptionCritical Control Point
1. Bioactive Lipid (10-PAHSA) Endogenous FAHFA (Fatty Acid ester of Hydroxy Fatty Acid).[1][2] Enhances insulin sensitivity and glucose tolerance.[1][3][4] Toxicological properties have not been fully investigated. Prevent inhalation of powder and dermal absorption via carrier solvents.
2. Carrier Solvents Supplied often in Methyl Acetate or reconstituted in Chloroform, Methanol, or DMSO . These are volatile, flammable, and skin-permeable.Fume Hood Use is Mandatory. Solvent choice dictates PPE selection.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the substance.[5] Gloves must be selected to resist the specific carrier solvent used.

ActivityRespiratory ProtectionHand Protection (Glove Type)Eye/Face ProtectionBody Protection
Handling Neat Solid (Weighing)N95/P2 Respirator (if outside hood) or Fume Hood sash at working height.Nitrile (Double gloving recommended). Thickness: ≥ 0.11 mm.Safety Glasses with side shields.Lab Coat (Cotton/Polyester), closed-toe shoes.
Solubilization (Chloroform/ Methanol)Fume Hood Mandatory. Do not rely on respirators alone for volatile solvents.PVA (Polyvinyl alcohol) or Viton gloves are best. Standard Nitrile degrades rapidly in Chloroform.Chemical Splash Goggles.[6]Lab Coat + Chemical Resistant Apron if handling volumes >50 mL.
Cell Culture/ DMSO Prep Fume Hood or Biosafety Cabinet (Class II).Nitrile (Standard). DMSO permeates nitrile but degrades it slowly; change immediately upon splash.Safety Glasses or Face Shield.[6]Lab Coat.

Critical Note on Glove Permeation: If dissolving 10-PAHSA in Chloroform , standard nitrile gloves offer < 2 minutes of protection. Use PVA gloves or double-glove and change immediately upon any contact.

Operational Workflow: The "Cold-Chain & Inert Gas" Protocol

Lipids like 10-PAHSA are prone to oxidation and hydrolysis.[7] This workflow ensures both operator safety and sample integrity.

G cluster_0 Critical Safety Zone (Fume Hood) Start Receiving (-20°C / -80°C) Equilibrate Equilibration (Warm to RT Sealed) Start->Equilibrate Prevent Condensation Weighing Weighing/Aliquot (Inert Gas Purge) Equilibrate->Weighing Inside Fume Hood Solubilization Solubilization (DMSO/EtOH/CHCl3) Weighing->Solubilization Vortex/Sonication Storage Storage (-80°C, Argon) Solubilization->Storage Aliquot & Seal Waste Disposal (Solvent Waste) Solubilization->Waste Excess/Spills Storage->Solubilization Thaw for Use

Figure 1: 10-PAHSA Handling Lifecycle. Note the equilibration step to prevent water condensation (hydrolysis risk) and the containment of weighing/solubilization within the safety zone.

Detailed Experimental Protocols

A. Reconstitution (Solubilization)

10-PAHSA is sparingly soluble in aqueous buffers.[2] You must create a stock solution in an organic solvent first.

  • Equilibration: Remove the vial from -20°C/-80°C storage. Do not open until it reaches room temperature (approx. 30 mins). Opening a cold vial causes moisture condensation, which hydrolyzes the ester bond.

  • Solvent Selection:

    • For In Vitro/Cell Culture: Dissolve in DMSO or Ethanol (solubility ~15-20 mg/mL).[2][3][4]

    • For Chemical Analysis: Dissolve in Methyl Acetate or Chloroform .

  • Inert Gas Purge: After adding solvent, gently stream Nitrogen or Argon gas over the liquid surface for 10-15 seconds to displace oxygen.

  • Dissolution: Vortex gently. If the lipid adheres to the glass, warm slightly (warm water bath < 30°C) or sonicate briefly.

  • Aqueous Dilution: For cell culture, dilute the organic stock into the aqueous medium. Ensure the final organic solvent concentration is < 0.1% to avoid solvent toxicity to cells.

B. Storage of Stock Solutions[7][8]
  • Vessel: Use Glass vials with Teflon-lined caps. Avoid polypropylene (plastic) tubes, as lipophilic compounds can leach into the plastic or extract plasticizers.

  • Temperature: Store stock solutions at -80°C .

  • Shelf Life: Solutions in organic solvents are stable for up to 6 months if purged with argon. Aqueous dilutions should be prepared fresh daily.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (< 10 mL):

    • Alert nearby personnel.

    • Wear appropriate PPE (Double Nitrile gloves, Goggles).

    • Absorb with inert material (vermiculite or chemical spill pads).

    • Clean the surface with Ethanol or Acetone to remove oily residue.

  • Skin Exposure:

    • Immediately remove contaminated clothing.[8]

    • Wash skin with soap and copious amounts of water for 15 minutes. Do not use ethanol to wash skin, as it may enhance absorption of the lipid.

Disposal Protocol

Do not dispose of 10-PAHSA down the drain. It is a bioactive organic compound.

Waste StreamClassificationContainer Labeling
Stock Solutions Hazardous Chemical Waste (Solvent)"Organic Waste: [Solvent Name] + Trace 10-PAHSA"
Solid Residue Hazardous Solid Waste"Solid Waste: 10-PAHSA Contaminated Debris"
Aqueous Dilutions Non-Hazardous (if <0.1% solvent)Can often be sewered (Check local EHS regulations), otherwise "Aqueous Waste".

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. Available at: [Link]

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1] Cell, 159(2), 318-332.[1] (Foundational paper describing bioactivity).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.